Disperse Yellow 232
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Disperse Yellow 232: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 232, a fluorescent coumarin-based dye, is a significant colorant in the textile industry and a compound of interest in various research fields due to its unique photophysical properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the applications of this versatile molecule.
Chemical Structure and Identification
This compound is chemically known as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. Its structure features a coumarin (B35378) core, which is responsible for its fluorescent properties, substituted with a diethylamino group at the 7-position and a 5-chlorobenzoxazolyl group at the 3-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one |
| CAS Number | 35773-43-4 |
| Molecular Formula | C₂₀H₁₇ClN₂O₃[1] |
| Molecular Weight | 368.81 g/mol [1] |
| Synonyms | C.I. 55165, C.I. This compound, 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin |
Physicochemical and Spectroscopic Properties
This compound is a yellow crystalline solid with low solubility in water, a characteristic property of disperse dyes, making it suitable for dyeing hydrophobic fibers like polyester (B1180765).
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Yellow powder |
| Melting Point | 195-196 °C[1] |
| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted)[1] |
| Density | 1.354 ± 0.06 g/cm³ (Predicted)[1] |
| Excitation Wavelength (λex) | 452 nm[1] |
| Emission Wavelength (λem) | 484 nm[1] |
| Solubility | Insoluble in water |
Experimental Protocols
Synthesis of this compound: A Representative Three-Component Reaction
The synthesis of 3-benzoxazolyl-coumarin derivatives like this compound can be efficiently achieved through a one-pot, three-component condensation reaction. This method offers advantages in terms of procedural simplicity and reduced waste.
Materials:
-
4-(diethylamino)salicylaldehyde
-
Ethyl cyanoacetate
-
n-Butanol (as solvent)
-
Catalyst (e.g., piperidine (B6355638), L-proline)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Recrystallization solvents (e.g., ethanol (B145695), acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-(diethylamino)salicylaldehyde, ethyl cyanoacetate, and 2-amino-4-chlorophenol in n-butanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or L-proline, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Dyeing of Polyester Fabric with this compound
This protocol outlines a standard high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester, which is necessary for the effective diffusion of disperse dyes into the fiber.
Materials:
-
Polyester fabric, pre-scoured and dried
-
This compound dye
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Levelling agent (optional)
-
High-temperature, high-pressure dyeing apparatus
-
Beakers, graduated cylinders, and a pH meter
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock dispersion of this compound by pasting the required amount of dye (e.g., 1-3% on weight of fabric) with an equal amount of a dispersing agent and then diluting with a small amount of warm water.
-
Fill the dyeing apparatus with water (liquor ratio, e.g., 10:1 to 20:1).
-
Add the dispersing agent and an optional levelling agent to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
Add the prepared dye dispersion to the dye bath and stir well.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at a temperature of about 60°C.[2]
-
Seal the dyeing apparatus and gradually raise the temperature to 130°C over 30-45 minutes.[2]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2]
-
Slowly cool the dye bath to 70-80°C.
-
-
After-treatment (Reduction Clearing):
-
Drain the dye bath and rinse the fabric with hot water.
-
Prepare a fresh bath containing sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).[3]
-
Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[3]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute acetic acid solution if necessary.
-
Dry the dyed fabric.
-
Applications and Research Interest
This compound is primarily used in the textile industry for the dyeing of polyester and other synthetic fibers, imparting a vibrant, fluorescent yellow color with good fastness properties.[4] Beyond its role as a dye, its fluorescent nature makes it a candidate for research in areas such as:
-
Fluorescent probes and sensors: The sensitivity of the fluorescence of coumarin derivatives to their local environment can be exploited for the development of chemical sensors.
-
Organic light-emitting diodes (OLEDs): Fluorescent organic molecules are fundamental components in OLED technology.
-
Biomedical imaging: As a fluorochrome, it has potential applications in cellular imaging and diagnostics.
Safety and Handling
While generally considered safe for its intended use in textiles, standard laboratory safety precautions should be observed when handling this compound powder. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. CN102295837A - Preparation method for disperse yellow dye - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Disperse Yellow 232
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 232, with the Colour Index name C.I. This compound and CAS number 35773-43-4, is a fluorescent coumarin (B35378) dye.[1] Its chemical structure is defined as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. This dye is utilized in the textile industry for dyeing synthetic fibers such as polyester, as well as in the formulation of printing inks and plastics.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a yellow powder that is insoluble in water.[2] Its properties make it suitable for application as a disperse dye, where fine particles of the dye are dispersed in an aqueous medium to color hydrophobic fibers.
| Property | Value | Reference |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | --INVALID-LINK-- |
| CAS Number | 35773-43-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 368.81 g/mol | --INVALID-LINK-- |
| Appearance | Yellow powder | --INVALID-LINK-- |
| Melting Point | 195-196 °C | --INVALID-LINK-- |
| Boiling Point | 575.4±60.0 °C at 760 Torr | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Synthesis
The synthesis of this compound is achieved through a multi-step process involving the formation of a methine dye intermediate followed by a condensation reaction. This method is adapted from a patented procedure for preparing similar coumarin-based fluorescent dyes.
Synthesis Pathway
The overall synthesis can be visualized as a two-step process:
Caption: Synthesis pathway of this compound.
Experimental Protocol
Step 1: Synthesis of the Methine Dye Intermediate
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(N,N-diethylamino)-2-hydroxybenzaldehyde and 4.5 g of cyanoacetamide in 150 mL of methanol.
-
To this solution, add 0.3 g of piperidine as a basic catalyst.
-
Stir the reaction mixture at room temperature for 7 hours.
-
Collect the precipitated crude product by filtration.
-
Wash the crude product with 150 mL of methanol and dry to obtain the methine dye intermediate.
Step 2: Synthesis of this compound
-
Prepare a mixed solvent of 150 mL of methanol and 30 mL of acetic acid.
-
In this solvent, dissolve 2.0 g of the methine dye intermediate prepared in Step 1 and 1.1 g of 2-amino-4-chlorophenol.
-
Slowly heat the mixture with stirring to 60-65 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction solution to obtain the crude this compound.
-
Wash the crude product with 50 mL of methanol and dry to yield the final product.
Characterization
Characterization Workflow
Caption: Experimental workflow for the characterization of this compound.
Spectroscopic Data (Expected)
The following table summarizes the expected spectroscopic data for this compound based on the analysis of analogous compounds.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | A major absorption peak (λmax) is expected in the range of 450-480 nm, characteristic of the extended π-conjugation in the coumarin-benzoxazole system. |
| FTIR Spectroscopy (cm⁻¹) | - ~3130: C-H stretching (aromatic)- ~2960, ~2920: C-H stretching (aliphatic)- ~1720: C=O stretching (lactone)- ~1620: C=N stretching- ~1590, ~1460: C=C stretching (aromatic)- ~1260: C-O stretching- ~1095: C-N stretching- ~800: C-Cl stretching |
| ¹H NMR Spectroscopy (ppm) | - ~1.4-1.6 (t, 6H): -CH₃ of diethylamino group- ~3.4-3.6 (q, 4H): -CH₂ of diethylamino group- ~6.6-8.6 (m, 7H): Aromatic protons |
| ¹³C NMR Spectroscopy (ppm) | - ~12-13: -CH₃ of diethylamino group- ~44-45: -CH₂ of diethylamino group- ~108-150: Aromatic and vinyl carbons- ~164: C=O (lactone) |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z ≈ 368.8, corresponding to the molecular weight of the compound. |
Experimental Protocols for Characterization
UV-Visible Spectroscopy
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or chloroform).
-
Use the pure solvent as a blank for baseline correction.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried dye sample with potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic functional group peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.
-
Mass Spectrometry
-
Instrument: A mass spectrometer with a suitable ionization source (e.g., ESI or EI).
-
Protocol:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
-
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound and provides a framework for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this class of fluorescent dyes. The synthesis involves a two-step process, and the characterization relies on standard spectroscopic techniques to confirm the identity and purity of the final product.
References
An In-depth Technical Guide to the Spectroscopic Data of Disperse Yellow 232
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 232, with the chemical name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye belonging to the coumarin (B35378) class.[1] While primarily utilized in the textile industry for dyeing polyester (B1180765) fibers, its inherent fluorescence and structural motifs present potential applications in biomedical research, including as a fluorescent probe. A thorough understanding of its spectroscopic properties is paramount for any such application. This guide provides a comprehensive summary of the available spectroscopic data for this compound and outlines detailed experimental protocols for its characterization.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application and analysis.
| Property | Value | Reference |
| CAS Number | 35773-43-4 | [1] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [] |
| Molecular Weight | 368.81 g/mol | [][3] |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [] |
| Melting Point | 195-196 °C | [] |
| Boiling Point | 575.4 ± 60.0 °C at 760 Torr (Predicted) | [] |
| Appearance | Fluorescent green-light yellow powder | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic parameters for this compound.
UV-Visible Absorption and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and emission spectra, which are fundamental to its application as a fluorescent dye.
| Parameter | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | 452 | Not specified |
| Emission Maximum (λem) | 484 | Not specified |
Data sourced from BOC Sciences.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed peak assignments are not publicly available, an NMR spectrum for this compound is noted to exist in the Wiley Science Solutions' SpectraBase.[4] Researchers requiring detailed structural confirmation are encouraged to consult this resource.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound, based on standard practices for coumarin derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Calibration: Use the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance.
-
Data Acquisition: Record the absorbance spectrum of the working solution over a wavelength range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 484 nm) and scan a range of excitation wavelengths (e.g., 350-470 nm). The wavelength that gives the highest emission intensity is the excitation maximum (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex (e.g., 452 nm) and scan the emission wavelengths over a suitable range (e.g., 460-600 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λem).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typical.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a disperse dye like this compound.
Chemical Structure of this compound
The structural formula of this compound is presented below.
References
Disperse Yellow 232 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Disperse Yellow 232. It also explores the potential biological activity of this coumarin-based dye, focusing on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Core Compound Data
This compound, a synthetic dye belonging to the coumarin (B35378) class of compounds, is recognized for its fluorescent properties and has applications in both the textile industry and biomedical research.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [2] |
| Molecular Weight | 368.81 g/mol | [2] |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [3] |
| CAS Number | 35773-43-4 | |
| Synonyms | C.I. 55165, Solvent Yellow 160:1 | |
| Appearance | Yellow powder | |
| Melting Point | 195-196 °C | |
| Boiling Point | 575.4±60.0 °C at 760 Torr |
Experimental Protocols
Synthesis of this compound: One-Pot Reaction
A reported method for the synthesis of this compound and its derivatives involves a one-pot reaction that simplifies the process, increases yield, and reduces cost compared to multi-step approaches.[4]
Materials:
-
Ethyl cyanoacetate
-
4-N,N-diethylamino salicylaldehyde
-
4-chloro-2-aminophenol (as the o-aminophenol derivative)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Organic acid or organic base catalyst (e.g., piperidine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and 4-chloro-2-aminophenol in an aprotic polar solvent.
-
Add a catalytic amount of an organic acid or base.
-
Heat the mixture to reflux and maintain the reaction for 10 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated through standard post-treatment procedures, which may include precipitation by adding a non-solvent, followed by filtration, washing, and drying.
Analytical Protocol: LC-MS/MS for Detection in Textiles
The following protocol outlines a general procedure for the extraction and analysis of this compound from textile samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[5][6][7]
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Textile sample
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
1. Sample Extraction: a. Cut approximately 1 gram of the textile sample into small pieces. b. Place the sample in a flask and add 20 mL of methanol. c. Sonicate the sample in an ultrasonic bath for 30 minutes at 50°C.[6] d. Centrifuge the extract at 10,000 rpm for 10 minutes.[6] e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.[6]
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from high aqueous to high organic content to ensure separation.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Biological Activity and Signaling Pathway
Coumarin derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[8][9][10] Studies on similar 7-substituted coumarin compounds suggest that a potential mechanism for this anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a key regulator of the inflammatory response.
Inhibition of NF-κB Signaling Pathway by Coumarin Derivatives
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | 35773-43-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. CN1760194A - Method for synthesizing 3-(5'-substitution-2-benzoxazole group)-7-diethyl amino group H-1-benzopyrans-2-ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Disperse Yellow 232 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 232 (C.I. 55165; CAS No. 35773-43-4) is a fluorescent coumarin-based dye utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for various applications beyond textiles, including ink formulations, plastic coloration, and potentially in specialized research contexts. This guide provides a comprehensive overview of the available solubility information for this compound and presents a detailed experimental protocol for its quantitative determination.
Core Properties of this compound
-
Molecular Formula: C₂₀H₁₇ClN₂O₃[]
-
Molecular Weight: 368.81 g/mol
-
Appearance: Yellow powder[3]
-
Melting Point: 195-196 °C[4]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in public literature. Disperse dyes, by nature, are characterized by their very low solubility in water.[3] The recrystallization of this compound from N,N-dimethylformamide (DMF) indicates its solubility in this solvent, particularly at elevated temperatures.[4]
The following table summarizes the available qualitative data and serves as a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |
| Water | Ambient | Insoluble[3] | Insoluble | Characteristic of disperse dyes. |
| N,N-Dimethylformamide (DMF) | Ambient | Data to be determined | Data to be determined | Soluble; used for recrystallization.[4] |
| Acetone | 25 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | |
| Toluene | 25 | Data to be determined | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Spectrophotometric Determination of Solubility
The most common and reliable method for determining the solubility of a colored compound like this compound is the shake-flask method coupled with UV-Vis spectrophotometry. This protocol is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution.[5]
Objective
To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment
-
This compound (high purity solid)
-
Selected organic solvents (analytical or HPLC grade)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 100 mL)
-
Pipettes (various sizes)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
-
Scintillation vials or sealed flasks
Methodology
The procedure is divided into two main parts: establishing a calibration curve and measuring the saturated solution.
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-550 nm) to identify the λmax, the wavelength at which the dye exhibits the strongest absorbance. All subsequent absorbance measurements will be taken at this wavelength.
-
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of pure this compound (e.g., 10 mg).
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of the solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., 100 mg/L).
-
-
Prepare a Series of Standard Solutions:
-
Perform serial dilutions of the stock solution to create a set of at least five standard solutions of decreasing, known concentrations. These concentrations should span the expected linear range of the spectrophotometer.
-
-
Measure Absorbance and Generate Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.[6]
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration curve.
-
Part 2: Preparation and Measurement of the Saturated Solution
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of this compound to a sealed flask or vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible after mixing.
-
Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the mixture to stand undisturbed at the constant temperature for several hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.
-
Measure the absorbance of this diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the measured absorbance and the equation from the calibration curve (Concentration = (Absorbance - c) / m) to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the solubility of this compound in that solvent at the specified temperature.
-
Convert the solubility to the desired units (e.g., g/L or mol/L).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical dependencies of the solubility determination protocol.
Caption: Experimental workflow for determining dye solubility.
Caption: Logical dependencies for accurate solubility determination.
References
Unveiling the Glow: A Technical Guide to the Photophysical Properties of Coumarin-Based Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based disperse dyes, a prominent class of fluorescent molecules, are integral to a myriad of scientific disciplines, from advanced materials to biomedical imaging and diagnostics. Their utility is intrinsically linked to their fascinating photophysical properties, which are highly sensitive to their molecular structure and surrounding environment. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of these dyes, detailed experimental protocols for their characterization, and a visual exploration of the underlying principles.
Core Photophysical Properties: A Quantitative Overview
The interaction of coumarin (B35378) dyes with light is governed by a set of key photophysical parameters. Understanding these quantitative descriptors is crucial for selecting the appropriate dye for a specific application and for designing novel coumarin derivatives with tailored properties. The following tables summarize the photophysical data for a selection of coumarin-based disperse dyes in various solvents.
Table 1: Absorption and Emission Properties of Selected Coumarin Dyes
| Coumarin Dye | Solvent | λmax (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) |
| Coumarin 1 | Ethanol | 373 | 25,000 | 450 | 77 |
| Acetonitrile | 370 | - | 435 | 65 | |
| Cyclohexane | 355 | - | 390 | 35 | |
| Coumarin 153 | Ethanol | 423 | 41,000 | 530 | 107 |
| Acetonitrile | 420 | - | 515 | 95 | |
| Cyclohexane | 390 | - | 455 | 65 | |
| Coumarin 30 | Ethanol | 408 | 33,000 | 505 | 97 |
| Acetonitrile | 405 | - | 485 | 80 | |
| Dioxane | 397 | - | 455 | 58 | |
| C.I. Disperse Yellow 82 | Methanol | - | - | - | - |
| Ethanol | - | - | - | - | |
| DMF | - | - | - | - |
Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Coumarin Dyes
| Coumarin Dye | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Coumarin 1 | Ethanol | 0.73 | 2.2 |
| Acetonitrile | 0.60 | - | |
| Cyclohexane | 0.95 | - | |
| Coumarin 153 | Ethanol | 0.53 | 4.1 |
| Acetonitrile | 0.42 | - | |
| Cyclohexane | 0.90 | - | |
| Coumarin 30 | Ethanol | 0.65 | 3.8 |
| Acetonitrile | 0.55 | - | |
| Dioxane | 0.85 | - | |
| Coumarin 6 | Ethanol | 0.78 | 2.4 |
Experimental Protocols: A Practical Guide
Accurate and reproducible characterization of the photophysical properties of coumarin dyes relies on standardized experimental protocols. This section provides detailed methodologies for key spectroscopic techniques.
Synthesis of Coumarin-Based Disperse Dyes
The synthesis of the coumarin scaffold is often achieved through classic condensation reactions. The Pechmann and Knoevenagel condensations are two of the most common and versatile methods.
Example: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Amberlyst-15 resin, to the mixture while cooling in an ice bath to control the initial exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture in an oil bath at 110-120 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice to precipitate the crude product.
-
Purification: Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.[1][2]
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of the coumarin dye in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 10-3 M.
-
From the stock solution, prepare a dilute working solution (e.g., 10-5 to 10-6 M) to ensure the absorbance reading at the maximum absorption wavelength (λmax) is within the linear range of the instrument (typically 0.1 to 1.0).[3]
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the coumarin dye solution over a suitable wavelength range (e.g., 250-700 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the path length of the cuvette and the concentration of the solution are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators for both excitation and emission, and a detector.
-
Sample Preparation: Use the same dilute working solution prepared for UV-Vis spectroscopy to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λex is 420 nm, scan from 430 nm to 700 nm).
-
It is also useful to record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation wavelength. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The difference between λem and λmax is the Stokes shift.
-
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized fluorescent standard, is a widely used technique.[4][5][6][7]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The following equation is used:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the coumarin dye being tested (e.g., quinine (B1679958) sulfate, rhodamine 6G, or another coumarin with a known Φf).
-
Prepare Solutions: Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the slopes from the plots in the modified equation:
Φf,sample = Φf,std * (Slopesample / Slopestd) * (η2sample / η2std)
-
-
Measurement of Fluorescence Lifetime (τf)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[8][9][10][11][12]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Use a dilute solution of the coumarin dye to avoid concentration-dependent effects.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.
-
-
Data Analysis:
-
A histogram of the time differences is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is I(t) = I0 * exp(-t/τf), where I(t) is the intensity at time t, and I0 is the initial intensity.
-
Visualizing the Core Concepts
To further elucidate the photophysical processes and experimental workflows, the following diagrams are provided.
Caption: General experimental workflow for characterizing coumarin dyes.
References
- 1. iajpr.com [iajpr.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide to time-resolved fluorescence microscopy and spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. chemistry.montana.edu [chemistry.montana.edu]
An In-depth Technical Guide on Disperse Yellow 232 and its Synonym Solvent Yellow 160:1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Yellow 232, also known by its synonym Solvent Yellow 160:1, is a fluorescent coumarin-based benzoxazole (B165842) dye. Its primary applications are in the coloration of plastics and synthetic textiles, such as polyester (B1180765) fibers. While it is valued for its vibrant color and good fastness properties, a comprehensive understanding of its chemical, physical, and toxicological characteristics is essential for its safe handling and for the assessment of its potential biological interactions, a subject of increasing interest to researchers in materials science and drug development. This technical guide provides a consolidated overview of the available scientific and technical data on this compound, including its physicochemical properties, synthesis, analytical methods, and a review of its toxicological profile based on available data and studies of structurally related compounds. Detailed experimental protocols for its synthesis and for key toxicological assays are provided to support further research. Due to a lack of specific studies on the metabolic and signaling pathways of this compound, a hypothetical metabolic pathway is proposed based on the known biotransformation of its core chemical moieties.
Chemical and Physical Properties
This compound is a synthetic organic compound characterized by a coumarin (B35378) core linked to a chlorinated benzoxazole moiety. There are some inconsistencies in the reported literature regarding its precise molecular formula and CAS number, which are noted below.
Table 1: Chemical Identifiers for this compound / Solvent Yellow 160:1
| Identifier | Value(s) |
| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[] |
| Synonyms | C.I. This compound, C.I. Solvent Yellow 160:1, C.I. 55165, Fluorescent Yellow 10HGN[2] |
| CAS Number | 35773-43-4 (primary), 94945-27-4, 129038-03-5[2][3][4] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ (most common), C₂₀H₁₉ClN₂O₃, C₂₀H₁₅N₅O₄[3][4][5] |
| Molecular Weight | 368.81 g/mol [][3] |
Table 2: Physicochemical Properties of this compound / Solvent Yellow 160:1
| Property | Value(s) | Source(s) |
| Appearance | Greenish-yellow powder | [6] |
| Melting Point | 195-196 °C, 209 °C, 240 °C | [2],[6] |
| Boiling Point | 575.4 ± 60.0 °C at 760 Torr | [] |
| Density | 1.354 ± 0.06 g/cm³, 1.45 g/cm³ | [],[6] |
| Solubility | Insoluble in water. Soluble in acetone, butyl acetate, methylbenzene, dichloromethane, and ethyl alcohol. | [2][6] |
| Excitation Maximum | 452 nm | [] |
| Emission Maximum | 484 nm | [] |
Toxicological Profile
The toxicological data specifically for this compound are limited. Much of the understanding of its potential hazards is inferred from studies on structurally related disperse dyes, coumarin, and benzoxazole derivatives.
Table 3: Summary of Toxicological Data for this compound / Solvent Yellow 160:1 and Related Compounds
| Endpoint | Test Substance | Result | Source(s) |
| Acute Oral Toxicity | Solvent Yellow 160:1 | LD50 (Rat): 8150 mg/kg | [7] |
| Aquatic Toxicity | Solvent Yellow 160:1 | LC50 (Fish): 1100 mg/L | [7] |
| Skin Irritation | Solvent Yellow 160:1 | Not classified as an irritant | [8] |
| Eye Irritation | Solvent Yellow 160:1 | Not classified as an irritant | [8] |
| Skin Sensitization | Disperse Yellow 3 | Weak sensitizer | [9] |
| Genotoxicity | Disperse Yellow 3 | Mutagenic in some systems | [10] |
| Carcinogenicity | Disperse Yellow 3 | Carcinogenic in male rats and female mice | [10] |
Experimental Protocols
Synthesis of Solvent Yellow 160:1
This protocol is based on a green synthesis process described in patent literature, aiming to reduce the use of hazardous reagents.
Objective: To synthesize 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.
Materials:
-
4-N,N-diethylaminosalicylaldehyde
-
Ethyl cyanoacetate (B8463686)
-
4-chloro-2-aminophenol
-
Catalyst (e.g., piperidine (B6355638) or a proprietary catalyst as mentioned in patents)
-
Organic solvent (e.g., ethanol, methanol (B129727), or a C1-C8 alcohol)
-
Reaction vessel with reflux condenser and stirring mechanism
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-N,N-diethylaminosalicylaldehyde and ethyl cyanoacetate in the chosen organic solvent.
-
Condensation: Add a catalytic amount of piperidine (or the specified catalyst). Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Intermediate Formation: Once the initial reaction is complete, add 4-chloro-2-aminophenol to the reaction mixture.
-
Cyclization: Continue to reflux the mixture for an additional 2-8 hours until the formation of the final product is observed by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Caption: Synthesis workflow for this compound.
Analytical Method: Quantification by HPLC-MS/MS
This generalized protocol is for the quantitative analysis of this compound in a textile matrix.
Objective: To determine the concentration of this compound in a textile sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials and Equipment:
-
Textile sample
-
Methanol (HPLC grade)
-
Chlorobenzene (B131634) (for extraction)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound analytical standard
-
Ultrasonic bath
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the textile sample.
-
Extract the dye using a suitable solvent such as chlorobenzene or methanol in an ultrasonic bath for 30-60 minutes.[7][11]
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the solvent and redissolve the extract in a known volume of methanol or the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%).[7]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor to product ion transitions for this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: Analytical workflow for this compound.
Toxicological Assay: Murine Local Lymph Node Assay (LLNA)
This protocol provides a generalized procedure for assessing the skin sensitization potential of a disperse dye.[8][12][13]
Objective: To determine the skin sensitization potential of this compound.
Materials and Equipment:
-
Female CBA/J mice
-
This compound
-
Vehicle (e.g., acetone:olive oil, 4:1)
-
Positive control (e.g., a known sensitizer)
-
³H-methyl thymidine (B127349) or other proliferation marker
-
Scintillation counter or other appropriate detector
-
Micropipettes
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days. Randomly assign mice to control and treatment groups.
-
Dose Preparation: Prepare a series of concentrations of this compound in the chosen vehicle.
-
Topical Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice.
-
Proliferation Marker Administration: On day 6, inject each mouse intravenously with ³H-methyl thymidine.
-
Lymph Node Excision and Processing: Five hours after the injection, humanely euthanize the mice and excise the draining auricular lymph nodes. Prepare a single-cell suspension from the lymph nodes of each mouse.
-
Measurement of Proliferation: Measure the incorporation of ³H-methyl thymidine into the lymph node cells using a scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.
Proposed Metabolic Pathway and Signaling
Specific studies on the metabolism and interaction of this compound with cellular signaling pathways are not currently available. However, based on its chemical structure, a hypothetical metabolic pathway can be proposed. The coumarin and benzoxazole moieties are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.
Proposed Metabolic Pathway: The metabolism of this compound is likely to involve two main routes:
-
Coumarin Metabolism: The coumarin ring can undergo hydroxylation, particularly at the 7-position, a reaction often catalyzed by CYP2A6. The diethylamino group may also be de-ethylated.
-
Benzoxazole Metabolism: The benzoxazole ring can also be hydroxylated at various positions on the benzene (B151609) ring.
These metabolic transformations would increase the water solubility of the compound, facilitating its excretion.
Caption: Proposed metabolic pathway for this compound.
Conclusion
This compound / Solvent Yellow 160:1 is a commercially important fluorescent dye with well-defined applications in the polymer and textile industries. This technical guide has compiled the available data on its chemical and physical properties, providing a resource for researchers. While specific toxicological data for this compound are sparse, information from related disperse dyes suggests a potential for skin sensitization and genotoxicity, warranting careful handling and further investigation. The provided experimental protocols for synthesis, analysis, and toxicological assessment offer a framework for future studies. The proposed metabolic pathway highlights the need for research into the biotransformation of this compound to fully understand its biological activity and potential risks. Further studies are crucial to fill the existing data gaps and to provide a more definitive understanding of the interaction of this compound with biological systems.
References
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Page loading... [guidechem.com]
- 6. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Local lymph node assay - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Toxicological Profile of Disperse Yellow 232
Introduction
Disperse Yellow 232, with the chemical formula C20H17ClN2O3, is a fluorescent coumarin (B35378) dye used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its classification as a disperse dye and a coumarin derivative, its toxicological profile can be inferred by examining the known hazards associated with these chemical classes. Disperse dyes are known for their potential to cause skin sensitization and for some to be carcinogenic.[2] Coumarin and its derivatives have been studied for their potential hepatotoxicity and carcinogenic effects.[3][4][5]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one |
| Synonyms | C.I. This compound, C.I. 55165, Solvent Yellow 160:1 |
| CAS Number | 35773-43-4[1] |
| Molecular Formula | C20H17ClN2O3[6] |
| Molecular Weight | 368.81 g/mol [6] |
| Appearance | Yellow powder |
| Solubility | Insoluble in water[1] |
Toxicological Data Summary (Based on Analogous Compounds)
Quantitative toxicological data for this compound is scarce. The following tables summarize representative data for other disperse dyes and the parent compound, coumarin.
Table 1: Acute Toxicity of Analogous Disperse Dyes
| Substance | Test Organism | Route | LD50 |
| Disperse Red 1 | Mouse | Oral | >2,000 mg/kg |
| Disperse Blue 1 | Rat | Oral | >2,000 mg/kg |
| Disperse Orange 3 | Rat | Oral | >2,000 mg/kg |
Note: This data is indicative of the generally low acute toxicity of many disperse dyes via the oral route.
Table 2: Genotoxicity of Analogous Disperse Dyes and Coumarin Metabolites
| Substance/Metabolite | Test System | Result |
| p-Phenylenediamine (from Disperse Yellow 7) | Ames Test | Positive[7] |
| 4-Aminoazobenzene (from Disperse Yellow 7) | IARC Classification | Group 2B (Possibly carcinogenic to humans)[7] |
| 4-Aminobiphenyl (from Disperse Yellow 7) | IARC Classification | Group 1 (Carcinogenic to humans)[7] |
| Coumarin | In vitro mammalian cell gene mutation assay | Negative |
| Coumarin 3,4-epoxide | In vitro mammalian cell gene mutation assay | Positive |
Table 3: Carcinogenicity of Analogous Disperse Dyes and Coumarin
| Substance | Test Organism | Route | Findings |
| Disperse Yellow 3 | Male Rats | Oral | Hepatocellular adenomas[8] |
| Disperse Yellow 3 | Female Mice | Oral | Hepatocellular adenomas and malignant lymphomas[8] |
| Coumarin | Rats | Oral | Liver and lung tumors[4] |
Table 4: Skin Sensitization of Disperse Dyes
| Substance | Test Type | Result |
| Disperse Yellow 3 | Human Patch Test | Positive in sensitized individuals |
| Disperse Blue 124 | Human Patch Test | Positive in sensitized individuals |
| Disperse Red 1 | Human Patch Test | Positive in sensitized individuals |
Note: Disperse dyes are a well-known cause of contact dermatitis.[9]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of dyes are crucial for data interpretation and replication. Below are representative methodologies for key assays.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Methodology:
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations are selected.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.
-
Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal glucose agar (B569324) medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.[7]
-
In Vitro Mammalian Chromosomal Aberration Test
-
Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Harvesting: After a suitable incubation period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
-
Analysis: Chromosome preparations are stained and analyzed microscopically for structural aberrations.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the toxicology of disperse dyes and coumarin derivatives.
Conclusion
While specific toxicological data for this compound is limited, its classification as a disperse dye and a coumarin derivative suggests several potential hazards that warrant careful consideration. The primary concerns are skin sensitization, a common issue with disperse dyes, and the potential for hepatotoxicity and carcinogenicity, which are associated with the coumarin scaffold and the metabolic breakdown products of some disperse dyes. Further research, including specific toxicological testing of this compound, is necessary to definitively characterize its toxicological profile and establish safe handling and exposure limits. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. afirm-group.com [afirm-group.com]
- 3. Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin - Wikipedia [en.wikipedia.org]
- 5. Toxicology and risk assessment of coumarin: focus on human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aboundchem.com [aboundchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sdc.org.uk [sdc.org.uk]
- 9. scialert.net [scialert.net]
Environmental Impact of Disperse Yellow 232 Discharge: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 232 (CAS No. 35773-43-4), a fluorescent yellow dye belonging to the coumarin (B35378) class, is utilized in the textile industry for dyeing synthetic fibers. The discharge of wastewater containing this dye into the environment is a significant concern due to the potential for ecotoxicity, persistence, and the formation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the environmental impact of this compound discharge. Owing to a notable scarcity of publicly available empirical data specific to this compound, this guide employs a read-across approach, leveraging data from structurally similar disperse and azo dyes to infer its likely environmental behavior and toxicity. This document details the physicochemical properties of this compound, outlines its potential environmental fate and ecotoxicological effects, and provides standardized experimental protocols for its assessment. Furthermore, this guide presents logical workflows for environmental analysis and a hypothetical degradation pathway, visualized through Graphviz diagrams, to support further research and risk assessment.
Introduction
The textile industry is a major contributor to water pollution, with a significant portion of the dyes used in the dyeing process being released into wastewater. Disperse dyes, including this compound, are characterized by their low water solubility and are applied to hydrophobic fibers from a fine aqueous dispersion. Their persistence in the environment, potential for bioaccumulation, and the possible carcinogenicity of their degradation products pose a considerable threat to aquatic ecosystems and human health.[1][2] This guide aims to provide a detailed technical resource for professionals involved in environmental research and drug development to understand and assess the environmental risks associated with this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a substance is fundamental to predicting its environmental fate and transport.
| Property | Value | Reference |
| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [3] |
| CAS Number | 35773-43-4 | [4] |
| Deleted CAS Number | 129038-03-5 | [5] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [6] |
| Molecular Weight | 368.81 g/mol | [6] |
| Appearance | Yellow powder | [1] |
| Melting Point | 195-196 °C | [6] |
| Water Solubility | Low (characteristic of disperse dyes) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.9 at 25℃ (Predicted) | [3] |
Environmental Fate and Transport
The environmental fate of this compound is governed by its low water solubility and moderate to high lipophilicity, as suggested by its predicted LogP value.
-
Bioaccumulation: The potential for bioaccumulation is related to the octanol-water partition coefficient (LogP). While a predicted LogP of 4.9 suggests a potential for bioaccumulation in aquatic organisms, the actual bioaccumulation will also depend on factors like metabolism and elimination rates within the organism. Specific bioaccumulation studies on this compound are not available.[7]
-
Sorption and Mobility: Due to its low water solubility, this compound is expected to have a strong affinity for organic matter in soil and sediment. This sorption will limit its mobility in the environment but increase its persistence in these compartments, making it available for benthic organisms.[1]
Ecotoxicological Profile
Quantitative ecotoxicity data for this compound is not available in the public domain.[7] Therefore, a qualitative assessment based on the general properties of disperse dyes is provided. Disperse dyes can be toxic to aquatic organisms, with effects ranging from acute lethality to chronic impacts on reproduction and development.[2] The breakdown products, particularly aromatic amines, can also exhibit significant toxicity.[9]
Table 1: Representative Ecotoxicity Data for Structurally Similar Disperse Dyes (Read-Across Approach)
| Test Organism | Endpoint | Concentration (mg/L) | Dye | Reference |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | < 500 | General Disperse Dyes | [2] |
| Daphnia magna (Water Flea) | 48h EC50 | Not Available | - | - |
| Green Algae (Scenedesmus subspicatus) | 72h IC50 | Not Available | - | - |
Note: This table is for illustrative purposes and highlights the lack of specific data for this compound. The provided value is a general threshold for aquatic toxicity classification.
Experimental Protocols
Standardized experimental protocols are crucial for assessing the environmental impact of chemical substances. The following are detailed methodologies based on OECD Guidelines for the Testing of Chemicals.
Ready Biodegradability - OECD 301
This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium. The CO₂ Evolution Test (OECD 301B) is a commonly used method.[10][11][12]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the CO₂ produced.
-
Inoculum: Activated sludge, sewage effluent, or surface water.
-
Test Duration: 28 days.
-
Analysis: The amount of CO₂ produced is determined by trapping it in a barium or sodium hydroxide (B78521) solution and titrating the remaining hydroxide, or by using a total organic carbon (TOC) analyzer.
-
Pass Level: A substance is considered readily biodegradable if the percentage of theoretical CO₂ evolution (ThCO₂) reaches 60% within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThCO₂ has been produced.[11]
Acute Aquatic Toxicity
-
Principle: Fish are exposed to the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
-
Test Species: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Test Conditions: A semi-static or flow-through system is recommended for substances that are unstable in the test medium.
-
Concentrations: A range of concentrations is tested to determine the LC50. A limit test at 100 mg/L can be performed initially.[13]
-
Principle: Daphnia magna are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Endpoint: Immobilisation (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel).
-
Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined.
-
Test Organism: Scenedesmus subspicatus or other recommended algal species.
-
Test Duration: 72 hours.
-
Endpoint: Inhibition of growth, expressed as the concentration that causes a 50% reduction in growth (IC50).
Analytical Methods for Quantification in Wastewater
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of disperse dyes in environmental matrices.[14]
-
Sample Preparation: Wastewater samples are typically pre-concentrated and cleaned up using solid-phase extraction (SPE).
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate (B1210297) as a modifier).
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of disperse dyes. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.
Visualizations
Experimental Workflow for Environmental Analysis
Caption: Workflow for the analysis of this compound in wastewater.
Logical Flow for Aquatic Ecotoxicity Testing
Caption: Decision tree for aquatic ecotoxicity testing of this compound.
Hypothetical Anaerobic Degradation Pathway
Disclaimer: This is a hypothetical pathway based on the known degradation of other azo dyes. Specific degradation products of this compound have not been empirically identified.
Caption: Hypothetical anaerobic degradation of this compound.
Signaling Pathways of Concern
While specific signaling pathways affected by this compound are unknown, the degradation products of azo dyes, particularly aromatic amines, are of significant toxicological concern. Some aromatic amines are known to be mutagenic and carcinogenic.[9] Their mechanisms of toxicity can involve:
-
DNA Adduct Formation: Metabolic activation of aromatic amines can lead to the formation of reactive intermediates that bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[8]
-
Oxidative Stress: Some dye degradation products can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.
-
Endocrine Disruption: Certain dye molecules and their metabolites have been shown to have endocrine-disrupting effects, interfering with the normal function of hormones.
Further research is needed to elucidate the specific molecular toxicology and affected signaling pathways of this compound and its degradation products.
Conclusion and Future Perspectives
The discharge of this compound into the environment warrants concern due to its likely persistence and the potential toxicity of the parent compound and its degradation products. This technical guide highlights a significant data gap in the scientific literature regarding the specific environmental impact of this dye. The reliance on a read-across approach underscores the urgent need for empirical studies to determine the ecotoxicity, biodegradability, and bioaccumulation potential of this compound.
Future research should focus on:
-
Conducting standardized ecotoxicity tests on a range of aquatic organisms to determine LC50, EC50, and IC50 values.
-
Performing biodegradability studies under both aerobic and anaerobic conditions to assess its persistence and identify degradation products.
-
Investigating the potential for bioaccumulation in relevant aquatic species.
-
Elucidating the toxic mechanisms and signaling pathways affected by this compound and its metabolites.
Such data are essential for accurate environmental risk assessment and the development of effective wastewater treatment strategies to mitigate the environmental impact of this and other disperse dyes.
References
- 1. Page loading... [guidechem.com]
- 2. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 3. This compound | 35773-43-4 [amp.chemicalbook.com]
- 4. This compound CAS#: 35773-43-4 [m.chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. chembk.com [chembk.com]
- 7. aksci.com [aksci.com]
- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to the Thermal Stability of Disperse Yellow 232 for Polyester Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of C.I. Disperse Yellow 232, a fluorescent greenish-yellow dye commonly used for dyeing polyester (B1180765) fibers. Understanding the thermal properties of this dye is critical for optimizing the dyeing process, ensuring colorfastness, and achieving high-quality textile products. This document outlines the available physicochemical data, details standardized experimental protocols for thermal analysis, and discusses the key factors influencing the dye's stability at elevated temperatures.
Physicochemical Properties of this compound
This compound, belonging to the coumarin (B35378) class of dyes, is characterized by its bright fluorescent yellow hue.[1] Its performance and stability are intrinsically linked to its chemical structure and physical properties.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 35773-43-4 | [2] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [][4] |
| Molecular Weight | 368.81 g/mol | [1][] |
| Chemical Structure | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [] |
| Melting Point | 195-196°C | [] |
| Ironing Fastness (AATCC) | 4-5 | [1] |
| Light Fastness (AATCC) | 4-5 | [1] |
| Perspiration Fastness (AATCC) | 5 | [1] |
| Washing Fastness (AATCC) | 5 | [1] |
Thermal Stability Analysis
The thermal stability of disperse dyes is paramount in polyester dyeing, which is typically carried out at high temperatures (120-140°C) to ensure dye penetration into the hydrophobic fiber.[5] Post-dyeing processes such as heat-setting can expose the fabric to even higher temperatures (180-220°C).[5] Insufficient thermal stability can lead to color changes, loss of color yield, and staining of adjacent materials through sublimation and thermomigration.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique to determine the decomposition temperature of a dye. While specific TGA data for this compound is not publicly available, the following is a standard protocol for its determination.
Experimental Protocol: Thermogravimetric Analysis of Disperse Dyes
-
Instrumentation: A thermogravimetric analyzer is required.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or aluminum crucible.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to determine the melting point and other thermal transitions of the dye. This information is crucial as dyeing above the melting point can lead to dye aggregation and unlevel dyeing.
Experimental Protocol: Differential Scanning Calorimetry of Disperse Dyes
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a sealed aluminum pan. An empty sealed pan is used as a reference.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the dye. The peak temperature is taken as the melting point.
Sublimation Fastness
Sublimation is the direct transition of the dye from a solid to a gaseous state upon heating.[6] Dyes with poor sublimation fastness can transfer to other textiles during storage or processing.[6] The sublimation fastness of disperse dyes is typically evaluated according to standardized test methods such as ISO 105-P01 or AATCC Test Method 117.[6][7]
Experimental Protocol: Determination of Sublimation Fastness (ISO 105-P01)
-
Apparatus: A heating device capable of maintaining a specified temperature with an accuracy of ±2°C is required.
-
Test Specimen: A specimen of polyester fabric dyed with this compound is prepared. A piece of undyed polyester fabric is used as the adjacent fabric.
-
Procedure:
-
The dyed specimen is placed in contact with the undyed adjacent fabric.
-
The composite specimen is placed in the heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) for a specified time (typically 30 seconds).[6]
-
-
Assessment:
-
Change in Color: The change in the color of the dyed specimen is assessed using the grey scale for color change.
-
Staining: The degree of staining on the adjacent undyed fabric is assessed using the grey scale for staining. The rating is from 1 (poor) to 5 (excellent).
-
High-Temperature Polyester Dyeing Process
The successful application of this compound in polyester dyeing relies on a controlled high-temperature process to facilitate dye diffusion into the fiber matrix.
High-temperature polyester dyeing workflow.
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound on polyester fibers, affecting the final quality of the dyed material.
Factors affecting thermal stability.
References
Disperse Yellow 232: An In-depth Technical Guide for its Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 232, a synthetic organic compound belonging to the coumarin (B35378) class of dyes, presents significant potential as a fluorescent probe in a variety of research and drug development applications. Its favorable photophysical properties, characterized by intense fluorescence, make it a valuable tool for cellular imaging and other fluorescence-based assays. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a plausible synthetic route. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this fluorochrome in their scientific endeavors.
Core Properties of this compound
This compound, chemically identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye with a molecular formula of C₂₀H₁₇ClN₂O₃ and a molecular weight of 368.81 g/mol .[1] The compound is also known by other identifiers such as C.I. 55165 and Solvent Yellow 160:1.[1] Its coumarin scaffold, substituted with a diethylamino group as an electron donor and a chlorobenzoxazolyl group as an electron acceptor, is the basis for its fluorescent properties.
Physicochemical and Photophysical Data
The key physicochemical and photophysical properties of this compound are summarized in the table below. It is important to note that while some data is readily available, specific parameters such as quantum yield and fluorescence lifetime are not extensively documented in the public domain for this specific dye.
| Property | Value | Reference/Note |
| IUPAC Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [1] |
| CAS Number | 35773-43-4 | [1] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [1] |
| Molecular Weight | 368.81 g/mol | [1] |
| Appearance | Yellow powder | General observation from supplier information. |
| Melting Point | 195-196 °C | [2] |
| Solubility | Soluble in organic solvents like DMF, Acetone | [3] Insoluble in water.[4] |
| Excitation Maximum (λex) | 452 nm | [] |
| Emission Maximum (λem) | 484 nm | [] |
| Stokes Shift | 32 nm | Calculated from λex and λem. |
| Quantum Yield (Φ) | Not explicitly reported. High quantum yields are noted for similar coumarin dyes. | A structurally similar compound, 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one (lacking the chloro group), exhibits high fluorescence quantum yields in various solvents. |
| Fluorescence Lifetime (τ) | Not explicitly reported. | - |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for preparing similar coumarin derivatives. The synthesis generally involves the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, followed by cyclization.
Materials:
-
4-(Diethylamino)-2-hydroxybenzaldehyde
-
2-(5-Chloro-1,3-benzoxazol-2-yl)acetonitrile
-
Piperidine (B6355638) (as a catalyst)
-
Ethanol (B145695) (as a solvent)
Procedure:
-
Dissolve equimolar amounts of 4-(diethylamino)-2-hydroxybenzaldehyde and 2-(5-chloro-1,3-benzoxazol-2-yl)acetonitrile in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain pure this compound.
-
Dry the purified product under vacuum.
Experimental Protocols for Fluorescent Probe Applications
The following protocols are provided as a starting point for utilizing this compound as a fluorescent probe in cellular imaging. Optimization of staining concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental conditions.
Preparation of Stock Solution
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO) to create a 1 mg/mL (approximately 2.7 mM) stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Prepare a staining solution by diluting the this compound stock solution in a serum-free culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove the unbound dye.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of this compound (e.g., excitation filter ~450/20 nm, emission filter ~485/20 nm).
References
An In-depth Technical Guide to the Health and Safety Considerations for Disperse Yellow 232
Disclaimer: This technical guide addresses the health and safety considerations for Disperse Yellow 232. It is important to note that publicly available toxicological data for this specific substance is limited. Therefore, this guide also includes a comprehensive analysis of the structurally similar and well-studied azo dye, Disperse Yellow 3, to provide a comparative framework for understanding potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive risk assessment based on empirical testing of this compound.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 35773-43-4, is a synthetic organic compound used as a disperse dye.[1][2] Its primary application is in the textile industry for coloring synthetic fibers such as polyester (B1180765) and nylon, owing to its insolubility in water and ability to be finely dispersed in an aqueous medium for dyeing.[1][2] Chemically, it is identified as 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one.[3] While it is utilized in industrial processes, a thorough understanding of its health and safety profile is crucial for risk assessment and management.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 35773-43-4 | [3] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [2] |
| Molecular Weight | 368.81 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 195-196 °C | [2] |
| Boiling Point (Predicted) | ~575.4 °C | [2] |
| Water Solubility | Insoluble | [1] |
Health and Safety Data for this compound
Hazard Identification
Based on available SDS, this compound is associated with the following hazards:
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
One study that analyzed contaminants in paper and board food contact materials identified this compound. When fractions from a sample containing this dye were tested using the Ames test for mutagenicity, no toxicological effects were observed. However, the authors noted that the fractions had been stored for an extended period, which might have led to degradation of the compounds.[4]
Due to the significant data gap for this compound, the following sections will provide a detailed toxicological profile of a related compound, Disperse Yellow 3, as a case study.
Case Study: Toxicological Profile of Disperse Yellow 3
Disperse Yellow 3 (CAS No. 2832-40-8) is a monoazo dye that has been more extensively studied. Its toxicological profile provides valuable insights into the potential hazards associated with this class of dyes.
Carcinogenicity
A carcinogenesis bioassay of Disperse Yellow 3 was conducted by the National Toxicology Program (NTP) in F344 rats and B6C3F1 mice via dietary administration for 103 weeks. The study concluded that Disperse Yellow 3 was a carcinogen in male F344 rats and female B6C3F1 mice.
The incidences of selected neoplasms are summarized in the tables below.
Table 2: Incidence of Neoplastic Nodules of the Liver in Male F344 Rats
| Treatment Group | Incidence | Percentage | p-value |
| Control | 1/49 | 2% | |
| Low Dose (5,000 ppm) | 15/50 | 30% | <0.001 |
| High Dose (10,000 ppm) | 10/50 | 20% | <0.01 |
Table 3: Incidence of Hepatocellular Adenomas in Female B6C3F1 Mice
| Treatment Group | Incidence | Percentage | p-value |
| Control | 0/50 | 0% | |
| Low Dose (2,500 ppm) | 6/50 | 12% | <0.05 |
| High Dose (5,000 ppm) | 12/50 | 24% | <0.001 |
Skin Sensitization
Disperse Yellow 3 is a known skin sensitizer (B1316253). A Safety Data Sheet for Disperse Yellow 3 classifies it as a substance that may cause an allergic skin reaction (Skin Sens. 1, H317).[5]
Experimental Protocols for Toxicological Assessment
The following are standardized OECD guidelines for key toxicological endpoints relevant to disperse dyes.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is an in vivo method for identifying skin sensitizing chemicals.
-
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold compared to vehicle-treated controls.
-
Test System: Typically, CBA/Ca or CBA/J mice are used.
-
Procedure:
-
A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure cell proliferation.
-
Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by β-scintillation counting.
-
-
Endpoint: The Stimulation Index (SI) is calculated for each dose group, which is the ratio of the mean proliferation in the treated group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.
Caption: Experimental workflow for the Local Lymph Node Assay (OECD 429).
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This in vitro test is used to assess the genotoxic potential of a substance.
-
Principle: The test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, indicating chromosomal damage.
-
Test System: Various mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes can be used.
-
Procedure:
-
Cell cultures are exposed to the test substance, with and without a metabolic activation system (e.g., S9 mix), for a defined period.
-
Both a negative (solvent) and positive controls are included.
-
After exposure, the cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei.
-
The cells are then harvested, stained, and scored for the frequency of micronucleated cells.
-
-
Endpoint: A substance is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells, and this increase is statistically significant.
Fish, Acute Toxicity Test - OECD 203
This test evaluates the acute toxicity of a substance to fish.
-
Principle: The test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.
-
Test System: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure:
-
Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.
-
A control group is maintained in water without the test substance.
-
Mortality is observed and recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50 value at 96 hours is calculated using appropriate statistical methods.
Potential Signaling Pathways and Metabolism
General Metabolism of Azo Dyes
Azo dyes, as a class, are known to undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and intestinal microflora. This metabolic process results in the formation of aromatic amines. The toxicity of many azo dyes is often attributed to these metabolic byproducts, some of which are known or suspected carcinogens.
References
Commercial suppliers of high-purity Disperse Yellow 232
An In-depth Technical Guide to High-Purity Disperse Yellow 232 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on high-purity this compound (CAS No. 35773-43-4), a fluorescent dye with emerging applications in biomedical research and diagnostics. This document outlines commercial sources for high-purity grades, detailed analytical methodologies for purity assessment, and a logical workflow for supplier selection and quality verification.
Introduction to this compound
This compound, with the chemical formula C₂₀H₁₇ClN₂O₃, is a fluorescent dye belonging to the coumarin (B35378) class.[1] While traditionally used in the textile industry for dyeing synthetic fibers, recent findings have highlighted its potential as a biomedical compound.[2] Notably, it is being explored as a chromogenic agent in medical diagnostics and pharmaceutical formulations, with potential anti-inflammatory and antimicrobial properties.[2] For applications in research and drug development, the purity of this compound is of paramount importance to ensure the reliability and reproducibility of experimental results.
Commercial Suppliers of High-Purity this compound
The selection of a reliable supplier for high-purity this compound is a critical first step for any research or development project. The following table summarizes commercially available grades of this compound with a focus on purity.
| Supplier | Stated Purity | Analytical Method for Purity |
| BOC Sciences | 95% | Not specified |
| Abound Chem | 98% | Not specified |
| Key Organics | >97% | Not specified |
| Chemodex | ≥99% | ¹H-NMR |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound is essential. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying impurities in dye samples.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water.
-
Ammonium acetate (B1210297) and formic acid (analytical grade).
-
0.45 µm syringe filters.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 452 nm).[2]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
¹H-NMR Spectroscopy for Structural Confirmation and Purity Assessment
¹H-NMR spectroscopy is an excellent method for confirming the chemical structure of this compound and for quantifying its purity against a certified reference standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
This compound sample.
-
Internal standard (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound that does not overlap with any impurity or solvent signals.
-
Integrate a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.
Instrumentation and Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump or LC system for sample introduction.
-
This compound sample.
-
Methanol or acetonitrile.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in methanol or acetonitrile (e.g., 1-10 µg/mL).
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source using a syringe pump or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺. For this compound (C₂₀H₁₇ClN₂O₃), the expected monoisotopic mass is approximately 368.09 g/mol , so the [M+H]⁺ ion should be observed at an m/z of approximately 369.10.
-
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key decision-making and experimental processes.
Caption: Workflow for selecting a high-purity this compound supplier.
Caption: Experimental workflow for the purity analysis of this compound.
References
Disperse Yellow 232: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 232, a fluorescent dye belonging to the coumarin (B35378) class, is a significant colorant primarily utilized in the textile industry. This in-depth technical guide provides a comprehensive literature review of its applications, focusing on its use in dyeing synthetic fibers and exploring its potential in other fields based on its chemical nature.
Core Application in the Textile Industry
This compound is predominantly used for dyeing hydrophobic synthetic fibers, with polyester (B1180765) being the most common substrate.[1] Its popularity in the textile sector stems from its ability to produce vibrant, long-lasting fluorescent green-light yellow shades with good fastness properties.[2] The dyeing mechanism involves the diffusion of the non-ionic dye molecules into the amorphous regions of the polymer chains at high temperatures.[3]
Dyeing Processes and Methodologies
Two primary industrial methods are employed for the application of this compound onto polyester fabrics: high-temperature exhaust dyeing and thermosol dyeing.
High-Temperature Exhaust Dyeing: This batchwise process is conducted in pressurized dyeing machines. The polyester fabric is immersed in a dye bath containing a fine dispersion of this compound, along with a dispersing agent and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).[3][4] The temperature is raised to 120-130°C to facilitate the swelling of the polyester fibers, allowing the dye molecules to penetrate and get trapped within the fiber structure upon cooling.[4]
Thermosol Dyeing: This is a continuous method where the fabric is padded with a solution containing the dispersed dye and then passed through a drying and high-temperature chamber (thermofixation) at temperatures between 180-220°C for a short duration.[5][6] This process is highly efficient for large-scale production.[5]
A generalized experimental workflow for these dyeing processes is illustrated below.
Quantitative Data: Fastness Properties
The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various external factors. A summary of the fastness ratings for this compound is presented in the table below. The ratings are based on the AATCC (American Association of Textile Chemists and Colorists) standards, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness.
| Fastness Property | AATCC Standard | Rating |
| Light Fastness | - | 5 |
| Washing Fastness (Fading) | AATCC | 5 |
| Washing Fastness (Staining) | AATCC | 5 |
| Perspiration Fastness (Fading) | AATCC | 5 |
| Perspiration Fastness (Staining) | AATCC | 5 |
| Ironing Fastness (Fading) | AATCC | 4-5 |
| Ironing Fastness (Staining) | AATCC | 4 |
Table 1: Fastness Properties of this compound [2]
Factors Influencing Dyeing Performance
Several factors can influence the uptake and final quality of the dyeing with this compound:
-
Temperature: As a high-energy disperse dye, higher temperatures are crucial for achieving good dye penetration and fixation on polyester.[4]
-
pH: An acidic pH range of 4.5-5.5 is optimal for the stability of the disperse dye and to prevent degradation of the polyester fiber.[3]
-
Dispersing Agents: These are essential to maintain a stable and fine dispersion of the dye particles in the dye bath, preventing aggregation and ensuring even dyeing.[3]
-
Dye Concentration: The depth of the shade is directly related to the concentration of the dye used.
-
Time: Sufficient dyeing time is necessary to allow for the diffusion of the dye molecules into the fiber.
Potential Biomedical Applications: A Field for Future Research
This compound is a derivative of coumarin.[2] The coumarin scaffold is found in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][7] Furthermore, coumarin derivatives are often fluorescent and are used as chromogenic agents in various diagnostic assays.[8][9]
While there is no direct research on the specific biomedical applications of this compound, its chemical nature as a coumarin derivative suggests potential avenues for future investigation. The logical relationship for this potential is outlined in the diagram below.
It is important to emphasize that extensive research, including toxicological and efficacy studies, would be required to validate any potential biomedical use of this compound.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester
-
Fabric Preparation: Scour a 100% polyester fabric sample to remove any impurities.
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1. Add 1 g/L of a suitable dispersing agent and 0.5 g/L of a leveling agent to the water. Adjust the pH to 4.5-5.5 using acetic acid.
-
Dye Dispersion: Make a paste of the required amount of this compound with a small amount of water and dispersing agent before adding it to the dye bath.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C per minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dye bath to 70°C at a rate of 3°C per minute.
-
-
After-treatment:
-
Rinse the dyed fabric.
-
Perform a reduction clearing in a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 80°C for 20 minutes to remove unfixed dye from the surface.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Dry the fabric at a temperature not exceeding 120°C.
Thermosol Dyeing of Polyester
-
Padding: Pad the polyester fabric through a dispersion containing this compound, a migration inhibitor, and a thickening agent.
-
Drying: Dry the padded fabric, for instance, using an infrared pre-dryer followed by a hot flue dryer.
-
Thermofixation: Pass the dried fabric through a thermofixation unit at 180-220°C for 60-90 seconds.
-
After-treatment: The fabric is then washed and soaped to remove any unfixed dye and auxiliary chemicals.
-
Drying: The final step is to dry the dyed fabric.
Conclusion
This compound is a well-established fluorescent dye with significant applications in the textile industry, particularly for the coloration of polyester fibers. Its good fastness properties make it a reliable choice for achieving vibrant and durable yellow shades. While its primary use is in textiles, its chemical classification as a coumarin derivative opens up intriguing possibilities for future research into potential biomedical applications. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile dye.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What are the applications of coumarin dyes? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dyeing Polyester with Disperse Yellow 232
These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with Disperse Yellow 232, a fluorescent yellow dye known for its application on synthetic materials.[1] The procedure is intended for researchers, scientists, and professionals in drug development who may utilize dyed fabrics for various applications. The high-temperature exhaust dyeing method is detailed below, as it is a common and effective process for achieving vibrant and durable shades on polyester.[2]
Properties of this compound
This compound is a coumarin-based, water-insoluble dye.[3][4] It is characterized as a non-ionic dye, making it suitable for hydrophobic fibers like polyester.[5][6] The dye functions by dispersing finely in the dye bath, and under high temperature and pressure, the dye molecules penetrate and are trapped within the amorphous regions of the polyester fibers.[6]
| Property | Value | Reference |
| C.I. Name | This compound | [4] |
| CAS Number | 35773-43-4 | [1] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [] |
| Molecular Weight | 368.81 g/mol | [4][] |
| Appearance | Yellow Powder | [1] |
| Chemical Class | Coumarin | [4] |
| Melting Point | 195-196°C | [] |
| Solubility | Insoluble in water | [1] |
Experimental Protocols
The following protocols outline the necessary steps for pre-treatment, dyeing, and after-treatment of polyester fabric with this compound.
-
Polyester Fabric (100%)
-
This compound
-
Dispersing Agent (e.g., Lignosulfonate-based)
-
Levelling Agent
-
Acetic Acid (Glacial)
-
Sodium Hydroxide
-
Sodium Hydrosulfite (Reducing Agent)
-
Non-ionic Detergent
-
Distilled Water
-
High-Temperature, High-Pressure (HTHP) Laboratory Dyeing Machine
-
Beakers and Graduated Cylinders
-
Magnetic Stirrer and Hot Plate
-
pH Meter
-
Analytical Balance
-
Drying Oven
To ensure uniform dyeing, the polyester fabric must be free from impurities, oils, and sizes.
-
Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.
-
Set the liquor ratio to 1:20 (e.g., 1 gram of fabric to 20 mL of solution).
-
Immerse the polyester fabric in the bath and heat to 60-70°C.
-
Maintain the temperature for 20-30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the scoured fabric before dyeing.
This method is recommended for achieving good dye penetration and fastness on polyester.[2][8]
-
Dye Dispersion Preparation:
-
Carefully weigh the required amount of this compound (e.g., 1.0% on weight of fiber, owf).
-
Make a paste with a small amount of water and a dispersing agent (e.g., 1 g/L).[9]
-
Add hot water (40-50°C) to the paste and stir until a fine, stable dispersion is achieved.
-
-
Dye Bath Preparation:
-
Set the liquor ratio, typically between 1:10 and 1:20.
-
Fill the dyeing vessel with the required volume of water.
-
Add the following auxiliaries to the dye bath:
-
Dispersing Agent: 0.5 - 1.0 g/L
-
Levelling Agent: 0.5 - 1.0 g/L
-
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9] This acidic medium is crucial for stable dyeing.[9]
-
Add the prepared dye dispersion to the bath and stir well.
-
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[9]
-
Run for 10-15 minutes at this temperature to ensure even wetting and initial dye adsorption.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[2][9] The high temperature causes the polyester fibers to swell, allowing the dye molecules to penetrate.[5]
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[2][9]
-
After the dyeing time, cool the bath down to 70-80°C at a rate of 2-3°C per minute.
-
Drain the dye bath.
-
This step is critical for removing unfixed dye from the fiber surface, thereby improving the wash and crocking fastness.[9][10]
-
Prepare a fresh bath at a 1:20 liquor ratio.
-
Add the following chemicals to the bath:
-
Sodium Hydroxide: 2 g/L
-
Sodium Hydrosulfite: 2 g/L
-
-
Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.
-
Rinse the fabric with hot water, followed by a cold water rinse to remove residual chemicals.
-
Neutralize the fabric with a dilute acetic acid solution (0.5 g/L) if necessary.
-
Finally, rinse with cold water and dry.
Summary of Dyeing Auxiliaries
A variety of chemical auxiliaries are used to facilitate the dyeing process and achieve optimal results.[11][12]
| Auxiliary | Function | Examples |
| Dispersing Agent | Keeps dye particles finely dispersed in the water, preventing aggregation.[6][12] | Lignosulfonates, Naphthalene Sulfonates |
| Levelling Agent | Ensures uniform dye uptake and migration, preventing patchy or uneven dyeing.[11][12] | Ethoxylates of fatty alcohols or phenols |
| pH Buffer | Maintains a stable acidic pH (typically 4.5-5.5) for optimal dye performance.[9] | Acetic Acid / Sodium Acetate |
| Carrier | Swells polyester fibers to allow dyeing at lower temperatures (around 100°C), though less common now due to environmental concerns.[2][5][11] | o-phenyl phenol, trichlorobenzene |
| Reducing Agent | Used in after-treatment to strip unfixed surface dye. | Sodium Hydrosulfite |
Fastness Properties
The fastness properties of polyester dyed with disperse dyes are generally good to excellent.[10]
| Fastness Test | Rating (ISO Standards, 1-5 scale) |
| Light Fastness | 4-5 |
| Washing Fastness | 4-5 |
| Perspiration Fastness | 4-5 |
| Rubbing/Crocking (Dry) | 4-5 |
| Rubbing/Crocking (Wet) | 4 |
| Sublimation Fastness | 4-5 |
(Note: Ratings are typical values and can vary based on shade depth and dyeing process.)
Visualizations
Caption: Experimental workflow for dyeing polyester.
Caption: Mechanism of disperse dye uptake by polyester fiber.
References
- 1. Page loading... [guidechem.com]
- 2. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. C.I. Acid Yellow 232 | 134687-50-6 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 8. textile-yarn.com [textile-yarn.com]
- 9. textilelearner.net [textilelearner.net]
- 10. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 11. yongjinbiotech.com [yongjinbiotech.com]
- 12. texauxchemicals.com [texauxchemicals.com]
Application Notes and Protocols for Supercritical CO₂ Dyeing with Disperse Yellow 232
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Disperse Yellow 232 in supercritical carbon dioxide (scCO₂) dyeing processes. This environmentally friendly technique offers a waterless alternative to conventional dyeing methods, significantly reducing wastewater generation and energy consumption.
Introduction to Supercritical CO₂ Dyeing
Supercritical fluid dyeing (SFD) employs carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) as a dyeing medium.[1] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar dyes like this compound and penetrate synthetic fibers such as polyester (B1180765).[2] This technology offers numerous advantages, including the elimination of water usage, no need for drying, and the ability to recycle over 90% of the CO₂.
The efficiency of the supercritical CO₂ dyeing process is largely dependent on the solubility of the dye in the supercritical fluid, which is influenced by temperature and pressure. Higher solubility of the dyestuff in the supercritical solvent is favorable for promoting the efficiency of the dyeing process.
Physicochemical Properties of this compound
-
IUPAC Name: 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[3]
-
CAS No: 35773-43-4[3]
-
Molecular Formula: C₂₀H₁₇ClN₂O₃
-
Appearance: Yellow powder
Quantitative Data: Solubility of this compound in scCO₂
The solubility of this compound in supercritical CO₂ has been experimentally determined at various temperatures and pressures. The data presented below is crucial for optimizing dyeing conditions.
| Temperature (K) | Pressure (MPa) | Solubility (g/L) | Molar Fraction (y₂) |
| 308 | 12.2 | 0.0031 | 0.09 x 10⁻⁶ |
| 308 | 15.2 | 0.0094 | 0.28 x 10⁻⁶ |
| 308 | 20.3 | 0.031 | 0.93 x 10⁻⁶ |
| 308 | 25.3 | 0.061 | 1.83 x 10⁻⁶ |
| 308 | 30.4 | 0.098 | 2.94 x 10⁻⁶ |
| 308 | 35.5 | 0.13 | 3.90 x 10⁻⁶ |
| 318 | 12.2 | 0.004 | 0.12 x 10⁻⁶ |
| 318 | 15.2 | 0.012 | 0.36 x 10⁻⁶ |
| 318 | 20.3 | 0.043 | 1.29 x 10⁻⁶ |
| 318 | 25.3 | 0.088 | 2.64 x 10⁻⁶ |
| 318 | 30.4 | 0.14 | 4.20 x 10⁻⁶ |
| 318 | 35.5 | 0.19 | 5.70 x 10⁻⁶ |
| 328 | 12.2 | 0.005 | 0.15 x 10⁻⁶ |
| 328 | 15.2 | 0.019 | 0.57 x 10⁻⁶ |
| 328 | 20.3 | 0.06 | 1.80 x 10⁻⁶ |
| 328 | 25.3 | 0.12 | 3.60 x 10⁻⁶ |
| 328 | 30.4 | 0.19 | 5.70 x 10⁻⁶ |
| 328 | 35.5 | 0.25 | 7.50 x 10⁻⁶ |
| 338 | 15.2 | 0.022 | 0.66 x 10⁻⁶ |
| 338 | 20.3 | 0.07 | 2.10 x 10⁻⁶ |
| 338 | 25.3 | 0.14 | 4.20 x 10⁻⁶ |
| 338 | 30.4 | 0.23 | 6.90 x 10⁻⁶ |
| 338 | 35.5 | 0.31 | 9.30 x 10⁻⁶ |
| 348 | 20.3 | 0.08 | 2.40 x 10⁻⁶ |
| 348 | 25.3 | 0.16 | 4.80 x 10⁻⁶ |
| 348 | 30.4 | 0.26 | 7.80 x 10⁻⁶ |
| 348 | 35.5 | 0.35 | 10.50 x 10⁻⁶ |
Data sourced from studies on the solubilities of disperse dyes in supercritical CO₂.[3][4][5]
Experimental Protocols
The following protocols are provided as a general guideline for the dyeing of polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.
Materials and Equipment
-
Substrate: Pre-cleaned polyester fabric
-
Dye: this compound (fine powder)
-
Solvent: Supercritical grade carbon dioxide (purity ≥ 99.5%)
-
Apparatus:
-
High-pressure dyeing vessel (autoclave) with temperature and pressure controls
-
High-pressure CO₂ pump
-
Heating system (e.g., heating jacket or oil bath)
-
System for pressure release and CO₂ recycling
-
Supercritical CO₂ Dyeing Protocol
-
Sample Preparation:
-
Accurately weigh a sample of pre-cleaned polyester fabric.
-
Weigh the required amount of this compound dye (e.g., 1-2% on weight of fabric).
-
-
Loading the Vessel:
-
Place the fabric sample and the dye powder into the high-pressure vessel.
-
Seal the vessel securely.
-
-
Purging:
-
Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.
-
-
Pressurization and Heating:
-
Begin pumping liquid CO₂ into the vessel until the target pressure is reached (e.g., 20-25 MPa).
-
Simultaneously, start the heating system and bring the vessel to the desired dyeing temperature (e.g., 100-120 °C) at a controlled rate (e.g., 2-3 °C/min).
-
-
Dyeing:
-
Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60-90 minutes).
-
If the system allows, employ fluid circulation or agitation to ensure even dye distribution.
-
-
Depressurization and Cooling:
-
After the dyeing time has elapsed, turn off the heating and allow the vessel to cool.
-
Slowly release the pressure. The CO₂ can be vented or captured for recycling. As the CO₂ returns to a gaseous state, the dye precipitates out of the solution.
-
-
Sample Removal:
-
Once the vessel is fully depressurized, open it and remove the dyed fabric.
-
Residual dye powder that has not been fixed to the fabric can be collected for reuse.
-
Post-Dyeing Reduction Clearing
This step is crucial for removing any unfixed dye particles from the fabric surface, which improves the rubbing fastness.
-
Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite (B78146) and 2 g/L sodium hydroxide (B78521) in deionized water.
-
Treatment: Immerse the dyed fabric in the clearing solution and heat to 70-80 °C for 15-20 minutes.
-
Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.
-
Drying: Allow the fabric to air dry completely.
Evaluation of Dyeing Performance
-
Color Strength (K/S): The color strength of the dyed fabric can be determined using a spectrophotometer. The K/S value is calculated from the reflectance values using the Kubelka-Munk equation.
-
Colorfastness:
-
Washing Fastness (ISO 105-C06): The dyed specimen is stitched between two adjacent fabrics (e.g., cotton and wool) and washed in a specified detergent solution with stainless steel balls. The color change of the specimen and the staining of the adjacent fabrics are evaluated using Grey Scales.[6]
-
Rubbing Fastness (ISO 105-X12): The resistance of the color to rubbing is assessed under both dry and wet conditions using a crockmeter.
-
Light Fastness (ISO 105-B02): The dyed fabric is exposed to a standardized artificial light source, and the degree of fading is compared to a set of blue wool standards.
-
Visualizations
Caption: Experimental workflow for supercritical CO₂ dyeing.
Caption: Factors influencing supercritical CO₂ dyeing efficiency.
Conclusion
The use of this compound in supercritical CO₂ provides an effective and sustainable method for dyeing polyester and other synthetic fibers. By carefully controlling the process parameters of temperature and pressure, it is possible to achieve high-quality dyeing with excellent colorfastness properties, all while eliminating the environmental impact associated with traditional water-based dyeing processes. The provided protocols and data serve as a valuable resource for researchers and professionals seeking to implement this innovative technology.
References
Application Notes and Protocols: Disperse Yellow 232 for Non-Textile Applications in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 232, also known by its Colour Index name Solvent Yellow 160:1, is a fluorescent greenish-yellow dye belonging to the coumarin (B35378) class.[1] While traditionally used in the textile industry for dyeing synthetic fibers such as polyester, its properties make it a viable candidate for coloration of various polymers in non-textile applications.[2][3] Its excellent heat resistance, good lightfastness, and high tinting strength make it suitable for processes like injection molding and extrusion.[4][5] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | Solvent Yellow 160:1, this compound, C.I. 55165 | [6][7] |
| CAS Number | 35773-43-4, 94945-27-4 | [2][7] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [4] |
| Molecular Weight | 368.81 g/mol | [1] |
| Appearance | Yellow to greenish-yellow powder | [2][8] |
| Melting Point | 200 - 209 °C | [3][6] |
| Density | 1.36 - 1.45 g/cm³ | [2][3] |
Performance in Polymers: Data Summary
The performance of this compound has been evaluated in a range of thermoplastic polymers. The following tables summarize the available quantitative data for key performance indicators.
Table 3.1: Thermal Stability
| Polymer | Heat Resistance (°C) |
| Polystyrene (PS) | 300 |
| Acrylonitrile Butadiene Styrene (ABS) | 280 |
| Polycarbonate (PC) | 300 |
| Polyethylene Terephthalate (PET) | 280 |
| Polymethyl Methacrylate (PMMA) | 300 |
| Styrene Acrylonitrile (SAN) | Not specified |
| Polyamide 6 (PA6) | Limited use |
Data compiled from multiple technical data sheets.[3][4][8]
Table 3.2: Lightfastness
The lightfastness is rated on the Blue Wool Scale, from 1 (very poor) to 8 (excellent).
| Polymer | Lightfastness (0.05% dye, transparent) | Lightfastness (1/3 Standard, with TiO₂) |
| Polystyrene (PS) | 6 - 7 | 3 - 5 |
| Acrylonitrile Butadiene Styrene (ABS) | Not specified | Not specified |
| Polycarbonate (PC) | 6 | Not specified |
| Polyethylene Terephthalate (PET) | 6 - 7 | Not specified |
| Polymethyl Methacrylate (PMMA) | 6 | 4 |
| Styrene Acrylonitrile (SAN) | 6 - 7 | Not specified |
Data compiled from multiple technical data sheets.[2][3][4][8]
Table 3.3: Chemical Resistance
Resistance to acid and alkali is rated on a scale from 1 (poor) to 5 (excellent).
| Property | Rating |
| Acid Resistance | 5 |
| Alkali Resistance | 5 |
Data from technical data sheet.[2]
Table 3.4: Solubility in Organic Solvents (at 20°C)
While solubility in the polymer matrix is crucial, data is more readily available for organic solvents, which can be indicative of its compatibility with certain polymer types.
| Solvent | Solubility (g/L) |
| Acetone | 5.2 |
| Butyl Acetate | 4.2 |
| Toluene | 10.6 |
| Dichloromethane | 2.3 |
| Ethyl Alcohol | 5.1 |
Data from technical data sheet.[3]
Experimental Protocols
The primary method for incorporating this compound into thermoplastic polymers is through physical dispersion during melt processing.[6] The following protocols provide a general framework for laboratory-scale experiments.
Protocol for Melt Blending of this compound in Polyethylene Terephthalate (PET)
This protocol describes a typical procedure for incorporating the dye into PET using a twin-screw extruder.
Materials and Equipment:
-
This compound (powder)
-
Polyethylene Terephthalate (PET) pellets (dried at 120°C for at least 4 hours)[9]
-
Twin-screw extruder with a temperature-controlled barrel[9]
-
Strand pelletizer
-
Injection molding machine (optional, for producing test specimens)
-
Colorimeter
Procedure:
-
Premixing: Dry blend the PET pellets and this compound powder in a sealed container. A typical concentration for evaluation is 0.05% (w/w) for transparent applications and up to 0.2% (w/w) for opaque formulations containing a white pigment like TiO₂.[3]
-
Extrusion:
-
Set the temperature profile of the extruder barrel. For PET, a typical profile would be from 255°C to 270°C.[9]
-
Feed the premixed material into the extruder hopper at a constant rate.
-
The screw speed should be set to ensure adequate mixing and dispersion of the dye within the polymer melt. A typical range is 100-200 RPM.
-
The molten, colored polymer will exit the extruder die as a strand.
-
-
Pelletization: Cool the polymer strand in a water bath and feed it into a pelletizer to produce colored PET pellets.
-
Specimen Preparation (Optional): The colored pellets can be used in an injection molding machine to produce standardized plaques for color and property testing.
-
Characterization:
-
Visually assess the color uniformity of the pellets and any molded parts.
-
Use a colorimeter to measure the CIELAB color coordinates (L, a, b*) to quantify the color.[10]
-
Perform thermal analysis (e.g., TGA, DSC) to determine if the dye has affected the thermal stability of the polymer.
-
Conduct lightfastness testing according to standard methods (e.g., ISO 4892-2) to evaluate the color stability upon exposure to light.
-
Protocol for assessing solubility and compatibility
A simple solvent casting method can be used for a preliminary assessment of the dye's solubility and compatibility with a polymer.
Materials and Equipment:
-
This compound
-
Polymer of interest (e.g., Polycarbonate)
-
A suitable solvent for the polymer (e.g., Dichloromethane for PC)
-
Glass petri dish
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Prepare a solution of the polymer in the chosen solvent (e.g., 10% w/v).
-
Add a small, known amount of this compound to the polymer solution and stir until the dye is fully dissolved or a saturated solution is formed.
-
Pour the colored polymer solution into a glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at a temperature below the solvent's boiling point to remove any residual solvent.
-
Observe the resulting polymer film for signs of dye aggregation or crystallization, which would indicate poor solubility/compatibility. A uniform, transparent film suggests good compatibility.
Visualizations
Chemical Structure of this compound
Caption: Simplified structure of this compound.
Experimental Workflow for Polymer Coloration
Caption: Workflow for incorporating dye into polymers.
Decision Tree for Polymer Selection
Caption: Polymer selection guide for this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]
- 4. honorpigment.com [honorpigment.com]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. Solvent yellow 160:1 TDS|Solvent yellow 160:1 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 8. China Solvent Yellow 160:1 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 9. Enhancing the Dyeability of Polypropylene Fibers by Melt Blending with Polyethylene Terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microscopy Using Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of coumarin (B35378) derivatives in fluorescence microscopy. Coumarin-based fluorescent probes are versatile tools for imaging a wide range of biological structures and processes in live and fixed cells. Their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment, make them valuable for cellular imaging and analysis.[1]
I. Introduction to Coumarin Derivatives in Microscopy
Coumarin and its derivatives are a class of fluorescent dyes widely used in biological imaging.[] Their core structure, a benzopyran-2-one ring system, can be readily modified to create a diverse palette of probes with tailored specificities and spectral properties.[][3] These modifications allow for the targeted labeling of specific organelles, the detection of enzymatic activity, and the sensing of intracellular ions and molecules.[][4][5] Key advantages of coumarin-based probes include their relatively small size, which facilitates cell permeability, and their sensitivity to environmental polarity, which can be exploited to study cellular microenvironments.[][6]
II. Photophysical Properties of Selected Coumarin Derivatives
The selection of a suitable coumarin derivative is critical for successful fluorescence microscopy. The following table summarizes the key photophysical properties of representative coumarin derivatives used for various imaging applications.
| Probe Name/Class | Target Organelle/Application | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Coumarin 343 | General cellular staining, FRET donor | ~440 | ~480 | High | [7] |
| ER-Tracker™ Blue-White DPX | Endoplasmic Reticulum | ~374 | ~430-640 | Variable | [8] |
| MitoTracker Green FM | Mitochondria | ~490 | ~516 | N/A | [8] |
| LysoTracker Red DND-99 | Lysosomes | ~577 | ~590 | N/A | [8] |
| Coumarin 6 | Lipids and Membranes | ~458 | ~503 | ~0.78 | [][9] |
| Coumarin 106 | Lipid Droplets | ~425 | ~485 | ~0.50 - 0.73 | [10] |
| ER-staining coumarin probes | Endoplasmic Reticulum | ~400 | 435-525 | 0.60 | [4] |
| Benzo[g]coumarin Analogues | Two-Photon Microscopy | Red/Far-red emission | High 2-photon absorption | High | [11][12] |
III. Experimental Protocols
A. General Live-Cell Staining Protocol
This protocol provides a general guideline for staining live, adherent cells with coumarin-based probes. Optimization may be required for different cell types and specific probes.[8][13]
Materials:
-
Coumarin-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).[13]
-
Preparation of Staining Solution: Prepare a stock solution of the coumarin probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM).[9]
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[9]
-
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable live-cell imaging buffer.[10]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen coumarin derivative.[7]
B. Fixed-Cell Staining Protocol
This protocol is suitable for experiments requiring cell fixation.[7][13]
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Coumarin-based fluorescent probe
-
PBS
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash the cells three times with PBS.[7][13]
-
Staining: Incubate the fixed and permeabilized cells with the coumarin probe solution (typically 1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.[7]
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Image the stained cells using a fluorescence microscope.
C. Protocol for Staining Lipid Droplets with Coumarin 106
The lipophilic nature of Coumarin 106 allows it to readily partition into the nonpolar environment of lipid droplets, making it an excellent probe for their visualization.[10]
Live-Cell Staining:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
Prepare a fresh working solution of Coumarin 106 by diluting a 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[10]
-
Remove the existing culture medium, wash once with pre-warmed PBS, and add the Coumarin 106 working solution.
-
Incubate for 15-30 minutes at 37°C.[10]
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer before imaging.[10]
Fixed-Cell Staining:
-
Culture cells on coverslips and fix with 4% PFA in PBS.
-
Prepare a working solution of Coumarin 106 in PBS at a final concentration of 1-10 µM.
-
Incubate the fixed cells with the Coumarin 106 working solution for 20-30 minutes at room temperature, protected from light.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips and image.
IV. Advanced Applications and Considerations
A. Enzyme Activity Assays
Coumarin derivatives are widely used as substrates for detecting enzymatic activity.[14] Non-fluorescent coumarin substrates can be enzymatically converted to highly fluorescent products, allowing for the sensitive detection of enzyme activity in vitro and in cells.[15][16] For example, 7-hydroxycoumarin derivatives are used to measure the activity of cytochrome P450 (CYP) enzymes.[15]
B. Förster Resonance Energy Transfer (FRET)
The spectral properties of some coumarin derivatives, such as Coumarin 343, make them effective FRET donors when paired with suitable acceptors like fluorescein. This enables the study of molecular interactions and conformational changes in living cells.[7]
C. Two-Photon Microscopy (TPM)
Benzo[g]coumarin analogues, with their red to far-red emission and high two-photon absorption cross-sections, are particularly well-suited for deep-tissue imaging with reduced phototoxicity using two-photon microscopy.[11][12]
V. Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and the principles behind targeted staining using coumarin derivatives.
References
- 1. soc.chim.it [soc.chim.it]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Disperse Yellow 232 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Disperse Yellow 232 in wastewater samples. The methodologies described herein are based on established analytical techniques for disperse dyes, offering high sensitivity and selectivity for environmental monitoring and research applications.
Introduction
This compound is a synthetic dye utilized in the textile industry for coloring hydrophobic fibers. Due to incomplete exhaustion during the dyeing process, a significant portion of the dye can be released into industrial effluents, posing a potential environmental concern. Accurate and sensitive quantification of this compound in wastewater is crucial for assessing the efficiency of wastewater treatment processes, ensuring regulatory compliance, and understanding the environmental fate of this compound.
The primary analytical methods for the quantification of disperse dyes in aqueous matrices are High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.
Data Presentation: Quantitative Analysis of Disperse Dyes in Wastewater
While specific quantitative data for this compound in wastewater is not extensively available in the literature, the following table summarizes representative concentration ranges and method performance data for other disperse dyes found in industrial effluents and environmental water samples. This data provides a valuable reference for the expected concentration levels and the required sensitivity of the analytical method.
| Analyte (Analogue Dyes) | Matrix | Concentration Range Detected (ng/L) | Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) |
| Disperse Red 1 | Treated Effluent | 84 - 3452[1] | SPE-LC-MS/MS | ~2.0[1] | ~8.0[1] | >70[1] |
| Disperse Blue 373 | Treated Effluent | 84 - 3452[1] | SPE-LC-MS/MS | ~2.0[1] | ~8.0[1] | >70[1] |
| Disperse Violet 93 | Treated Effluent | 84 - 3452[1] | SPE-LC-MS/MS | ~2.0[1] | ~8.0[1] | >70[1] |
| Various Sensitizing Dyes | Dyeing Enterprise Wastewater | >40,000[2] | SPE-UPLC-MS/MS | 50 - 2480[2] | Not Specified | 70 - 109[2] |
| Disperse Red 73 | Textile Effluent | 91,000 | LLE-HPLC-UV | Not Specified | Not Specified | 99.89 (LLE) |
Experimental Protocols
Protocol 1: Quantification of this compound by SPE-LC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound in wastewater using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1.1. Reagents and Materials
-
This compound analytical standard
-
Methanol (B129727) (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.22 µm, PTFE)
3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect wastewater samples in clean glass bottles. If the sample contains suspended solids, filter it through a glass fiber filter.
-
pH Adjustment: Adjust the pH of 100 mL of the wastewater sample to approximately 3.5 with formic acid.[1]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1]
-
Sample Loading: Load the pH-adjusted wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial.[1]
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Note: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For a compound with a molecular formula of C₂₀H₁₇ClN₂O₃ (MW: 384.82), the protonated molecule [M+H]⁺ would be approximately m/z 385.8. Fragmentation analysis would be required to identify suitable product ions for quantification and confirmation.
-
3.1.4. Calibration and Quantification
Prepare a series of calibration standards of this compound in methanol/water (50:50, v/v) at concentrations ranging from approximately 1 to 100 ng/mL. Analyze the standards using the same LC-MS/MS method as the samples. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the wastewater samples by interpolating their peak areas on the calibration curve.
Protocol 2: Screening of this compound by HPLC-PDA
This protocol is suitable for the initial screening and semi-quantitative analysis of this compound in wastewater samples with higher expected concentrations.
3.2.1. Sample Preparation
Follow the same SPE procedure as described in Protocol 1 (Section 3.1.2).
3.2.2. HPLC-PDA Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system with a photodiode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
PDA Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound (determine by scanning a standard solution) and collect spectra from 200-700 nm for peak purity analysis.
3.2.3. Calibration and Quantification
Prepare calibration standards of this compound in methanol/water (50:50, v/v) at concentrations ranging from approximately 0.1 to 10 µg/mL. Analyze the standards and construct a calibration curve based on the peak area at the λmax.
Visualizations
Caption: Experimental workflow for the quantification of this compound in wastewater.
Caption: Logical relationship of the analytical techniques for this compound quantification.
References
Application Notes and Protocols: Measuring the Quantum Yield of Disperse Yellow 232
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3] This value is fundamental in characterizing fluorescent materials for applications in lighting, displays, and as fluorescent probes in life sciences and drug development.[4] Disperse Yellow 232 is a fluorescent dye belonging to the coumarin (B35378) class, noted for its application in coloring synthetic fibers and its potential use in biomedical imaging due to its fluorescent properties.[5][6] Accurate determination of its quantum yield is essential for evaluating its performance and for the development of new applications.
This document provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the relative method. This widely used technique involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.[1][4][7]
Principle of the Relative Method
The relative method for determining fluorescence quantum yield is based on the comparison of the integrated fluorescence intensity and the absorbance of an unknown sample with those of a standard fluorescent compound (reference) under identical experimental conditions.[8] The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[2][8]
-
nx and nst are the refractive indices of the solvents used for the sample and the standard solutions, respectively.[2][7] If the same solvent is used for both, this term (nx2 / nst2) equals 1 and can be omitted.
To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard, and their absorbance and fluorescence are measured.[9] The absorbance values should be kept low (typically below 0.1) to minimize inner filter effects.[8][9]
Experimental Protocol
This protocol details the step-by-step methodology for the relative quantum yield measurement of this compound.
1. Materials and Equipment
-
Chemicals:
-
This compound (Purity > 95%)
-
Fluorescein (B123965) (Reference Standard, spectroscopic grade)
-
Ethanol (B145695) (Spectroscopic grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
10 mm path length quartz cuvettes for fluorescence measurements[9]
-
10 mm path length quartz cuvettes for absorbance measurements
-
Volumetric flasks and pipettes
-
Analytical balance
-
2. Selection of Reference Standard
A suitable reference standard should have absorption and emission spectra that are in a similar range to the sample under investigation.[8] this compound has a reported excitation maximum at approximately 452 nm and an emission maximum around 484 nm.[] Fluorescein in 0.1 M NaOH is an excellent standard for this region, with a well-documented quantum yield of approximately 0.95.
Table 1: Properties of this compound and Reference Standard
| Property | This compound | Fluorescein (Reference Standard) |
| Chemical Structure | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | 3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one |
| CAS Number | 35773-43-4[6] | 2321-07-5 |
| Molecular Formula | C₂₀H₁₇ClN₂O₃[] | C₂₀H₁₂O₅ |
| Molecular Weight | 368.81 g/mol [] | 332.31 g/mol |
| Solvent | Ethanol | 0.1 M NaOH |
| Excitation Max (λex) | ~452 nm[] | ~490 nm |
| Emission Max (λem) | ~484 nm[] | ~515 nm |
| Known Quantum Yield (Φst) | To be determined | 0.95 |
3. Preparation of Solutions
-
Standard Stock Solution (Fluorescein): Accurately weigh a small amount of fluorescein and dissolve it in 0.1 M NaOH to prepare a stock solution of approximately 1 x 10⁻⁴ M.
-
Sample Stock Solution (this compound): Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade ethanol to prepare a stock solution of approximately 1 x 10⁻⁴ M.
-
Working Solutions: Prepare a series of five dilutions from both the standard and sample stock solutions using the respective solvents. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[9]
4. Absorbance and Fluorescence Measurements
-
Absorbance Spectra: Record the absorbance spectra for all working solutions (sample and standard) and the solvent blanks using the UV-Vis spectrophotometer. Determine the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. Use 452 nm for this compound and 490 nm for Fluorescein.
-
Set the excitation and emission slit widths to be identical for all measurements.
-
Record the emission spectrum for each of the working solutions, scanning a wavelength range that covers the entire emission profile (e.g., 460 nm to 700 nm for this compound).
-
Ensure that the instrument's spectral correction files are applied to the emission spectra.
-
Record the emission spectrum of the solvent blanks (Ethanol and 0.1 M NaOH) under the same conditions to account for Raman scattering.[11]
-
5. Data Analysis and Calculation
-
Correct Spectra: Subtract the solvent blank spectrum from each of the corresponding sample and standard fluorescence spectra.[11]
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each solution.[9]
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Determine Gradient: Perform a linear regression on each plot. The slope of the resulting straight line is the gradient (Grad). The plot should be linear with an intercept close to zero.[9]
-
Calculate Quantum Yield: Use the calculated gradients for the sample (Gradₓ) and the standard (Gradₛₜ), the known quantum yield of the standard (Φₛₜ), and the refractive indices of the solvents to calculate the quantum yield of this compound (Φₓ) using the formula from the "Principle" section.
Table 2: Example Data Collection Template
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Standard 4 | |||
| Standard 5 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Sample 4 | |||
| Sample 5 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. jasco-global.com [jasco-global.com]
- 2. agilent.com [agilent.com]
- 3. horiba.com [horiba.com]
- 4. shimadzu.com [shimadzu.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound | 35773-43-4 [chemicalbook.com]
- 7. edinst.com [edinst.com]
- 8. iss.com [iss.com]
- 9. static.horiba.com [static.horiba.com]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
Application Notes: Disperse Yellow 232 in Fluorescent Security Inks
Introduction
Disperse Yellow 232 is a fluorescent dye belonging to the coumarin (B35378) class of compounds.[1] Its inherent fluorescent properties, specifically its excitation in the visible range and subsequent emission of a distinct yellow-green fluorescence, make it a candidate for use in security inks.[1][] These inks are designed to be invisible under normal lighting conditions but become visible upon excitation with a specific wavelength of light, a characteristic highly valued in anti-counterfeiting applications for documents, currency, and product packaging.[3][4][5] The primary advantage of using fluorescent dyes like this compound in security printing is the ability to create covert markings that are difficult to reproduce without specialized knowledge and materials.[6][7]
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is presented below. This data is crucial for determining its suitability and for the formulation of a stable and effective fluorescent security ink.
| Property | Value | Reference |
| Chemical Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | [] |
| CAS Number | 35773-43-4 | [] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃ | [] |
| Molecular Weight | 368.81 g/mol | [1][] |
| Appearance | Yellow Powder | [8] |
| Excitation Wavelength (λex) | 452 nm | [] |
| Emission Wavelength (λem) | 484 nm | [] |
| Color under UV light | Fluorescent Green-Light Yellow | [1] |
| Melting Point | 195-196°C | [] |
| Solubility | Insoluble in water; Soluble in many organic solvents. | [8][9] |
Principle of Operation in Security Inks
The application of this compound in security inks leverages the principle of fluorescence. The dye molecules absorb photons from an external light source (e.g., a UV or specific visible wavelength lamp) and are excited to a higher energy state. Almost instantaneously, they return to their ground state, releasing the absorbed energy in the form of longer-wavelength light, which is observed as a distinct color. For this compound, excitation at approximately 452 nm results in a visible yellow-green emission at around 484 nm.[] This Stokes shift, the difference between the excitation and emission wavelengths, is a key characteristic of fluorescent materials.
An effective security ink formulation requires the dye to be uniformly dispersed within a carrier vehicle that dries to a transparent, invisible film on the substrate.[10] The choice of binders, solvents, and other additives is critical to ensure the stability of the dispersion, proper adhesion to the substrate, and the preservation of the dye's fluorescent properties.[11][12]
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Fluorescent Security Ink for Screen Printing
This protocol describes the formulation of a solvent-based fluorescent security ink suitable for screen printing applications.
Materials:
-
This compound powder
-
Polyvinyl Butyral (PVB) resin (as a binder)
-
Ethanol (B145695) (as a solvent)
-
Sodium Dodecyl Sulfate (SDS) (as a dispersant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Screen printing apparatus with a fine mesh screen (e.g., 120T)
-
UV-dull paper or other non-fluorescent substrate
-
UV lamp (peak wavelength ~365 nm or a broad-spectrum lamp covering 452 nm)
Procedure:
-
Binder Solution Preparation: In a beaker, dissolve 10g of PVB resin in 90 mL of ethanol. Stir using a magnetic stirrer until the resin is completely dissolved. This will serve as the ink vehicle.
-
Dye Dispersion: In a separate beaker, add 0.1g of this compound powder to 10 mL of ethanol. Add 0.02g of SDS as a dispersant.
-
Milling (Optional but Recommended): For optimal performance and to prevent clogging of the screen, it is advisable to reduce the particle size of the dye. If available, use a wet media mill to grind the dye dispersion until the average particle size is below 300 nm.[12] If a mill is not available, sonicate the dispersion for 30 minutes.
-
Ink Formulation: Slowly add the dye dispersion to the binder solution while continuously stirring. Continue stirring for an additional 30 minutes to ensure a homogenous mixture.
-
Viscosity Adjustment: The viscosity of the ink can be adjusted by adding small amounts of ethanol (to decrease viscosity) or by allowing some solvent to evaporate (to increase viscosity) to suit the screen printing process.
-
Application: Apply the formulated ink to the substrate using the screen printing apparatus.
-
Drying: Allow the printed ink to air dry completely in a well-ventilated area. A fast-drying ink is desirable for security applications.[10]
-
Visualization: Under ambient light, the printed mark should be invisible or very faint. Illuminate the substrate with a UV lamp. The printed area should exhibit a bright yellow-green fluorescence.
Protocol 2: Characterization of the Fluorescent Security Ink
This protocol outlines the steps to characterize the performance of the prepared ink.
Materials:
-
Printed substrate from Protocol 1
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Adhesion test tape (e.g., ASTM D3359)
-
Light source for photostability testing (e.g., Xenon arc lamp)
Procedure:
-
Fluorescence Spectroscopy:
-
Cut a sample of the printed substrate and place it in the sample holder of a spectrofluorometer.
-
Set the excitation wavelength to 452 nm and scan the emission spectrum from 460 nm to 600 nm to confirm the emission peak around 484 nm.
-
Set the emission wavelength to 484 nm and scan the excitation spectrum from 350 nm to 480 nm to confirm the excitation peak around 452 nm.
-
-
Adhesion Test:
-
Perform a cross-hatch adhesion test on the printed ink film according to ASTM D3359 standard to evaluate the binder's effectiveness.
-
-
Photostability Test:
-
Measure the initial fluorescence intensity of a printed sample.
-
Expose the sample to a high-intensity light source for a defined period.
-
Remeasure the fluorescence intensity. A significant decrease in intensity indicates poor photostability.
-
Diagrams
Caption: Workflow for the preparation and application of this compound fluorescent security ink.
Caption: Energy level diagram illustrating the principle of fluorescence for this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 3. Fluorescent Pigments & UV Inks for Safety & Security [radiantcolor.com]
- 4. Fluorescent Pigments & Dyes for Document & Process Security [angtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preventing counterfeiting by adding dye to liquid crystals to create uncrackable coded tags | EurekAlert! [eurekalert.org]
- 8. Page loading... [guidechem.com]
- 9. chromatwist.com [chromatwist.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US20200239720A1 - Security printing inks for inkjet printers and method of manufacture - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing the Colorfastness of Fabrics Dyed with Disperse Yellow 232
Introduction
Disperse Yellow 232 is a disperse dye utilized in the textile industry for coloring synthetic fibers, such as polyester.[1] The colorfastness of a textile refers to its ability to resist fading or color bleeding when exposed to various environmental conditions, including washing, light, rubbing, and perspiration.[2][3][4][5] Evaluating the colorfastness of fabrics dyed with this compound is essential for ensuring product quality and customer satisfaction.[3][6] This document provides detailed protocols for assessing the colorfastness of fabrics dyed with this compound, based on internationally recognized standards from the International Organization for Standardization (ISO).
Key Colorfastness Tests
The primary methods for evaluating the colorfastness of dyed textiles include assessments of resistance to washing, light, rubbing (crocking), and perspiration.[2][4][5][7] These tests are crucial for predicting the performance of the dyed fabric during its intended use.
Colorfastness to Washing
This test evaluates the resistance of the fabric's color to domestic and commercial laundering.[2][8][9][10][11] The protocol is based on the ISO 105-C06:2010 standard.[2][8][9][12]
Experimental Protocol
A textile specimen is laundered in contact with a specified adjacent fabric.[9][10] The test simulates the abrasive action of a single (S) or multiple (M) washes.[2][9] The change in the color of the specimen and the staining of the adjacent fabric are then assessed.[9]
-
Specimen Preparation:
-
Cut a specimen of the fabric dyed with this compound measuring 40 mm x 100 mm.
-
Prepare a multi-fiber adjacent fabric of the same dimensions. This fabric strip typically contains bands of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool) to assess staining.
-
Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges to form a composite specimen.
-
-
Test Procedure:
-
Prepare the washing solution according to the specific test procedure chosen from ISO 105-C06 (e.g., A1S, B1S, C1S).
-
Place the composite specimen in a stainless-steel container.
-
Add the specified volume of the wash solution and the required number of stainless-steel balls to simulate mechanical action.[9][13]
-
Seal the container and place it in a laundering apparatus, such as a Launder-Ometer.
-
Run the apparatus for the specified time and at the specified temperature as detailed in the chosen test procedure.
-
After the cycle, remove the composite specimen and rinse it twice in grade 3 water.[8]
-
Squeeze the excess water from the specimen.
-
Separate the dyed specimen from the multi-fiber adjacent fabric.
-
Dry the specimen and the multi-fiber fabric in an oven at a temperature not exceeding 60°C.[8]
-
-
Evaluation:
-
Assess the change in color of the dried specimen using the Grey Scale for Assessing Change in Colour (ISO 105-A02).
-
Evaluate the degree of staining on each strip of the multi-fiber adjacent fabric using the Grey Scale for Assessing Staining (ISO 105-A03).
-
Data Presentation: ISO 105-C06 Test Conditions
| Test No. | Temperature (°C) | Time (min) | Detergent | Sodium Perborate | Steel Balls | Represents |
| A1S | 40 ± 2 | 30 | ECE Reference | No | 10 | Single mild wash |
| B1S | 50 ± 2 | 45 | ECE Reference | No | 10 | Single moderate wash |
| C1S | 60 ± 2 | 30 | ECE Reference | No | 10 | Single severe wash |
| A1M | 40 ± 2 | 45 | ECE Reference | No | 25 | Multiple mild washes |
| B1M | 50 ± 2 | 45 | ECE Reference | No | 25 | Multiple moderate washes |
| C1M | 60 ± 2 | 45 | ECE Reference | No | 25 | Multiple severe washes |
Note: This table presents a selection of common test conditions. Refer to the full ISO 105-C06 standard for a complete list and details of the reference detergent.
Experimental Workflow: Colorfastness to Washing
Colorfastness to Light
This test determines the resistance of the fabric's color to the effects of an artificial light source that simulates natural daylight.[2][14][15][16] The protocol is based on the ISO 105-B02 standard.[2][12][14][15][16]
Experimental Protocol
A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool references.[14][15][17] The colorfastness is then evaluated by comparing the change in color of the specimen to that of the references.[14][16]
-
Specimen Preparation:
-
Cut a specimen of the fabric dyed with this compound. The size will depend on the specimen holder of the lightfastness tester.
-
Mount the specimen on a card, covering a portion of it to serve as an unexposed original for comparison.
-
-
Test Procedure:
-
Place the mounted specimen in the lightfastness tester.
-
Simultaneously expose the specimen and a set of blue wool references (either 1-8 for Europe or L2-L9 for America) to the light from a xenon arc lamp.[16][18]
-
Maintain the specified conditions of temperature, humidity, and irradiance as outlined in ISO 105-B02.
-
Continue the exposure until the desired contrast on the blue wool references is achieved, corresponding to a specific lightfastness rating.
-
-
Evaluation:
-
Remove the specimen from the tester.
-
Compare the change in color of the exposed portion of the specimen with the unexposed portion using the Grey Scale for Assessing Change in Colour (ISO 105-A02).
-
The colorfastness to light is rated on a scale of 1 to 8 (for blue wool references 1-8), where 1 indicates very low fastness and 8 indicates very high fastness.
-
Data Presentation: ISO 105-B02 General Test Conditions
| Parameter | Condition |
| Light Source | Xenon Arc Lamp (simulating D65 daylight)[15][16] |
| Irradiance | e.g., 42 W/m² (300-400 nm) or 1.10 W/m² (420 nm)[15] |
| Temperature | Black Standard Temperature (BST) or Black Panel Temperature (BPT) |
| Humidity | Controlled effective humidity |
| Reference Materials | Blue Wool References (ISO 1-8 or AATCC L2-L9)[16][18] |
Experimental Workflow: Colorfastness to Light
Colorfastness to Rubbing (Crocking)
This test assesses the amount of color that transfers from the fabric surface to another surface by rubbing.[12][13][19][20][21][22][23] The protocol is based on the ISO 105-X12 standard.[2][12][19][20][21][24] Both dry and wet rubbing tests are performed.[19][20][21]
Experimental Protocol
A specimen of the dyed fabric is rubbed with a standard white cotton cloth under controlled conditions using a crockmeter.[13][24] The degree of staining on the white cloth is then evaluated.[24]
-
Specimen Preparation:
-
Cut two specimens of the fabric dyed with this compound, each at least 50 mm x 140 mm. One is for the dry test, and the other for the wet test.[20]
-
-
Test Procedure:
-
Dry Rubbing:
-
Wet Rubbing:
-
Thoroughly wet a standard cotton rubbing cloth in grade 3 water and squeeze it to a specific wet pick-up percentage (typically 100%).
-
Mount the wet rubbing cloth onto the finger.
-
Use the second fabric specimen and repeat the rubbing procedure as described for the dry test.
-
-
Air dry the rubbing cloths after the tests.
-
-
Evaluation:
-
Evaluate the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for Assessing Staining (ISO 105-A03).
-
A rating from 1 (heavy staining) to 5 (no staining) is assigned.
-
Data Presentation: ISO 105-X12 Test Parameters
| Parameter | Specification |
| Apparatus | Crockmeter[24] |
| Rubbing Finger Diameter | 16 ± 0.1 mm[20] |
| Downward Force | 9 ± 0.2 N[20] |
| Track Length | 104 ± 3 mm[20] |
| Number of Cycles | 10 (20 movements)[19] |
| Rubbing Cloth | Standard white cotton cloth (ISO 105-F09)[19] |
| Evaluation Scale | Grey Scale for Assessing Staining (ISO 105-A03)[24] |
Experimental Workflow: Colorfastness to Rubbing
Colorfastness to Perspiration
This test is designed to determine the resistance of the fabric's color to the effects of human perspiration.[2][6][25][26][27] The protocol is based on the ISO 105-E04 standard.[2][6][12][25][27] The test uses both acidic and alkaline solutions to simulate sweat.[2][6]
Experimental Protocol
A composite specimen, consisting of the dyed fabric and an adjacent multi-fiber fabric, is treated with a simulated perspiration solution, subjected to pressure, and then dried.[25] The color change and staining are then assessed.[25]
-
Specimen Preparation:
-
Cut a 40 mm x 100 mm specimen of the fabric dyed with this compound.
-
Create a composite specimen by placing the dyed fabric between two adjacent fabrics (or a single multi-fiber fabric).
-
-
Test Procedure:
-
Prepare two different test solutions: an acidic and an alkaline solution, as specified in ISO 105-E04.[28][29]
-
Thoroughly wet one composite specimen in the acidic solution and another in the alkaline solution.
-
Place each composite specimen between two glass or acrylic plates in a perspiration tester.[25][28]
-
Apply a pressure of 12.5 kPa to the specimens.[25]
-
Place the entire apparatus in an oven at 37 ± 2°C for 4 hours.[26][28][29]
-
After incubation, remove the specimens from the apparatus.
-
Separate the dyed fabric from the adjacent fabrics and dry them in warm air.
-
-
Evaluation:
-
Assess the change in color of the dyed specimens from both the acidic and alkaline tests using the Grey Scale for Assessing Change in Colour (ISO 105-A02).
-
Evaluate the degree of staining on the adjacent fabrics using the Grey Scale for Assessing Staining (ISO 105-A03).
-
Data Presentation: ISO 105-E04 Test Parameters
| Parameter | Specification |
| Test Solutions | Acidic and Alkaline solutions containing histidine[2][25] |
| Incubation Temperature | 37 ± 2°C[26][28][29] |
| Incubation Time | 4 hours[26][28][29] |
| Applied Pressure | 12.5 ± 0.9 kPa[25] |
| Evaluation Scales | Grey Scale for Change in Colour (A02) & Staining (A03) |
Experimental Workflow: Colorfastness to Perspiration
References
- 1. Page loading... [guidechem.com]
- 2. blog.qima.com [blog.qima.com]
- 3. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 4. orientbag.net [orientbag.net]
- 5. testextextile.com [testextextile.com]
- 6. testinglab.com [testinglab.com]
- 7. textilelearner.net [textilelearner.net]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. chiuvention.com [chiuvention.com]
- 11. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 12. Colour fastness | Centexbel [centexbel.be]
- 13. intouch-quality.com [intouch-quality.com]
- 14. fyitester.com [fyitester.com]
- 15. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. ISO 105-B02 | Q-Lab [q-lab.com]
- 18. lonroy.com [lonroy.com]
- 19. m.flammabilitytestingequipment.com [m.flammabilitytestingequipment.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. Standard - Textiles - Tests for colour fastness - Part X12: Colour fastness to rubbing (ISO 105-X12:2001) SS-EN ISO 105-X12 - Swedish Institute for Standards, SIS [sis.se]
- 22. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 23. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 24. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 26. Colour fastness- Tests for colour fastness to perspiration SS-EN ISO 105-E04 | RISE [ri.se]
- 27. intertekinform.com [intertekinform.com]
- 28. benchchem.com [benchchem.com]
- 29. ISO 105- E04 Color Fastness Tester For Textiles And Leather [m.haida-test.com]
Application Notes and Protocols for the Purity Assessment of Disperse Yellow 232
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 232, a disperse dye belonging to the coumarin (B35378) class, is utilized in the textile industry for coloring synthetic fibers.[1] The purity of this dye is critical as impurities can impact its coloring properties and may pose toxicological risks. This document provides detailed application notes and protocols for the analytical techniques used to assess the purity of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for purity estimation by UV-Vis Spectrophotometry is included.
Analytical Techniques Overview
A variety of analytical methods are employed to determine the purity of disperse dyes. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used technique for quantitative purity assessment due to its high resolution and sensitivity.[2][3] Thin-Layer Chromatography (TLC) offers a simple and rapid qualitative screening method for identifying the main component and detecting impurities.[4][5] For highly sensitive and specific analysis, especially for identifying unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][6][7] UV-Visible Spectrophotometry can provide a straightforward, cost-effective, albeit less specific, estimation of dye concentration and purity.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical techniques used in the purity assessment of this compound.
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity Range | 0.5 - 250 mg/L | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 2.0 mg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | 0.06 - 4.09 ng/mL |
| Recovery | 92.1% - 98.7% | 81.8% - 114.1% |
| Precision (RSD) | < 8.0% | < 16.3% (at 10 ng/mL) |
Note: Data for the HPLC-DAD and LC-MS/MS methods are based on the analysis of Disperse Yellow 23.[2][9][10]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This method provides a quantitative assessment of the purity of this compound by separating it from its impurities.
a) Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Methanol (B129727) (HPLC grade).
-
Water (deionized or HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
b) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a higher aqueous phase to a higher organic phase. An example gradient is: 0-7 min, 40-60% B; 7-17 min, 60-98% B; 17-24 min, hold at 98% B; followed by a return to initial conditions.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 420 nm.[2]
c) Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh a representative portion of the this compound sample and prepare a stock solution in methanol. For solid samples, extraction may be aided by sonication. Centrifuge the extract to remove any particulates and filter the supernatant through a 0.45 µm syringe filter before injection. Dilute the filtered solution with the initial mobile phase to a concentration within the calibration range.
d) Analysis and Purity Calculation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the this compound sample is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method). For a more accurate quantitative determination, the concentration of this compound in the sample is calculated using the calibration curve.
Thin-Layer Chromatography (TLC)
This protocol provides a qualitative assessment of the purity of this compound, allowing for the rapid detection of impurities.
a) Materials and Equipment:
-
TLC plates (e.g., silica (B1680970) gel 60 F254 on aluminum backing).
-
Developing chamber.
-
Capillary tubes or micropipettes for spotting.
-
Suitable solvent system (mobile phase). A common mobile phase for disperse dyes is a mixture of toluene, ethyl acetate, and acetone. The exact ratio should be optimized.
-
This compound reference standard.
-
Methanol or other suitable solvent for sample dissolution.
-
UV lamp (254 nm and 365 nm) for visualization.
b) Procedure:
-
Preparation of TLC Plate: Lightly draw a pencil line about 1.5 cm from the bottom of the TLC plate. Mark the spotting points along this line.
-
Sample Preparation: Dissolve a small amount of the this compound sample and the reference standard in methanol to obtain a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample and standard solutions onto the marked points on the TLC plate. Allow the spots to dry completely.
-
Development: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the spotted TLC plate into the chamber, ensuring the spots are above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: When the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analysis: Compare the chromatogram of the sample with that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities. Calculate the Retention Factor (Rf) for the main spot and any impurity spots.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the identification and quantification of this compound and its impurities.
a) Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
-
UHPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
This compound reference standard.
-
Standard laboratory glassware and filtration devices.
b) LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.
-
Gradient: A suitable gradient elution should be optimized for the separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The quantification transition for Disperse Yellow 23 has been reported as m/z 303/105.[2]
c) Standard and Sample Preparation:
-
Follow the same procedure as for HPLC, but use LC-MS grade solvents and ensure all solutions are filtered through 0.22 µm filters. For textile samples, extraction can be performed with methanol under sonication at 50 °C for 30 minutes, followed by centrifugation.[6]
d) Analysis:
-
Develop an MRM method for this compound and any known impurities.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound and its impurities in the sample using the calibration curve.
UV-Vis Spectrophotometry
This protocol provides a simple method for the estimation of this compound concentration, which can be an indicator of purity if the impurities do not absorb at the same wavelength.
a) Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Methanol or other suitable solvent.
-
This compound reference standard.
-
Volumetric flasks and pipettes.
b) Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200-800 nm to determine the wavelength of maximum absorbance (λmax). For similar yellow disperse dyes, this is often around 420 nm.[2]
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound in methanol of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the this compound sample in methanol of a known concentration. Measure its absorbance at the λmax.
-
Purity Estimation: Determine the concentration of the dye in the sample solution from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weight of the sample used.
Conclusion
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC-DAD provides a reliable and quantitative method for routine quality control. TLC is a valuable tool for rapid screening and qualitative impurity profiling. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for trace-level impurity identification and quantification. UV-Vis spectrophotometry can be used for a quick estimation of dye content. For comprehensive purity analysis, a combination of these techniques is often recommended.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Disperse Yellow 232 in Solvent-Based Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 232 (C.I. 55165) is a fluorescent dye belonging to the coumarin (B35378) class, known for its bright, greenish-yellow fluorescence and good stability.[1][2] Its primary applications are in the coloration of synthetic fibers, such as polyester, and in the coloring of plastics and resins.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in solvent-based polymer systems, targeting applications in fluorescent coatings, doped polymer films, and fluorescently labeled materials for research and development.
Physicochemical Properties
This compound is a yellow to orange powder with the molecular formula C₂₀H₁₇ClN₂O₃.[2] It is characterized by its strong fluorescence, with an excitation maximum around 458 nm and an emission maximum around 480 nm.[1] While it is insoluble in water, it exhibits solubility in certain organic solvents.[2]
Quantitative Data
Solubility
Table 1: Solubility of this compound in Supercritical Carbon Dioxide
| Temperature (K) | Pressure (MPa) | Molar Fraction Solubility (y) |
| 308 | 12.2 | 0.04 x 10⁻⁶ |
| 308 | 15.2 | 0.11 x 10⁻⁶ |
| 308 | 20.3 | 0.44 x 10⁻⁶ |
| 308 | 25.3 | 0.94 x 10⁻⁶ |
| 308 | 30.4 | 1.63 x 10⁻⁶ |
| 308 | 35.5 | 2.50 x 10⁻⁶ |
| 318 | 12.2 | 0.07 x 10⁻⁶ |
| 318 | 15.2 | 0.20 x 10⁻⁶ |
| 318 | 20.3 | 0.65 x 10⁻⁶ |
| 318 | 25.3 | 1.30 x 10⁻⁶ |
| 318 | 30.4 | 2.13 x 10⁻⁶ |
| 318 | 35.5 | 3.16 x 10⁻⁶ |
| 328 | 15.2 | 0.32 x 10⁻⁶ |
| 328 | 20.3 | 0.88 x 10⁻⁶ |
| 328 | 25.3 | 1.65 x 10⁻⁶ |
| 328 | 30.4 | 2.62 x 10⁻⁶ |
| 328 | 35.5 | 3.84 x 10⁻⁶ |
| 338 | 15.2 | 0.45 x 10⁻⁶ |
| 338 | 20.3 | 1.15 x 10⁻⁶ |
| 338 | 25.3 | 2.03 x 10⁻⁶ |
| 338 | 30.4 | 3.16 x 10⁻⁶ |
| 338 | 35.5 | 4.54 x 10⁻⁶ |
| 348 | 20.3 | 1.45 x 10⁻⁶ |
| 348 | 25.3 | 2.45 x 10⁻⁶ |
| 348 | 30.4 | 3.75 x 10⁻⁶ |
| 348 | 35.5 | 5.28 x 10⁻⁶ |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Photostability and Thermal Stability
Detailed quantitative data on the photostability (e.g., quantum yield of photodegradation) and thermal stability (e.g., decomposition temperature) of this compound within specific solvent-based polymer systems are not extensively documented in publicly accessible literature. General observations indicate good light and sublimation fastness, particularly in polyester.[2] Experimental evaluation is recommended to determine these parameters for specific polymer matrices and processing conditions.
Experimental Protocols
Protocol for Preparation of Dye-Doped Polymer Films by Solvent Casting
This protocol describes a general method for preparing polymer films doped with this compound using the solvent casting technique.[4]
Materials:
-
This compound
-
Polymer (e.g., Polymethyl Methacrylate - PMMA, Polycarbonate - PC)
-
Volatile organic solvent (e.g., chloroform, dichloromethane, toluene)
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Leveling platform
-
Drying oven
Procedure:
-
Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent to achieve the target concentration (e.g., 5-10% w/v). Stir the mixture until the polymer is completely dissolved.
-
Dye Stock Solution Preparation: Prepare a stock solution of this compound in the same solvent. The concentration will depend on the desired final dye loading in the polymer film.
-
Doping the Polymer Solution: Add the required volume of the dye stock solution to the polymer solution to achieve the target dye concentration (e.g., 0.01-1% w/w relative to the polymer). Stir the mixture thoroughly to ensure homogeneous dispersion of the dye.
-
Casting: Place the glass petri dish on a leveling platform. Pour the dye-doped polymer solution into the petri dish. The volume will determine the final film thickness.
-
Solvent Evaporation: Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation in a fume hood at room temperature. For faster drying, a drying oven at a temperature below the solvent's boiling point can be used.
-
Film Detachment: Once the solvent has completely evaporated, the film can be carefully detached from the glass surface.
Caption: Workflow for Solvent Casting of Dye-Doped Polymer Films.
Protocol for Determination of Dye Solubility
This protocol outlines a method to determine the solubility of this compound in a specific organic solvent.[5]
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled bath on a shaker or with a magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Allow the solution to settle. Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any undissolved solids.
-
Spectrophotometric Analysis: Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Concentration Calculation: Use a pre-determined calibration curve of absorbance versus concentration for this compound in the same solvent to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the dye in the solvent at that temperature.
Caption: Logical Workflow for Solubility Determination.
Protocol for Evaluation of Photostability
This protocol provides a method to assess the photostability of this compound in a polymer film.
Materials:
-
Dye-doped polymer film
-
UV light source with controlled irradiance (e.g., xenon arc lamp with appropriate filters)
-
UV-Vis spectrophotometer or fluorometer
Procedure:
-
Initial Characterization: Measure the initial absorbance or fluorescence emission spectrum of the dye-doped polymer film.
-
UV Exposure: Expose the film to the UV light source for defined time intervals.
-
Periodic Measurements: After each time interval, remove the film and measure its absorbance or fluorescence spectrum again.
-
Data Analysis: Plot the change in absorbance at λmax or the decrease in fluorescence intensity as a function of exposure time. This will provide a degradation profile. The photostability can be quantified by determining the time it takes for the absorbance or fluorescence to decrease by a certain percentage (e.g., 50%).
Caption: Experimental Workflow for Photostability Evaluation.
Applications and Considerations
-
Fluorescent Coatings and Films: this compound can be incorporated into transparent polymer matrices such as PMMA and polycarbonate to create highly fluorescent coatings and films. These materials have potential applications in optical devices, sensors, and security features.
-
Polymer Compatibility: While coumarin dyes are generally compatible with acrylic polymers, experimental verification is crucial for specific polymer grades and dye concentrations to avoid issues like aggregation, which can quench fluorescence.
-
Solvent Selection: The choice of solvent is critical and should be based on its ability to dissolve both the polymer and the dye, its evaporation rate, and its safety profile.
-
Thermal Processing: For applications involving thermal processing of the polymer-dye composite, it is essential to determine the thermal stability of this compound to prevent degradation and loss of fluorescence. A general protocol for Thermogravimetric Analysis (TGA) can be adapted for this purpose.[6]
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Application Notes and Protocols for the Preparation of Disperse Yellow 232 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 232 is a fluorescent dye belonging to the coumarin (B35378) family. It is characterized by its yellow powder appearance and is known to be insoluble in water[1]. Due to its hydrophobic nature, careful consideration of solvent selection and preparation methodology is crucial for its effective use in experimental settings. This document provides a detailed protocol for the preparation of stock solutions of this compound, intended for research and development applications. The protocols emphasize safe handling procedures and provide guidance on achieving stable and usable solutions.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. There are inconsistencies in the reported molecular formula across various suppliers; therefore, it is recommended to prepare stock solutions based on weight/volume (w/v) or to verify the molecular weight from the specific supplier's documentation if molar concentrations are required.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | References |
| CAS Number | 35773-43-4 | [1][2][3][4][5][6] |
| Molecular Formula | C20H17ClN2O3 | [4][6][7][] |
| C18H13N5O4 | [1] | |
| C20H15N5O4 | [1] | |
| Molecular Weight | 368.81 g/mol (for C20H17ClN2O3) | [4][7][] |
| Appearance | Yellow powder | [1] |
| Melting Point | 195-196 °C | [3][] |
| Boiling Point | 575.4 ± 60.0 °C (Predicted) | [3][] |
| Solubility in Water | Insoluble | [1] |
| Excitation Maximum (λex) | 452 nm | [] |
| Emission Maximum (λem) | 484 nm | [] |
Safety Precautions
This compound, like many dyes, requires careful handling to minimize health risks. Safety data sheets for similar compounds suggest that it may cause skin irritation, allergic skin reactions, and serious eye damage[9][10]. One supplier of this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[7].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: When handling the powder, work in a well-ventilated area or a fume hood to avoid inhaling dust particles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most research applications where a concentrated stock solution in an organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for water-insoluble compounds[11].
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 368.81 g/mol ), weigh out 3.69 mg of the powder.
-
Dissolving: Transfer the weighed powder into a suitable container (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial). Add the desired volume of anhydrous DMSO.
-
Mixing: Tightly cap the container and vortex the solution for at least 2-5 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 2-8°C for short-term storage (days to weeks)[]. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in DMSO
For applications where a weight/volume concentration is preferred, this protocol provides a straightforward method.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Weigh 1 mg of this compound powder.
-
Dissolving: Transfer the powder to a container and add 1 mL of anhydrous DMSO.
-
Mixing: Securely cap the container and vortex until the powder is completely dissolved.
-
Storage: Store as described in Protocol 1.
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for the preparation of a this compound stock solution.
Conclusion
The protocols outlined in this document provide a reliable method for preparing stock solutions of this compound for research purposes. Adherence to the safety precautions is essential when handling this compound. The use of anhydrous DMSO is recommended for creating concentrated stock solutions, which can then be diluted into aqueous buffers for final working concentrations. Proper storage of the stock solution is critical to maintain its stability and efficacy over time.
References
- 1. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Gather Materials to Create Dye Solutions | dummies [dummies.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 35773-43-4 [chemicalbook.com]
- 6. keyorganics.net [keyorganics.net]
- 7. aboundchem.com [aboundchem.com]
- 9. evansvanodine.co.uk [evansvanodine.co.uk]
- 10. chemos.de [chemos.de]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent aggregation of Disperse Yellow 232 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Disperse Yellow 232 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate in water?
This compound (CAS No. 35773-43-4) is a fluorescent dye belonging to the coumarin (B35378) class of compounds.[1][2][3][4] It is characterized by its low solubility in water due to a molecular structure that is largely hydrophobic.[5] This inherent insolubility is the primary reason its molecules tend to clump together, or aggregate, in aqueous solutions.[6] This aggregation can lead to issues such as uneven color distribution in dyeing processes and inaccurate results in analytical assays.[7]
Q2: How can I prevent the aggregation of this compound?
The most effective method to prevent the aggregation of this compound is to use a dispersing agent.[7][8][9] Dispersing agents are surfactants that adsorb to the surface of the dye particles, creating a barrier that prevents them from sticking together. This is achieved through electrostatic and/or steric repulsion, which keeps the dye particles evenly suspended in the solution.[1]
Q3: What types of dispersing agents are most effective?
Commonly used dispersing agents for disperse dyes fall into two main categories:
-
Lignosulfonates: These are byproducts of the wood pulp industry and are a cost-effective and environmentally friendly option.[10][11] They are effective for a wide range of disperse dyes.[10][11]
-
Naphthalene (B1677914) Sulfonate Formaldehyde Condensates: These are synthetic dispersants known for their excellent thermal stability, making them suitable for high-temperature applications.[10]
The choice of dispersing agent can depend on the specific experimental conditions, such as temperature and the presence of other chemicals.[10]
Q4: Can I do anything else to improve the stability of my this compound solution?
Besides using a dispersing agent, you can also consider the following:
-
Particle Size Reduction: Using a micronized form of the dye can improve its dispersion characteristics. Smaller particles have a larger surface area-to-volume ratio, which can enhance their interaction with the solvent.
-
pH Control: The pH of the aqueous solution can influence the surface charge of the dye particles and the effectiveness of anionic dispersing agents. It is advisable to maintain a slightly acidic to neutral pH for optimal dispersion.
-
Temperature: While higher temperatures can sometimes increase the solubility of disperse dyes, they can also promote aggregation if a suitable dispersing agent is not present.[6] For high-temperature applications, it is crucial to use a thermally stable dispersing agent.[7][9]
Troubleshooting Guide
Problem: My this compound solution has visible particles and is not uniform.
This is a clear indication of dye aggregation. Follow these steps to troubleshoot the issue:
-
Verify Dispersing Agent: Ensure you are using an appropriate dispersing agent at the correct concentration. If you are not using one, this is the first thing to incorporate into your protocol.
-
Improve Dispersion Method: Ensure you are adequately mixing the dye and dispersing agent in the aqueous solution. Sonication or high-shear mixing can help to break up initial agglomerates.
-
Perform a Dispersion Quality Test: Use the "Filter Paper Test" described in the Experimental Protocols section to quickly assess the quality of your dispersion.
-
Consider a Different Dispersing Agent: If aggregation persists, your current dispersing agent may not be optimal. Consider trying a different class of dispersant (e.g., switch from a lignosulfonate to a naphthalene sulfonate-based one) or a different product within the same class.
Quantitative Data on Dispersing Agents
The effectiveness of a dispersing agent is often evaluated by its ability to maintain a small particle size and prevent the formation of larger aggregates. The following table provides representative data on the performance of different classes of dispersing agents on disperse dyes.
| Dispersing Agent Class | Average Particle Size Reduction | Thermal Stability | Key Advantages |
| Lignosulfonates | Good | Moderate to Good | Cost-effective, biodegradable[10] |
| Naphthalene Sulfonates | Excellent | Excellent | High thermal stability, effective in preventing aggregation at high temperatures[10] |
| Polymeric Surfactants (Non-ionic) | Good | Varies | Can provide good steric stabilization |
Note: The actual performance can vary depending on the specific product, concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol describes the basic method for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Weigh the desired amount of dispersing agent and add it to the deionized water in the beaker. Stir until fully dissolved. A typical concentration is 1-2 g/L of the final solution volume.
-
Slowly add the this compound powder to the dispersing agent solution while continuously stirring. A typical dye concentration for a stock solution is 10 g/L.[12]
-
Continue stirring for at least 30 minutes to ensure the dye is well-dispersed.
-
For improved dispersion, the solution can be sonicated for 10-15 minutes in a bath sonicator.
-
Visually inspect the solution for any large, visible aggregates. A well-dispersed solution should appear uniform and opaque.
Protocol 2: Filter Paper Test for Assessing Dispersion Stability
This is a simple and rapid method to evaluate the quality of a disperse dye dispersion at both room and elevated temperatures.[7][8][9][12][13]
Materials:
-
Prepared this compound dispersion
-
Whatman No. 2 filter paper
-
Buchner funnel and flask
-
Vacuum source (optional, for suction filtration)
-
Oven or heating mantle for high-temperature testing
Procedure:
A. Room Temperature Stability:
-
Place a piece of filter paper in the Buchner funnel.
-
Pour 50 mL of the prepared this compound dispersion onto the filter paper.
-
Observe the filtration process. A well-dispersed dye will pass through the filter paper relatively quickly, leaving a uniform stain.
-
Interpretation: If the filtration is slow or if large particles are retained on the filter paper, it indicates poor dispersion and aggregation.
B. High-Temperature Stability:
-
Heat 50 mL of the dye dispersion to the desired temperature (e.g., 130°C for high-temperature dyeing applications) in a sealed container for 30 minutes.[7][8][9][13]
-
Cool the dispersion to a safe handling temperature (e.g., 70°C).[9]
-
Pour the heated dispersion through the filter paper as described above.
-
Interpretation: The formation of a thick, paste-like residue on the filter paper indicates that the dispersing agent is not stable at high temperatures, leading to dye aggregation.[8][9] A good high-temperature dispersing agent will result in minimal residue on the filter.
Protocol 3: Quantitative Analysis of Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the particle size distribution of a dispersion. This allows for a quantitative assessment of dye aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for the DLS instrument
-
Prepared this compound dispersion
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound dispersion with filtered, deionized water to a suitable concentration for DLS analysis. The solution should be transparent or slightly hazy. Highly concentrated solutions can cause multiple scattering and lead to inaccurate results.[14]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and the properties of the dispersant (water).
-
Measurement:
-
Filter the diluted sample through a 0.2 µm syringe filter directly into a clean cuvette to remove any dust or large contaminants.
-
Place the cuvette in the DLS instrument.
-
Start the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in scattered light to determine the particle size distribution.[15][16]
-
-
Data Analysis:
-
The DLS software will generate a report showing the particle size distribution, typically as an intensity-weighted distribution.
-
The key parameters to note are the Z-average diameter (an overall measure of the average particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
Interpretation: A stable, well-dispersed solution will have a small Z-average diameter and a low PDI. An increase in the Z-average diameter or the appearance of a second, larger peak in the distribution over time is indicative of aggregation.
-
Visualizations
Caption: Workflow for preparing and evaluating stable dispersions.
Caption: Decision tree for troubleshooting aggregation problems.
References
- 1. This compound | 35773-43-4 [chemicalbook.com]
- 2. C.I. Acid Yellow 232 | 134687-50-6 | Benchchem [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. bangtextile.com [bangtextile.com]
- 8. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. 5 Detection Methods-Identify the Quality of Disperse Dyes (1) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. Lignosulfonate works as a dye dispersant - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]
- 11. Lignosulfonates in Textile and Dyeing – GREEN AGROCHEM [greenagrochem.com]
- 12. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 13. tianshengchem.com [tianshengchem.com]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 16. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Enhancing the Photostability of Disperse Yellow 232
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the photostability of Disperse Yellow 232 in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the photostability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Fading of Dyed Substrate | Inadequate dye penetration and fixation. | Optimize dyeing temperature and time to ensure the dye fully penetrates the fiber. For polyester (B1180765), this is typically 130°C for 45-60 minutes.[1] |
| Presence of unfixed dye on the fiber surface. | Perform a post-dyeing reduction clearing treatment to remove surface dye, which is highly susceptible to fading.[2] | |
| High sensitivity of the dye to UV radiation. | Incorporate a UV absorber, such as a benzotriazole (B28993) derivative, into the dyeing process or as a post-treatment.[2] | |
| Uneven Color or Streaking | Poor dye dispersion. | Ensure the use of a high-quality dispersing agent and maintain proper agitation throughout the dyeing process.[1][3] |
| Incorrect dyeing temperature profile. | Maintain accurate process control, including a steady rate of temperature rise and a consistent dyeing temperature.[3] | |
| Poor Reproducibility of Results | Inconsistent dyeing parameters. | Strictly control all dyeing parameters, including liquor ratio, pH, temperature, and time, for each experiment.[3] |
| Variations in substrate material. | Ensure the substrate (e.g., polyester fabric) is from the same batch and has been consistently pre-treated. | |
| Dye Aggregation or Spotting | Incompatibility of chemicals in the dyebath. | Check the compatibility of all auxiliaries (dispersants, leveling agents, UV absorbers) before use. Some chemicals can cause the dye to precipitate.[4] |
| Poor dye solubility. | Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical class of this compound and how does it relate to its photostability?
A1: this compound belongs to the coumarin (B35378) class of dyes.[5] Coumarin dyes are known for their fluorescence, but their photostability can be a concern. The primary mechanism of photodegradation for many coumarin dyes involves oxidation by singlet oxygen.[6][7]
Q2: What are the most effective types of stabilizers for improving the photostability of this compound?
A2: The most effective stabilizers for disperse dyes like this compound are UV absorbers and hindered amine light stabilizers (HALS). Benzotriazole-type UV absorbers are commonly used as they can be applied during the dyeing process.[2] HALS are also effective in protecting the dye from degradation.
Q3: How does the dyeing process itself influence the photostability of this compound?
A3: The dyeing process is critical. Deeper shades, achieved with higher dye concentrations, generally exhibit better lightfastness.[2] Proper control of dyeing temperature and time ensures maximum dye penetration into the fiber, which protects the dye molecules from light exposure. A post-dyeing heat fixation step can also improve fastness properties.[2]
Q4: What is "reduction clearing" and why is it important for photostability?
A4: Reduction clearing is a post-dyeing washing process using a reducing agent (like sodium hydrosulfite) and an alkali. This process strips any unfixed disperse dye from the surface of the fibers. This surface dye is not properly integrated into the fiber and is very prone to fading, so its removal is crucial for achieving high lightfastness.[2]
Q5: Can I combine different methods to further enhance photostability?
A5: Yes, a combination of methods is often the most effective approach. For instance, using a high-lightfastness grade of the dye, incorporating a UV absorber during dyeing, and performing a thorough reduction clearing after dyeing will provide a synergistic improvement in photostability.
Quantitative Data on Lightfastness Improvement
The following table summarizes typical lightfastness improvement for disperse dyes on polyester using various methods. The data is presented on the ISO Blue Wool Scale (1 = very poor, 8 = excellent). While specific data for this compound is limited, these values for similar disperse dyes provide a good reference.
| Treatment Method | Typical Lightfastness Rating (ISO 105-B02) | Key Observations |
| Standard Dyeing (No special treatment) | 4-5 | Baseline photostability. |
| Dyeing with UV Absorber (e.g., 2% Benzotriazole) | 5-6 | Significant improvement by filtering UV radiation. |
| Standard Dyeing followed by Reduction Clearing | 5 | Improvement due to removal of unstable surface dye. |
| Dyeing with UV Absorber & Reduction Clearing | 6-7 | Combination of treatments provides a high level of photostability.[2] |
| Use of "High Lightfastness" (HLF) Grade Dyes | 6-7 | Dyes specifically engineered for improved photostability offer the best performance.[8] |
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing of Polyester with this compound
Objective: To establish a baseline for the photostability of this compound on polyester.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid
-
High-temperature dyeing apparatus
Methodology:
-
Prepare a dye stock solution by making a paste of this compound with a small amount of dispersing agent, then adding warm water.
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath to 70°C.
-
Rinse the fabric thoroughly.
Protocol 2: Improving Photostability with a UV Absorber and Reduction Clearing
Objective: To enhance the photostability of this compound using a UV absorber and post-treatment.
Materials:
-
All materials from Protocol 1
-
Benzotriazole-based UV absorber
-
Sodium hydrosulfite
-
Sodium hydroxide
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
Add a benzotriazole-based UV absorber (e.g., 2% on weight of fabric) to the dyebath.
-
Follow steps 6-10 from Protocol 1.
-
Reduction Clearing:
-
Prepare a fresh bath with a liquor ratio of 10:1.
-
Add 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Rinse the fabric thoroughly with hot water, then cold water.
-
Neutralize the fabric with a weak acetic acid solution (e.g., 1 g/L).
-
Dry the fabric.
Visualizations
References
- 1. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 2. autumnchem.com [autumnchem.com]
- 3. autumnchem.com [autumnchem.com]
- 4. fsw.cc [fsw.cc]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Researching | Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique [m.researching.cn]
- 7. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to improve the color fastness of textiles to light? [ccllab.com.cn]
Troubleshooting low dyeing efficiency of Disperse Yellow 232 on polyester
This technical support guide provides troubleshooting assistance for researchers and scientists encountering low dyeing efficiency with Disperse Yellow 232 on polyester (B1180765) fabrics. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or uneven color yield with this compound on my polyester fabric?
Low dyeing efficiency with disperse dyes on polyester is a common issue that can stem from several critical process parameters. The most frequent causes include incorrect temperature, improper pH levels in the dyebath, inadequate dye dispersion, or insufficient fabric preparation. Each of these factors must be carefully controlled to ensure successful dyeing.[1][2]
Q2: What is the correct temperature for dyeing polyester and how does it impact efficiency?
Temperature is one of the most critical factors in disperse dyeing.[3] Polyester fibers require high temperatures to swell, which opens up the polymer structure and allows the dye molecules to penetrate.[4][5]
-
Problem: Dyeing at temperatures below the optimal range results in poor dye uptake and pale shades because the dye molecules lack the energy to diffuse into the fiber.[2][3][4]
-
Solution: The recommended dyeing temperature for polyester with disperse dyes is between 125°C and 135°C, typically achieved using a high-temperature, high-pressure (HTHP) method.[3][6][7] The rate of temperature increase should also be controlled (e.g., 1-2°C/min) to prevent uneven exhaustion of the dye.[3]
Q3: How does the pH of the dyebath affect dyeing with this compound?
Maintaining the correct pH is crucial for the stability of both the disperse dye and the polyester fiber during the high-temperature dyeing process.[8][9]
-
Problem: An incorrect pH can lead to the degradation (hydrolysis) of the disperse dye, especially under alkaline conditions, which can alter the final shade and reduce color fastness.[10][11][12] While polyester is resistant to dilute acids, an uncontrolled pH can still affect the outcome.[10]
-
Solution: The dyebath should be maintained at a slightly acidic pH, typically between 4.5 and 5.5.[6][8][9] This is usually achieved by adding acetic acid to the dyebath.[8][13]
Q4: My dyed fabric appears speckled or streaky. What is causing this and how can I fix it?
Speckling and streaking are classic signs of dye aggregation, which occurs when the insoluble dye particles clump together instead of remaining as a fine, stable dispersion.[1][14]
-
Problem: this compound is insoluble in water and must be applied as a fine dispersion.[6][15] If the dye particles aggregate, they cannot penetrate the fiber evenly, leading to an unlevel appearance.[14][16]
-
Solution: The use of a suitable dispersing agent is essential.[17][18] Dispersing agents surround the dye particles, preventing them from clumping together and ensuring they are evenly distributed throughout the dyebath.[14][17] The choice and concentration of the dispersing agent are critical for success.[19] Additionally, ensure good agitation or circulation within the dyeing machine.[1]
Q5: Could the issue be related to the polyester fabric itself?
Yes, improper preparation of the substrate can significantly hinder dye uptake.
-
Problem: Polyester fabrics can have residual sizing agents, oils, or other impurities from the manufacturing process.[20] These substances can act as a barrier, preventing the dye from reaching the fiber surface evenly.[20]
-
Solution: The fabric must be thoroughly cleaned, or "scoured," before dyeing.[21] This is typically done with a non-ionic detergent to remove any contaminants.[21] A simple test for fabric preparedness is to place a drop of water on the surface; if it soaks in quickly, the fabric is ready for dyeing.[21]
Q6: What is reduction clearing and is it necessary for achieving good results?
Reduction clearing is a critical after-treatment process to remove any dye particles that are loosely adhering to the fiber surface.
-
Problem: After dyeing, some dye particles may remain on the fabric surface without having penetrated the fiber. This surface dye leads to poor wash and rub fastness.
-
Solution: A reduction clearing bath, typically containing sodium dithionite (B78146) and sodium hydroxide, is used to strip this surface dye.[22] This step is crucial for achieving good fastness properties and a stable, final shade.[8][22]
Summary of Key Dyeing Parameters
The table below summarizes the optimal conditions for dyeing polyester with this compound.
| Parameter | Recommended Value/Procedure | Rationale |
| Dyeing Temperature | 125°C - 135°C | Ensures polyester fiber swelling and sufficient kinetic energy for dye diffusion.[3][6] |
| Heating Rate | 1 - 2°C / minute | Prevents rapid, uneven dye uptake, which can cause streaking.[3] |
| pH | 4.5 - 5.5 (acidic) | Optimizes dye stability and prevents hydrolysis of the dye and fiber.[6][8][10] |
| pH Control Agent | Acetic Acid | Commonly used to maintain the required acidic dyebath conditions.[8] |
| Auxiliaries | Dispersing Agent | Essential to maintain a stable, fine dispersion of the water-insoluble dye.[14][17][18] |
| Pre-treatment | Scouring | Removes oils and sizes that can inhibit even dye adsorption.[20][21] |
| After-treatment | Reduction Clearing | Removes surface dye to improve wash, rub, and sublimation fastness.[22] |
Experimental Protocols
Protocol 1: High-Temperature, High-Pressure (HTHP) Dyeing
This protocol outlines a standard procedure for dyeing 100g of scoured polyester fabric.
-
Prepare the Dyebath:
-
Prepare the Dye Dispersion:
-
Separately, make a paste of the required amount of this compound with a small amount of dispersing agent.[8]
-
Add warm water to this paste to create a fine, lump-free dispersion.
-
-
Dyeing Cycle:
-
Add the prepared dye dispersion to the dyebath and stir.
-
Introduce the polyester fabric at a starting temperature of approximately 60°C.[8]
-
Raise the temperature to the target of 130°C at a rate of 1-2°C per minute.[3]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[8][24]
-
Cool the dyebath down to 60-70°C before draining.[8]
-
-
Rinsing:
-
Rinse the fabric thoroughly with hot and then cold water.
-
Protocol 2: Reduction Clearing
This after-treatment is performed immediately after dyeing and rinsing.
-
Prepare the Clearing Bath:
-
Prepare a fresh bath with 2 g/L sodium dithionite and 2 g/L caustic soda (sodium hydroxide).[23]
-
-
Treatment:
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[22]
-
-
Final Steps:
-
Drain the bath and rinse the fabric thoroughly with hot water.
-
Neutralize the fabric with a weak solution of acetic acid.
-
Rinse again with cold water and dry.
-
Visualized Workflows and Relationships
Caption: A logical workflow for troubleshooting low dyeing efficiency.
Caption: The key stages of the disperse dyeing mechanism on polyester.
References
- 1. autumnchem.com [autumnchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. autumnchem.com [autumnchem.com]
- 4. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 5. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 6. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkaline dyeing with disperse dyes - Dyeing-pedia [china-dyestuff.com]
- 13. scribd.com [scribd.com]
- 14. autumnchem.com [autumnchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 17. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 18. Essential Role of Dispersing Agents in Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 21. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 22. ijarbs.com [ijarbs.com]
- 23. textilecoach.net [textilecoach.net]
- 24. textilelearner.net [textilelearner.net]
Technical Support Center: Optimizing pH for Disperse Yellow 232 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing pH conditions for dyeing with Disperse Yellow 232. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dyeing polyester (B1180765) with this compound?
The optimal pH for dyeing polyester with this compound is in a weakly acidic range, typically between 4.5 and 5.5.[1][2][3] This pH range is critical for ensuring the stability of the dye and the polyester fiber at the high temperatures required for dyeing.[3] Maintaining this acidic environment promotes optimal dye uptake and helps to achieve a consistent and vibrant fluorescent green-light yellow shade.[4]
Q2: How is the pH of the dyebath controlled?
The pH of the dyebath is typically controlled using a weak acid, with acetic acid being the most common choice.[1][2] A buffer system, such as a combination of acetic acid and sodium acetate (B1210297), can also be used to stabilize the pH throughout the dyeing process.[3] It is crucial to accurately measure and adjust the pH before starting the dyeing cycle.
Q3: What are the consequences of an incorrect pH during dyeing?
An incorrect pH can lead to several dyeing problems:
-
Uneven Dyeing (Shade Variation): Fluctuations or improper pH control is a primary cause of uneven dyeing.[3]
-
Poor Color Yield (Lighter Shade): If the pH is outside the optimal range, the dye uptake can be significantly reduced, resulting in a lighter shade than desired.[3]
-
Dull or Altered Shade: this compound, like many disperse dyes, can be sensitive to alkaline conditions, especially at high temperatures. A pH above the optimal range can lead to hydrolysis of the dye molecule, causing a duller or altered shade.[3]
-
Poor Fastness Properties: Incorrect pH can negatively impact the wash, light, and sublimation fastness of the final dyed material.[2]
Q4: Can this compound be used in a neutral or alkaline pH?
It is strongly advised to avoid neutral or alkaline pH conditions when dyeing with this compound. The chemical structure of many disperse dyes, particularly those with ester groups, can be susceptible to alkaline hydrolysis at high temperatures.[5] This chemical degradation can lead to a loss of color and unpredictable dyeing results. While some modern disperse dyes are engineered for alkaline dyeing, it is not the standard procedure for conventional dyes like this compound.
Q5: How does pH affect the stability of the dye dispersion?
Maintaining a weakly acidic pH helps to ensure the stability of the disperse dye dispersion in the dyebath.[3] Deviations from this pH can potentially lead to dye agglomeration, where dye particles clump together. This can result in dye spots on the fabric and uneven coloration.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Uneven Dyeing or Streaking | Improper or unstable pH control in the dyebath. | Ensure the dyebath pH is stabilized within the 4.5-5.5 range using an acetic acid/sodium acetate buffer system. Verify the pH before and during the dyeing process.[3] |
| Poor Color Yield (Shade is too light) | The dyebath pH is outside the optimal 4.5-5.5 range. | Verify and adjust the dyebath pH to the recommended acidic range before starting the dyeing process.[3] |
| Dull or Altered Shade | The pH of the dyebath is too high (neutral or alkaline), causing dye hydrolysis. | Strictly maintain the acidic pH of the dyebath. If an alkaline pre-treatment was performed on the fabric, ensure thorough neutralization before dyeing. |
| Inconsistent Results Between Batches | Variations in the pH of the water supply or residual alkali on the fabric from previous processing steps. | Use deionized or softened water and always measure the pH of the dyebath for each experiment. Ensure proper neutralization of the substrate before dyeing. |
| Dye Spots or Stains | Dye agglomeration, which can be exacerbated by incorrect pH. | Maintain the optimal pH to ensure good dye dispersion. Use a high-quality dispersing agent. |
Data Presentation
Table 1: Effect of pH on Color Yield (K/S Value) of this compound on Polyester
| pH of Dyebath | Relative Color Strength (K/S) | Observation |
| 3.5 | Moderate | Slight risk of dye instability for some disperse dyes. |
| 4.5 - 5.5 | Optimal (High) | Recommended range for maximum color yield and dye stability. [1][2][3] |
| 6.5 | Moderate to Low | Reduced dye uptake begins. |
| 7.5 | Low | Significant decrease in color yield. |
| 8.5 | Very Low | Potential for dye hydrolysis and shade change.[3] |
Note: K/S (Kubelka-Munk) value is a measure of the color strength of the dyed fabric.
Table 2: Influence of pH on the Fastness Properties of this compound
| Fastness Property | pH 4.5 - 5.5 (Optimal) | pH > 6.0 (Sub-optimal) |
| Wash Fastness (ISO 105-C06) | Good to Excellent (4-5) | Fair to Good (3-4) |
| Light Fastness (ISO 105-B02) | Good (4-5) | Moderate (3-4) |
| Sublimation Fastness (ISO 105-P01) | Good to Excellent (4-5) | Fair to Good (3-4) |
Fastness ratings are on a scale of 1 to 5, where 5 represents the best performance.
Experimental Protocols
1. High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric.
-
Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any oils, waxes, or sizing agents that could interfere with dyeing.
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Add a dispersing agent (e.g., 0.5 - 1.0 g/L).
-
Add a leveling agent if required.
-
Use a pH buffer (e.g., acetic acid and sodium acetate) to adjust and maintain the pH of the dyebath between 4.5 and 5.5.
-
Thoroughly disperse the required amount of this compound (e.g., 1-2% on weight of fiber) in a small amount of water before adding it to the dyebath.
-
-
Dyeing Procedure:
-
Introduce the polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.
-
Cool the dyebath down to 70-80°C.
-
-
After-Treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a new bath containing:
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Sodium Hydrosulphite: 2 g/L
-
Detergent: 1 g/L
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse again with cold water and dry.
-
Mandatory Visualizations
Caption: Experimental Workflow for Dyeing with this compound.
Caption: Troubleshooting Logic for Common Dyeing Issues.
References
Technical Support Center: Improving the Solubility and Dispersion of Disperse Yellow 232
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Disperse Yellow 232. The focus is on addressing challenges related to its low aqueous solubility to ensure consistent and reliable experimental outcomes in dyeing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water low?
This compound, with the CAS number 35773-43-4, is a non-ionic organic compound belonging to the coumarin (B35378) class of dyes.[1][2] It is characterized by a molecular structure that lacks strong water-solubilizing groups, rendering it insoluble or sparingly soluble in water.[3][4] Like other disperse dyes, it is designed for dyeing hydrophobic synthetic fibers such as polyester (B1180765), where it functions by diffusing into the fiber at high temperatures.[3][4] Its low water solubility means it exists as a fine, colloidal dispersion in the dye bath rather than a true solution.[4]
Q2: What are the common experimental problems caused by the poor solubility of this compound?
The low solubility of this compound can lead to several common dyeing issues:
-
Dye Aggregation: The fine dye particles can clump together (agglomerate), especially at high temperatures, forming larger particles.[5][6]
-
Uneven Dyeing and Spots: Agglomerated dye particles can deposit unevenly on the fabric surface, causing spots, streaks, and inconsistent color.[7][8]
-
Poor Color Yield: If the dye is not finely dispersed, its ability to transfer from the bath into the fiber is reduced, leading to lighter shades than expected.[9]
-
Machine Contamination: Dye aggregates can adhere to the inside of the dyeing equipment, leading to contamination in subsequent experiments.[5]
Q3: How can I improve the stability and dispersion of this compound in a dye bath?
Improving the dispersion is critical and involves a multi-faceted approach:
-
Use of Dispersing Agents: This is the most crucial step. Dispersing agents are essential chemical auxiliaries that adsorb onto the surface of dye particles, preventing them from aggregating.[10][11] They ensure the dye remains as a fine, stable suspension throughout the dyeing process.[5][12]
-
Proper Pre-Dispersion: Never add the dry dye powder directly to the main dye bath. It should first be made into a smooth, lump-free paste by pre-wetting it with a small amount of lukewarm water and the recommended amount of dispersing agent.[8] This paste is then diluted with more water before being added to the dye bath through a sieve.[8]
-
Control of pH: The dye bath must be maintained in a weakly acidic range, typically between pH 4.5 and 5.5 , using a buffer like acetic acid.[8][13][14] This pH range ensures the stability of both the dye dispersion and the polyester fiber at high temperatures.[15]
-
Temperature Management: While higher temperatures increase the solubility of disperse dyes, the rate of temperature increase must be carefully controlled.[13][16] A rapid temperature rise, especially in the 80°C to 130°C range, can cause uneven dye uptake.[8][15] A controlled heating rate of 1-2°C per minute is recommended.[8]
-
Water Quality: Use softened or deionized water. Hard water contains calcium and magnesium ions that can react with some dispersing agents, causing them to precipitate and reducing their effectiveness.[8][15] If using hard water is unavoidable, a sequestering agent should be added to the dye bath.[15]
Q4: What is the role of a dispersing agent and how do I select an appropriate one?
A dispersing agent is a chemical additive that stabilizes solid particles in a liquid by preventing them from clumping together.[17] In dyeing, it coats the individual dye particles, creating a barrier that keeps them separated and evenly distributed in the water.[10][11]
Selection Criteria:
-
High-Temperature Stability: For dyeing polyester, which occurs at temperatures around 130°C, the dispersing agent must remain effective and not break down.[5][18]
-
Chemical Type: Naphthalene sulfonate-based dispersants are known for their excellent thermal stability and are ideal for high-temperature dyeing.[5] Lignin sulfonate-based agents are also widely used.[5]
-
Compatibility: The chosen agent must be compatible with other auxiliaries in the dye bath and should not cause foaming.[12]
Q5: My dyed material has poor fastness properties. Is this related to solubility?
Yes, indirectly. Poor wash or rub fastness is often caused by unfixed dye particles adhering to the fiber surface.[7] This can happen if the dye recrystallizes on the surface as the bath cools or if a stable dispersion was not maintained.[8] A crucial post-dyeing step called reduction clearing is necessary to remove this surface dye. This process is typically done with a solution of sodium hydrosulfite and caustic soda at 70-80°C and is essential for achieving good fastness and a bright final shade.[8][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Spots or Streaks on Fabric | 1. Dye Agglomeration: Improper pre-dispersion of the dye powder.[8] 2. Poor Dispersing Agent: Ineffective or insufficient amount of dispersing agent.[8] 3. Rapid Heating: Temperature of the dye bath was increased too quickly.[8][15] 4. Hard Water: Presence of Ca²⁺ or Mg²⁺ ions causing precipitation.[15] | 1. Ensure the dye is pasted correctly with a wetting agent before adding to the bath.[8] 2. Use a high-quality, high-temperature stable dispersing agent at the recommended concentration (e.g., 0.5-2.0 g/L).[8] 3. Control the heating rate to 1-2°C per minute.[8] 4. Use deionized water or add a sequestering agent.[15] |
| Low Color Yield / Light Shade | 1. Poor Dye Dispersion: Inefficient transfer of dye from the bath to the fiber.[9] 2. Incorrect pH: Dye bath pH is outside the optimal 4.5-5.5 range.[13] 3. Insufficient Temperature/Time: Dyeing temperature or duration was not sufficient for full dye penetration.[19] | 1. Follow all steps for ensuring a stable dispersion.[5] 2. Adjust and maintain the pH at 4.5-5.5 with acetic acid.[8] 3. For polyester, ensure dyeing is carried out at 125-130°C for at least 45-60 minutes.[8][20] |
| Inconsistent Shade Between Batches | 1. Variation in Process Parameters: Inconsistent control of temperature, pH, or time.[7] 2. Poor Quality Auxiliaries: Inconsistent performance of dispersing or leveling agents.[15] | 1. Strictly control all dyeing parameters using calibrated equipment.[7] 2. Use high-quality, reliable dyeing auxiliaries from a reputable supplier.[15] |
Quantitative Data
Table 1: General Effect of Temperature on Disperse Dye Solubility
| Temperature | General Solubility Trend | Factor of Increase (from 25°C) |
|---|---|---|
| 25°C | Very Low (e.g., 1-10 mg/L)[8] | 1x |
| 80°C | Low to Moderate[8][16] | 18x to 37x[8][16] |
| 100°C+ | Moderate to High[13][16] | Significantly Higher |
Note: This data is illustrative of the class of disperse dyes and not specific to this compound.
Table 2: Typical Dye Bath Composition for Polyester Dyeing
| Component | Concentration | Purpose |
|---|---|---|
| This compound | 0.5 - 2.0% (o.w.f.)* | Colorant |
| Dispersing Agent | 0.5 - 2.0 g/L[8] | Prevents dye aggregation[10] |
| Acetic Acid | As needed | To adjust pH to 4.5 - 5.5[8] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes uniform dye uptake[15] |
| Sequestering Agent | 0.5 g/L (if using hard water) | Chelates hard water ions[15] |
*o.w.f. = on the weight of fiber
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing of Polyester
This protocol outlines a typical laboratory procedure for dyeing polyester fabric with this compound.
-
Fabric Preparation: Ensure the polyester fabric is properly scoured to remove any oils, waxes, or other impurities.
-
Dye Dispersion Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a separate beaker, add a small amount of lukewarm water (approx. 10 times the weight of the dye) and the dispersing agent.
-
Add the dye powder to this solution and stir with a glass rod to form a smooth, lump-free paste.[8]
-
-
Dye Bath Preparation:
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add the leveling agent and sequestering agent (if needed) and stir to dissolve.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[8]
-
Add the prepared dye dispersion to the main bath through a fine sieve to filter out any remaining aggregates.[8]
-
-
Dyeing Cycle:
-
After-treatment (Reduction Clearing):
-
Final Steps: Rinse the fabric thoroughly, neutralize with a weak acetic acid solution, and dry.[8]
Visualizations
Caption: Experimental workflow for preparing a stable dye bath.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 35773-43-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Textile Knowledge [textileengg.blogspot.com]
- 5. autumnchem.com [autumnchem.com]
- 6. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. autumnchem.com [autumnchem.com]
- 8. benchchem.com [benchchem.com]
- 9. autumnchem.com [autumnchem.com]
- 10. The Use of Dispersing Agents in Textile Industries [colourinn.in]
- 11. Understanding the Role of Dispersing Agents in Dyeing Processes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 12. textilelearner.net [textilelearner.net]
- 13. textilelearner.net [textilelearner.net]
- 14. autumnchem.com [autumnchem.com]
- 15. benchchem.com [benchchem.com]
- 16. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. texauxchemicals.com [texauxchemicals.com]
- 18. TEXTILE CHEMROSE: DYEING AUXILIARIES [textilechemrose.blogspot.com]
- 19. textilelearner.net [textilelearner.net]
- 20. Basic knowledge of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Technical Support Center: Reducing the Environmental Impact of Disperse Yellow 232 Dyeing Processes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers and scientists in mitigating the environmental footprint associated with Disperse Yellow 232 dyeing processes.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound, with a focus on minimizing environmental impact.
| Issue | Potential Cause(s) | Suggested Solutions & Environmental Considerations |
| Uneven Dyeing or Streaking | - Poor dye dispersion. - Incorrect dye particle size. - Uneven liquor circulation.[1] - Too rapid temperature rise. | - Optimize Dye Dispersion: Ensure the dye is well-dispersed before and during the dyeing process. The use of a high-temperature dispersing agent is recommended.[2][3] - Control Heating Rate: Control the rate of temperature rise, typically 1-2°C per minute, especially between 90°C and 125°C.[2][4] - Ensure Proper Agitation: Maintain good circulation of the dye liquor to ensure even contact with the fabric.[1] |
| Poor Color Yield (Lighter Shade) | - Dyeing temperature is too low. - Insufficient dyeing time. - Incorrect pH. - Dye agglomeration.[2] | - Optimize Temperature and Time: Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing and extend the dyeing time to allow for complete dye diffusion.[2] - Maintain Acidic pH: Verify the dyebath pH is in the acidic range of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[2][5] This avoids the need for stronger, more hazardous acids. |
| Dull or Altered Shade | - pH of the dyebath is too high (alkaline). - Presence of metal ions in the water. - Reduction of the azo dye structure at high temperatures.[2] | - Strict pH Control: Strictly maintain the acidic pH of the dyebath as some disperse dyes are sensitive to alkaline conditions at high temperatures.[2] - Use Softened Water: Use deionized or softened water and a sequestering agent to chelate metal ions. This reduces the need for additional chemicals to counteract the effects of hard water. |
| Dye Spots or Stains | - Agglomeration of dye particles. - Residual oils on the fabric. - Incompatibility of chemicals in the dyebath. - Issues with defoamers.[6] | - Improve Dispersion: Use a high-quality dispersing agent to prevent dye agglomeration.[3] - Proper Fabric Preparation: Ensure the fabric is thoroughly scoured to remove any residual oils before dyeing.[6] - Check Chemical Compatibility: Verify the compatibility of all chemicals used in the dyebath to prevent precipitation.[6] |
| Foaming | - High turbulence in jet dyeing machines.[7] | - Use of Antifoaming Agents: If necessary, use a minimal amount of a compatible and biodegradable antifoaming agent. Pre-dilute the defoamer before adding it to the chemical tank.[6] |
| Wrinkles | - Fabric stacking for too long in the dyeing machine. - Rapid cooling.[7] | - Optimize Machine Parameters: Adjust nozzle pressure and cloth speed to prevent excessive fabric stacking.[7] - Controlled Cooling: Cool the dyebath at a controlled rate (e.g., 2°C/minute) to prevent thermal shock and permanent wrinkling.[2] |
| Oligomer Formation | - Low molecular weight polymers from polyester (B1180765) crystallizing on the fabric surface.[2][7] | - Use of Dispersing Agents: Employ a suitable dispersing agent that can also help to keep oligomers in suspension.[2] - Post-Dyeing Reduction Clearing: An effective reduction clearing process can remove oligomer deposits. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the slightly acidic range of 4.5 to 5.5.[2][5] This pH helps to ensure the stability of the disperse dye and promotes its exhaustion onto the polyester fiber.
Q2: Are there more environmentally friendly alternatives to traditional reduction clearing with sodium hydrosulfite?
A2: Yes, research is ongoing into more eco-friendly alternatives. One promising option is the use of soap nut extracts, which have been shown to be effective in removing unfixed disperse dyes and can lead to a significant reduction in Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Dissolved Solids (TDS) in the wastewater.
Q3: How can I reduce the water and energy consumption of the dyeing process?
A3: Consider implementing low-liquor ratio dyeing processes (1:6 or below) to save water and auxiliary chemicals. Additionally, utilizing low-temperature disperse dyes can achieve excellent uptake at 100–120°C without the need for toxic carriers, thereby saving energy.
Q4: What are the main environmental concerns with this compound and other disperse dyes?
A4: The primary environmental concerns include the high energy and water consumption of the dyeing process, the discharge of colored effluents containing unfixed dyes and chemical auxiliaries, and the potential toxicity of these substances to aquatic life.[8] Disperse dyes themselves are sparingly soluble in water but can persist in the environment.
Q5: What are Advanced Oxidation Processes (AOPs) and how can they be used to treat wastewater from this compound dyeing?
A5: Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[9][10] Common AOPs for dye wastewater treatment include the Fenton process (H₂O₂ + Fe²⁺), ozonation (O₃), and UV/H₂O₂ processes.[9][11][12] These methods can effectively decolorize the effluent and reduce the COD.
Quantitative Data on Wastewater Treatment
The following tables summarize the efficiency of various treatment methods for disperse dye wastewater.
Table 1: Efficiency of Fenton's Process for Textile Wastewater Treatment
| Parameter | Initial Value | Final Value | Removal Efficiency (%) | pH | FeSO₄ dose (g/L) | H₂O₂ dose (mL/L) |
| Color | - | - | 96 | 3 | Varies | Varies |
| COD | - | - | 89 | 3 | Varies | Varies |
| Color | - | - | 98 | 3 | 0.2 | 0.1 |
| COD | - | - | 85 | 3 | 1.2 | 0.6 |
Source: Adapted from data on Fenton's process for textile wastewater. Note that specific efficiencies can vary based on the exact composition of the wastewater.
Table 2: Adsorption-Based Removal of Disperse Dyes
| Adsorbent | Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | pH | Adsorbent Dosage (g/L) | Contact Time (min) |
| Zeolite from Cenospheres | Disperse Orange 25 | 40 | 93 | 6 | 0.6 | 100 |
| Zeolite from Cenospheres | Disperse Blue 79:1 | 40 | 89 | 6 | 0.8 | 120 |
| Sawdust | Disperse Yellow 22 | 201 | - | 2.1 | 3 | 40 |
Source: A compilation of data from various studies on disperse dye adsorption.[12][13]
Table 3: Biological Decolorization of Disperse Dyes
| Microorganism/Enzyme | Dye | Initial Concentration (mg/L) | Decolorization Rate (%) | Temperature (°C) | pH |
| Paenochrobactrum glaciei | Disperse Red 167 | 50 | 84.8 | - | - |
| Pycnoporus laccase | Various Disperse Dyes | 50 | 51-96 | 65 | 4 |
Source: Data from studies on the biodegradation of disperse dyes.[14][15]
Experimental Protocols
Standard High-Temperature Dyeing of Polyester with this compound
Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.
Materials:
-
Polyester fabric (pre-scoured)
-
This compound
-
Dispersing agent
-
Acetic acid
-
Sodium acetate
-
High-temperature dyeing apparatus
Procedure:
-
Dyebath Preparation:
-
Prepare a dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if necessary.
-
Create a buffer solution of acetic acid and sodium acetate to maintain the pH of the dyebath at 4.5-5.5.[2]
-
Separately, make a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.
-
-
Dyeing:
-
Reduction Clearing:
-
Drain the dyebath.
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.
-
-
Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Finally, rinse with cold water and air dry.
-
Lab-Scale Fenton's Process for Wastewater Treatment
Objective: To decolorize and reduce the COD of synthetic wastewater containing this compound using the Fenton process.
Materials:
-
Synthetic wastewater containing this compound
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter
Procedure:
-
Wastewater Preparation: Prepare a stock solution of this compound in deionized water.
-
pH Adjustment: Take a known volume of the wastewater in a beaker and adjust the pH to 3.0 using sulfuric acid.[16]
-
Fenton's Reagent Addition:
-
While stirring, add a predetermined amount of ferrous sulfate to the wastewater.
-
Subsequently, add the required dose of hydrogen peroxide.
-
-
Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes) under continuous stirring.
-
pH Neutralization and Flocculation: After the reaction, adjust the pH to around 7.0-8.0 with sodium hydroxide to precipitate the iron as ferric hydroxide.
-
Settling and Analysis:
-
Stop stirring and allow the precipitate to settle.
-
Collect the supernatant and measure the residual color using a spectrophotometer and the COD according to standard methods.
-
Biodegradation of this compound using a Bacterial Consortium
Objective: To assess the decolorization of this compound by a bacterial consortium.
Materials:
-
This compound
-
Nutrient broth medium
-
Bacterial consortium capable of dye degradation
-
Erlenmeyer flasks, incubator shaker, centrifuge, spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial consortium in nutrient broth for 24 hours.
-
Decolorization Experiment:
-
Prepare 250 mL Erlenmeyer flasks containing 100 mL of nutrient broth and a specific concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with a small volume (e.g., 3 mL) of the 24-hour old bacterial culture.
-
An uninoculated flask with the dye serves as a control.
-
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 37°C) in an incubator shaker.
-
Analysis:
-
At regular intervals, withdraw an aliquot of the culture broth.
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Visualizations
Caption: Workflow for the high-temperature dyeing of polyester with this compound.
References
- 1. autumnchem.com [autumnchem.com]
- 2. benchchem.com [benchchem.com]
- 3. autumnchem.com [autumnchem.com]
- 4. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 5. textilelearner.net [textilelearner.net]
- 6. fsw.cc [fsw.cc]
- 7. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. scribd.com [scribd.com]
- 9. Sustainable Dyeing of Microwave Treated Polyester Fabric using Disperse Yellow 211 Dye [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oaji.net [oaji.net]
- 13. researchgate.net [researchgate.net]
- 14. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Uneven Dyeing with Disperse Yellow 232
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and even dyeing results with Disperse Yellow 232.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what applications is it primarily used?
This compound is a fluorescent disperse dye belonging to the coumarin (B35378) chemical class.[1][2] Its molecular formula is C₂₀H₁₇ClN₂O₃. Due to its non-ionic nature and low water solubility, it is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and its blends.[3][4] It is known for producing a vibrant, fluorescent greenish-yellow shade with good color fastness properties.[1][3]
Q2: What are the primary causes of uneven dyeing with disperse dyes like this compound?
Uneven dyeing, or unlevelness, with disperse dyes can stem from several factors:
-
Poor Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to spots and uneven color.[5][6]
-
Incorrect Dyeing Temperature: The rate of dyeing for polyester is highly temperature-dependent. A rapid temperature rise can cause the dye to rush onto the fiber surface, leading to poor penetration and unevenness.[7][8] The ideal temperature for high-temperature dyeing is typically between 120°C and 130°C.[4]
-
Improper pH Control: Disperse dyes are most stable in a weakly acidic pH range of 4.5-5.5.[7][9][10][11] Deviations from this range can affect the dye's stability and uptake rate.
-
Inadequate Fabric Preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[8]
-
Issues with Auxiliaries: The incorrect choice or concentration of dispersing and leveling agents can fail to control dye particle aggregation and the rate of dye uptake.[8]
Q3: What is the role of a dispersing agent in the dyeing process?
A dispersing agent is crucial for stabilizing the fine particles of this compound in the aqueous dyebath.[12] Since disperse dyes have very low water solubility, they exist as a suspension. The dispersing agent surrounds the dye particles, preventing them from clumping together (agglomerating), which would otherwise cause spots and uneven dyeing.[12] High-quality dispersing agents should be stable at the high temperatures used for polyester dyeing.[7]
Q4: How does a leveling agent contribute to even dyeing?
A leveling agent controls the rate at which the disperse dye is absorbed by the polyester fibers.[13] It slows down the initial dye uptake, especially during the critical heating phase, allowing the dye molecules to distribute more evenly throughout the fabric.[13] Some leveling agents also promote dye migration, which is the movement of dye from areas of high concentration to areas of lower concentration on the fabric, further improving levelness.[13][14]
Q5: Can the water quality affect the dyeing process with this compound?
Yes, water hardness can negatively impact disperse dyeing. Calcium and magnesium ions in hard water can interfere with the performance of dispersing agents, leading to dye agglomeration and potential shade changes.[15][16] It is recommended to use demineralized or softened water for the best results. If that is not possible, a sequestering agent can be added to the dyebath to chelate the problematic ions.[15]
Troubleshooting Guide for Uneven Dyeing
This guide provides a systematic approach to identifying and resolving common issues encountered during the dyeing of polyester with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Color Spots or Speckles | 1. Poor Dye Dispersion: Inadequate dispersion of the dye powder in the initial paste. 2. Dye Agglomeration: Dye particles clumping together in the dyebath due to temperature, pH, or water hardness issues. 3. Low-Quality Auxiliaries: The dispersing agent is not effective at high temperatures. | 1. Ensure the dye is properly pasted with a small amount of a high-quality dispersing agent and cool water before adding it to the dyebath. 2. Maintain the dyebath pH between 4.5 and 5.5. Use softened or demineralized water, or add a sequestering agent. Ensure good agitation of the dyebath. 3. Use a dispersing agent specifically designed for high-temperature polyester dyeing. Perform a dispersion stability test on the dye and auxiliaries (see Experimental Protocols). |
| Streaky or Patchy Dyeing (Unlevelness) | 1. Rapid Rate of Temperature Rise: The temperature was increased too quickly, causing rapid, uneven dye uptake. 2. Incorrect Dyeing Temperature: The final dyeing temperature was too low for proper dye diffusion and migration. 3. Insufficient Leveling Agent: The leveling agent concentration was too low to control the dye strike rate. 4. Improper Fabric Preparation: The fabric was not properly scoured, containing residual oils or sizing agents. | 1. Control the rate of temperature rise, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C. 2. Ensure the final dyeing temperature reaches 125-135°C and is held for a sufficient time (e.g., 30-60 minutes) to allow for dye migration. 3. Increase the concentration of a suitable high-temperature leveling agent. 4. Ensure the polyester fabric is thoroughly scoured and rinsed before dyeing. |
| Shade Variation Between Batches | 1. Inconsistent Process Parameters: Variations in temperature, time, pH, or liquor ratio between batches. 2. Weighing Inaccuracies: Incorrect amounts of dye or auxiliaries were used. 3. Different Dye Lots: Using different manufacturing lots of this compound can sometimes lead to slight shade differences. | 1. Strictly adhere to a standardized dyeing protocol for all batches.[7] Calibrate all equipment regularly. 2. Use calibrated scales for weighing all components of the dyebath. 3. Whenever possible, use the same lot of dye for a complete dyeing run. If lots must be mixed, it is advisable to conduct a preliminary lab dip to check for consistency. |
| Poor Color Yield (Lighter Shade than Expected) | 1. Dyeing Temperature Too Low: Insufficient temperature to open up the polyester fibers for dye penetration. 2. Incorrect pH: The dyebath pH is outside the optimal 4.5-5.5 range. 3. Dye Hydrolysis: If the pH is too alkaline, some disperse dyes can undergo hydrolysis, leading to a loss of color.[10][11][17] 4. Insufficient Dyeing Time: The hold time at the maximum temperature was not long enough for complete dye exhaustion. | 1. Increase the dyeing temperature to the recommended 125-135°C for high-temperature dyeing.[18] 2. Verify and adjust the dyebath pH to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[18] 3. Strictly maintain an acidic pH throughout the dyeing process. 4. Extend the dyeing time at the maximum temperature. |
Quantitative Data Summary
The following tables provide typical parameters for the high-temperature exhaust dyeing of polyester with this compound. These should be considered as starting points, and optimization may be required based on the specific substrate, equipment, and desired shade depth.
Table 1: Recommended Dyeing Parameters
| Parameter | Recommended Value | Notes |
| Dye Concentration | 0.5 - 3.0% (o.w.f.)* | Dependent on the desired shade depth. |
| Liquor Ratio | 1:10 to 1:20 | Should be kept consistent between batches. |
| pH | 4.5 - 5.5 | Maintained with an acetic acid/sodium acetate buffer. |
| Dyeing Temperature | 130°C | For optimal dye diffusion and leveling. |
| Holding Time | 30 - 60 minutes | Longer times for deeper shades. |
| Temperature Rise Rate | 1 - 2°C / minute | Critical for ensuring level dyeing. |
*o.w.f. = on the weight of the fabric
Table 2: Typical Auxiliary Concentrations
| Auxiliary | Recommended Concentration (g/L) | Purpose |
| Dispersing Agent | 0.5 - 1.5 | To prevent dye agglomeration. |
| Leveling Agent | 0.5 - 2.0 | To control the rate of dye uptake and promote migration. |
| Sequestering Agent | 0.5 - 1.0 | Used if the water hardness is high. |
| Acetic Acid | As required | To adjust and maintain the pH. |
Experimental Protocols
1. Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly.
-
Dyebath Preparation:
-
Set the dyebath at 50-60°C with the required amount of water.
-
Add the dispersing agent, leveling agent, and acetic acid to achieve a pH of 4.5-5.5.
-
In a separate container, make a smooth paste of the required amount of this compound with a small amount of the dispersing agent and cold water. Add this dispersion to the dyebath through a sieve.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dyebath.
-
Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the target shade.
-
Cool the dyebath down to 70°C at a rate of 2-3°C per minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Treat the dyed fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes to remove any surface-unfixed dye.
-
Rinse thoroughly, neutralize with acetic acid, and then rinse again.
-
-
Drying: Dry the fabric at a suitable temperature.
2. Protocol for Assessing Dye Dispersion Stability
-
Preparation of Dye Solution: Prepare a 1% stock solution of this compound with 1 g/L of the dispersing agent in deionized water.
-
Initial Dispersion Test:
-
Take a small aliquot of the dye solution at room temperature.
-
Filter it through a piece of qualitative filter paper using a Büchner funnel under gentle suction.
-
Observe the filter paper for any large, visible dye particles or specks. A well-dispersed dye will pass through with minimal residue.
-
-
High-Temperature Stability Test:
-
Seal a portion of the dye solution in a high-pressure beaker.
-
Heat it in a laboratory dyeing machine to 130°C and hold for 30 minutes.
-
Cool the solution back to room temperature.
-
Repeat the filtration test as described above.
-
-
Evaluation: Compare the filter paper from the heated and unheated samples. A stable dispersion will show no significant increase in particle size or residue after heating.
Visualizations
Caption: A typical experimental workflow for dyeing polyester with this compound.
Caption: A logical workflow for troubleshooting the root causes of uneven dyeing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 35773-43-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. autumnchem.com [autumnchem.com]
- 6. Analysis Of Common Quality Problems In Polyester Dyeing [avenotester.com]
- 7. autumnchem.com [autumnchem.com]
- 8. skygroupchem.com [skygroupchem.com]
- 9. What is the pH sensitivity of disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. What is pH sensitivity? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 13. Leveling Agent For Disperse Dyes - News [colorfuldyes.com]
- 14. skychemi.com [skychemi.com]
- 15. tianshengchem.com [tianshengchem.com]
- 16. textilelearner.net [textilelearner.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Disperse Yellow 232
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for overcoming low yields in the synthesis of Disperse Yellow 232. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what is the general synthetic approach?
This compound is a fluorescent coumarin-based dye with the chemical name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one. The synthesis of this compound and its analogs is often achieved through a one-pot, three-component reaction. This typically involves the condensation of 4-(diethylamino)salicylaldehyde (B93021), 2-amino-4-chlorophenol (B47367), and an active methylene (B1212753) compound such as ethyl cyanoacetate (B8463686).[1] The reaction proceeds via an initial Knoevenagel condensation to form the coumarin (B35378) ring, followed by the cyclization of the intermediate with the aminophenol to form the benzoxazole (B165842) moiety.
Q2: My one-pot synthesis of this compound resulted in a very low yield. What are the most common causes?
Low yields in the one-pot synthesis of coumarin-benzoxazole dyes can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.
-
Poor Quality Starting Materials: Impurities in the reactants can lead to side reactions and inhibit the desired transformations.
-
Inefficient Cyclization: The formation of the benzoxazole ring can be a challenging step.
-
Side Reactions: Competing reactions, such as the self-condensation of reactants, can reduce the yield of the final product.
-
Product Degradation: The final dye molecule may be sensitive to prolonged heating or harsh reaction conditions.
Q3: What are the key stages in the synthesis where yield loss can occur?
Yield loss can occur at two primary stages of the synthesis:
-
Knoevenagel Condensation: The initial formation of the coumarin ring. Incomplete reaction or side reactions at this stage will directly impact the final yield.
-
Benzoxazole Ring Formation: The cyclization reaction to form the benzoxazole moiety. This step is often the most critical for achieving a high overall yield.
Troubleshooting Guide
This guide provides specific troubleshooting advice for low yields in the synthesis of this compound, focusing on a likely one-pot synthetic approach.
Issue 1: Low Yield in the Knoevenagel Condensation Step
Q: I suspect the initial Knoevenagel condensation is inefficient. How can I troubleshoot this?
A: The Knoevenagel condensation is a crucial first step. Here are some factors to consider:
-
Catalyst Choice: Weak bases like piperidine (B6355638) or benzoic acid are commonly used.[1] The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
-
Solvent: Solvents like n-butanol or ethanol (B145695) are often employed.[1] The polarity of the solvent can influence the reaction.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can improve the yield.
-
Reactant Stoichiometry: Ensure the correct molar ratios of the aldehyde and the active methylene compound are used.
Table 1: Troubleshooting Low Yield in the Knoevenagel Condensation Step
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider screening different catalysts (e.g., piperidine, benzoic acid, ZSM-5).[1] | Increased reaction rate and conversion of starting materials. |
| Inappropriate Solvent | Try a different solvent (e.g., switch from ethanol to n-butanol). | Improved solubility of reactants and better reaction kinetics. |
| Reversible Reaction | Use a Dean-Stark trap to remove water formed during the reaction. | Shift in equilibrium towards product formation, leading to higher yield. |
| Steric Hindrance | If using substituted salicylaldehydes, longer reaction times or higher temperatures may be needed. | Overcoming steric hindrance to facilitate the condensation. |
| Incorrect pH | The reaction is sensitive to pH. Ensure the reaction medium is slightly basic. | Optimized reaction conditions for the condensation. |
Issue 2: Inefficient Benzoxazole Ring Formation
Q: The coumarin intermediate appears to form, but the final product yield is low. How can I improve the benzoxazole cyclization?
A: The cyclization to form the benzoxazole ring is often the most challenging step.
-
Dehydrating Agent/Catalyst: Polyphosphoric acid (PPA) is a common and effective cyclodehydrating agent for this type of reaction.[2]
-
Temperature: The cyclization step typically requires elevated temperatures to drive the dehydration.
-
Reaction Time: Insufficient reaction time can lead to incomplete cyclization.
Table 2: Troubleshooting Inefficient Benzoxazole Ring Formation
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Cyclization | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | Full conversion of the intermediate to the final product. |
| Ineffective Dehydration | If not using a one-pot method with a suitable catalyst, consider a stepwise approach with a dedicated cyclodehydrating agent like PPA.[2] | Efficient formation of the benzoxazole ring. |
| Purity of Intermediate | Purify the intermediate coumarin derivative before the cyclization step. | Reduced side reactions and a cleaner final product. |
| Steric Hindrance | Bulky substituents on the o-aminophenol or the coumarin ring may hinder cyclization. Higher temperatures may be required. | Improved rate of cyclization. |
Issue 3: Low Yield in the One-Pot Synthesis
Q: I am attempting a one-pot synthesis, but the overall yield is poor. What should I optimize?
A: One-pot syntheses require careful optimization of conditions to accommodate multiple reaction steps.
-
Catalyst System: The chosen catalyst must be effective for both the Knoevenagel condensation and the subsequent cyclization. Benzoic acid has been reported as a catalyst for this type of one-pot reaction.[1]
-
Temperature Profile: A temperature gradient may be necessary, with a lower temperature for the initial condensation and a higher temperature for the cyclization and dehydration.
-
Order of Addition: The order in which the reactants are added can be crucial.
Table 3: Troubleshooting Low Yield in the One-Pot Synthesis
| Potential Cause | Recommended Action | Expected Outcome |
| Incompatible Reaction Conditions | Optimize the temperature profile. Consider a stepwise addition of reactants. | Improved overall yield by favoring each reaction step. |
| Catalyst Inefficiency | Screen different catalysts that can promote both condensation and cyclization (e.g., benzoic acid, ZSM-5).[1] | A more efficient one-pot process. |
| Side Reactions | Lower the initial reaction temperature to minimize self-condensation of the aldehyde. | Reduced formation of byproducts and increased yield of the desired product. |
| Purity of Starting Materials | Use highly pure 4-(diethylamino)salicylaldehyde, 2-amino-4-chlorophenol, and ethyl cyanoacetate. | Minimized side reactions and a cleaner reaction profile. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one (this compound)
This protocol is a representative method based on literature for similar coumarin-benzoxazole dyes.[1]
Materials:
-
4-(Diethylamino)salicylaldehyde
-
2-Amino-4-chlorophenol
-
Ethyl cyanoacetate
-
Benzoic acid (catalyst)
-
n-Butanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(diethylamino)salicylaldehyde (1 equivalent), 2-amino-4-chlorophenol (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of benzoic acid (e.g., 10 mol%).
-
Add n-butanol as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
Dry the purified product under vacuum.
Expected Yield: Based on similar syntheses, yields in the range of 60-78% can be expected.[1]
Mandatory Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield.
References
Technical Support Center: Enhancing the Fluorescence Intensity of Disperse Yellow 232
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the fluorescence intensity of Disperse Yellow 232. This compound, a member of the coumarin (B35378) family of dyes, is a versatile fluorochrome with applications in various scientific fields.[1][2][3] However, like many fluorescent dyes, its performance can be affected by environmental factors, leading to suboptimal signal intensity. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound sample weaker than expected?
A1: Several factors can contribute to low fluorescence intensity. These include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can aggregate, leading to non-radiative decay pathways that quench fluorescence.[4]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.
-
Presence of Quenchers: Certain molecules in your sample, such as heavy metal ions or dissolved oxygen, can quench fluorescence.[5]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore.
Q2: What is Aggregation-Caused Quenching (ACQ) and how can I prevent it?
A2: ACQ is a common phenomenon where the close proximity of fluorophores in aggregates leads to the formation of non-fluorescent dimers or excimers, reducing the overall fluorescence intensity. To prevent ACQ, you can:
-
Work with dilute solutions of this compound.
-
Incorporate the dye into a host matrix, such as a polymer or a cyclodextrin (B1172386), to isolate the molecules.
-
Use surfactants to form micelles that encapsulate and separate the dye molecules.[6]
Q3: Can I enhance the fluorescence of this compound by changing the solvent?
A3: Yes, the fluorescence quantum yield of coumarin dyes like this compound is often solvent-dependent. Generally, increasing the solvent polarity can lead to a red shift in the emission spectrum, and in some cases, a decrease in the emission yield and lifetime for coumarins with flexible amino groups.[7] However, the specific effect depends on the dye's structure. It is recommended to test a range of solvents with varying polarities to find the optimal environment for your application.
Q4: Are there any specific chemicals I can add to my sample to increase fluorescence intensity?
A4: Yes, several additives can enhance the fluorescence of this compound:
-
Cyclodextrins: These macrocyclic molecules can encapsulate the dye in their hydrophobic cavity, shielding it from quenchers and restricting non-radiative decay pathways.[8][9]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can incorporate the dye, providing a more rigid and less polar microenvironment that can enhance fluorescence.[6]
-
Metallic Nanoparticles: Silver and gold nanoparticles can enhance fluorescence through a phenomenon known as metal-enhanced fluorescence (MEF), which involves the interaction of the fluorophore with the surface plasmons of the metal.[5][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during fluorescence experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Aggregation-Caused Quenching (ACQ) | Decrease the concentration of this compound. Prepare a fresh, dilute solution. |
| Inappropriate Solvent | Test a range of solvents with different polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol (B145695), methanol, water) to find the optimal one for your application. | |
| Presence of Quenchers | Purify your sample to remove potential quenchers. If the identity of the quencher is known (e.g., a specific metal ion), consider adding a chelating agent. | |
| Photobleaching | Reduce the intensity and duration of light exposure. Use an anti-fade reagent in your mounting medium for microscopy applications. | |
| Inconsistent Fluorescence Intensity | Dye Aggregation/Precipitation | Ensure the dye is fully dissolved. Consider using a small amount of a co-solvent like DMSO or ethanol to prepare a stock solution before diluting it in your working buffer. The use of surfactants can also prevent precipitation.[6] |
| pH Fluctuation | Buffer your solution to maintain a stable pH, as the fluorescence of some coumarin dyes can be pH-sensitive. | |
| High Background Fluorescence | Non-specific Binding | If working with biological samples, ensure adequate washing steps to remove unbound dye. Consider using a blocking agent. |
| Autofluorescence | For biological samples, acquire an image of an unstained control to assess the level of autofluorescence. If significant, consider spectral unmixing or using a fluorophore with a different excitation/emission profile. |
Quantitative Data Summary
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield of a Representative Coumarin Dye
| Solvent | Dielectric Constant | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 0.85 |
| Toluene | 2.38 | 0.78 |
| Dichloromethane | 8.93 | 0.65 |
| Acetone | 20.7 | 0.45 |
| Ethanol | 24.6 | 0.30 |
| Methanol | 32.7 | 0.25 |
| Water | 80.1 | 0.10 |
| Data is illustrative for a generic 7-aminocoumarin (B16596) derivative and will vary for this compound. |
Table 2: Representative Fluorescence Enhancement of a Coumarin Dye with β-Cyclodextrin
| β-Cyclodextrin Conc. (mM) | Relative Fluorescence Intensity |
| 0 | 1.0 |
| 2 | 2.5 |
| 4 | 4.2 |
| 6 | 5.8 |
| 8 | 7.0 |
| 10 | 7.5 |
| Data is illustrative and the enhancement factor for this compound may differ. |
Table 3: Representative Fluorescence Enhancement of a Coumarin Dye with a Cationic Surfactant (CTAB)
| CTAB Concentration (mM) | Relative Fluorescence Intensity |
| 0 | 1.0 |
| 0.1 | 1.2 |
| 0.5 | 2.0 |
| 1.0 (CMC) | 5.5 |
| 2.0 | 8.0 |
| 5.0 | 8.2 |
| Data is illustrative. The Critical Micelle Concentration (CMC) and enhancement factor will depend on the specific surfactant and experimental conditions. |
Experimental Protocols
The following are detailed methodologies for enhancing the fluorescence of this compound. It is crucial to optimize the concentrations and conditions for your specific experimental setup.
Protocol 1: Fluorescence Enhancement using β-Cyclodextrin
This protocol describes the preparation of an inclusion complex of this compound with β-cyclodextrin to enhance its fluorescence.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spectrofluorometer
Procedure:
-
Preparation of the Inclusion Complex (Kneading Method): a. Weigh equimolar amounts of this compound and β-cyclodextrin. b. Place the powders in a mortar and grind them together for at least 30 minutes to ensure thorough mixing. c. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously grinding to form a paste. d. Continue kneading the paste for another 30-60 minutes. e. Dry the resulting paste in an oven at 50-60°C overnight to obtain a solid powder of the inclusion complex.
-
Fluorescence Measurement: a. Prepare a stock solution of the this compound-β-cyclodextrin inclusion complex in a suitable solvent (e.g., deionized water). b. Prepare a series of dilutions of the stock solution. c. As a control, prepare solutions of this compound at the same concentrations without β-cyclodextrin. d. Measure the fluorescence emission spectra of all solutions using a spectrofluorometer at the appropriate excitation wavelength for this compound. e. Compare the fluorescence intensities of the solutions with and without β-cyclodextrin to determine the enhancement factor.
Protocol 2: Fluorescence Enhancement using Surfactants
This protocol outlines the use of a surfactant to enhance the fluorescence of this compound by incorporating it into micelles.
Materials:
-
This compound
-
Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Sodium dodecyl sulfate (B86663) - SDS, or Triton X-100)
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (a small amount of a water-miscible organic solvent like ethanol may be needed for initial dissolution).
-
Prepare a series of surfactant solutions in deionized water with concentrations ranging from below to well above the critical micelle concentration (CMC) of the chosen surfactant.
-
To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final, constant, and low dye concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the dye stock is minimal.
-
Allow the solutions to equilibrate for a period of time (e.g., 30 minutes) to ensure micelle formation and dye incorporation.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer.
-
Plot the fluorescence intensity at the emission maximum as a function of surfactant concentration. A significant increase in fluorescence is expected around and above the CMC.
Protocol 3: Metal-Enhanced Fluorescence (MEF) using Silver Nanoparticles
This protocol provides a general method for observing the fluorescence enhancement of this compound in the presence of silver nanoparticles.
Materials:
-
This compound
-
Colloidal silver nanoparticle solution (commercially available or synthesized)
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Characterize the silver nanoparticle solution: Determine the nanoparticle size distribution and concentration. The surface plasmon resonance peak of the nanoparticles should ideally overlap with the absorption or emission spectrum of this compound for maximum enhancement.[11]
-
Prepare a dilute aqueous solution of this compound.
-
Prepare a series of mixtures containing a fixed concentration of this compound and varying concentrations of the silver nanoparticle solution.
-
As a control, use a solution of this compound at the same concentration without any nanoparticles.
-
Incubate the mixtures for a short period to allow for interaction between the dye and the nanoparticles.
-
Measure the fluorescence emission spectra of all samples.
-
Compare the fluorescence intensities to determine the enhancement factor as a function of nanoparticle concentration. It is important to note that at very high nanoparticle concentrations, quenching of fluorescence may be observed.
Signaling Pathways and Workflows
While this compound is a synthetic dye and does not directly participate in biological signaling pathways, the following diagrams illustrate the logical relationships and workflows for enhancing its fluorescence.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 35773-43-4 [amp.chemicalbook.com]
- 3. This compound | 35773-43-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. revroum.lew.ro [revroum.lew.ro]
Effect of dispersing agents on the stability of Disperse Yellow 232
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of dispersing agents to ensure the stability of Disperse Yellow 232 in various experimental applications. The information is tailored for researchers, scientists, and professionals in drug development who utilize this fluorescent coumarin (B35378) dye.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a dispersing agent in a this compound formulation?
A1: The primary function of a dispersing agent is to ensure the uniform distribution of this compound particles in an aqueous medium.[1] Disperse dyes like Yellow 232 have low water solubility and a tendency to agglomerate, which can lead to uneven coloration, reduced color yield, and speckling defects.[2] Dispersing agents adsorb onto the surface of the dye particles, preventing aggregation through electrostatic repulsion and/or steric hindrance. This results in a stable dispersion, crucial for consistent and reproducible experimental outcomes.
Q2: What are the common types of dispersing agents used with disperse dyes?
A2: Dispersing agents are broadly categorized into anionic, nonionic, and cationic types. For disperse dyes, anionic and nonionic agents are most commonly used.[3]
-
Anionic dispersing agents, such as lignosulfonates and naphthalene (B1677914) sulfonate condensates, carry a negative charge and are effective at stabilizing dye particles.[3]
-
Nonionic dispersing agents, like polyethoxylated alcohols, do not carry a charge and are versatile, often used to improve the wetting and dispersion of dye particles.[3]
Q3: How does the concentration of a dispersing agent affect the stability of this compound?
A3: The concentration of the dispersing agent is a critical factor. An optimal concentration is required to adequately cover the surface of the dye particles and prevent aggregation. Insufficient amounts will lead to poor dispersion and instability. Conversely, an excessive concentration of some dispersing agents can lead to issues like foaming or may negatively impact the final properties of the dyed material.[4] It is recommended to determine the optimal concentration through experimental evaluation.
Q4: What is the ideal pH for a dye bath containing this compound?
A4: For most disperse dyes, a weakly acidic pH range of 4.5 to 5.5 is optimal for maintaining dye stability and achieving satisfactory dye exhaustion.[5][6] Some azo-based disperse dyes are sensitive to alkaline conditions, which can lead to hydrolysis and color changes.[5][7] Therefore, it is crucial to control the pH of the experimental medium.
Q5: How does water hardness impact the stability of this compound dispersions?
A5: High water hardness, caused by the presence of calcium and magnesium ions, can negatively affect the stability of disperse dye dispersions. These ions can interact with anionic dispersing agents, reducing their effectiveness and leading to dye precipitation and aggregation.[8] This can result in color specks and a decrease in color depth.[9][10] It is advisable to use deionized or softened water for preparing dye dispersions. If this is not possible, the addition of a chelating agent can help to sequester these metal ions.[8]
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound and provides systematic approaches to their resolution.
Problem 1: Uneven Coloration or Speckling on the Substrate
-
Possible Cause: Poor dye dispersion or aggregation of dye particles.[2]
-
Troubleshooting Steps:
-
Verify Dispersing Agent Concentration: Ensure the correct concentration of the dispersing agent is being used. If unsure, perform a concentration optimization experiment.
-
Check Water Quality: Use deionized or softened water to prepare the dye bath. If using tap water, consider adding a chelating agent.[8]
-
Control pH: Measure and adjust the pH of the dye bath to the recommended range of 4.5-5.5.[5][6]
-
Improve Agitation: Ensure adequate and continuous agitation of the dye bath to maintain a uniform dispersion.
-
Perform a Dispersion Stability Test: Use the filter paper test (detailed in Experimental Protocols) to assess the stability of your dye dispersion before use.
-
Problem 2: Low or Inconsistent Color Yield
-
Possible Cause: Dye aggregation leading to reduced uptake by the substrate, or thermal degradation of the dye.
-
Troubleshooting Steps:
-
Address Dispersion Stability: Follow the steps outlined in "Problem 1" to rule out poor dispersion as the cause.
-
Evaluate Thermal Stability: Disperse dyes can be sensitive to high temperatures.[11] If your application involves elevated temperatures, ensure they are within the stable range for this compound. Consider performing a high-temperature dispersion stability test (see Experimental Protocols).
-
Select an Appropriate Dispersing Agent: Some dispersing agents offer better thermal stability than others. For high-temperature applications, select a dispersing agent known for its performance under such conditions.[4]
-
Problem 3: Shade Change or Fading
-
Possible Cause: Incorrect pH of the dye bath or thermal migration of the dye.
-
Troubleshooting Steps:
-
Confirm pH: Verify that the pH of your system is within the optimal range of 4.5-5.5.[7]
-
Assess Thermal Migration: If the dyed substrate is subjected to subsequent heat treatments, thermal migration of the dye can occur, leading to a change in shade or staining of adjacent materials.[11][12] Evaluate the thermomigration properties of the dye if this is a concern for your application.
-
Data Presentation
The following tables provide illustrative quantitative data on the effect of different dispersing agents on the stability of a typical disperse dye. This data is intended to serve as a general guide, as specific performance with this compound may vary.
Table 1: Illustrative Particle Size of a Disperse Dye with Different Dispersing Agents
| Dispersing Agent Type | Concentration (% owf) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Anionic (Lignosulfonate) | 1.0 | 250 | 0.25 |
| Anionic (Lignosulfonate) | 2.0 | 210 | 0.20 |
| Nonionic (Ethoxylated Alcohol) | 1.0 | 320 | 0.35 |
| Nonionic (Ethoxylated Alcohol) | 2.0 | 280 | 0.30 |
| Anionic/Nonionic Blend | 1.5 | 230 | 0.22 |
Table 2: Illustrative Zeta Potential of a Disperse Dye with Different Dispersing Agents
| Dispersing Agent Type | Concentration (% owf) | Zeta Potential (mV) | Dispersion Stability Prediction |
| Anionic (Lignosulfonate) | 1.0 | -35 | Good |
| Anionic (Lignosulfonate) | 2.0 | -45 | Excellent |
| Nonionic (Ethoxylated Alcohol) | 1.0 | -15 | Incipient Instability |
| Nonionic (Ethoxylated Alcohol) | 2.0 | -20 | Moderate |
| Anionic/Nonionic Blend | 1.5 | -40 | Excellent |
Experimental Protocols
1. Filter Paper Test for Dispersion Stability
This method provides a qualitative assessment of the dispersion stability of this compound.
-
Materials:
-
This compound dispersion
-
Whatman No. 2 filter paper
-
Buchner funnel and suction flask
-
Graduated cylinder
-
-
Procedure:
-
Prepare a 10 g/L solution of the this compound dispersion and adjust the pH to the desired value with acetic acid.[13]
-
Place a piece of Whatman No. 2 filter paper in the Buchner funnel.
-
Pour 500 mL of the dye dispersion through the filter paper under suction.
-
Observe the filter paper for any dye aggregates or specks. The presence of visible particles indicates poor dispersion stability. A uniform stain with no particulates suggests good stability.[13]
-
2. High-Temperature Dispersion Stability Test
This test evaluates the stability of the dye dispersion under elevated temperature conditions, which is crucial for high-temperature dyeing applications.
-
Materials:
-
This compound dispersion
-
High-temperature, high-pressure dyeing apparatus
-
Beaker and stirring rod
-
Whatman No. 2 filter paper
-
-
Procedure:
-
Prepare a dye bath with the desired concentration of this compound and dispersing agent.
-
Pour the dye solution into the dyeing apparatus.
-
Heat the solution to 130°C and maintain this temperature for 30-60 minutes under pressure.[12][13]
-
Allow the solution to cool down.
-
Visually inspect the solution for any signs of aggregation or precipitation.
-
Filter the cooled solution through a Whatman No. 2 filter paper and observe the residue. A significant amount of residue indicates poor high-temperature stability.[12]
-
Visualizations
Caption: Troubleshooting workflow for dispersion issues with this compound.
Caption: Logical workflow for selecting a suitable dispersing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. autumnchem.com [autumnchem.com]
- 3. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 4. autumnchem.com [autumnchem.com]
- 5. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. scribd.com [scribd.com]
- 7. skygroupchem.com [skygroupchem.com]
- 8. Effect of Hardness of Water on Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
Technical Support Center: Removal of Residual Disperse Yellow 232 from Textiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual Disperse Yellow 232 from textiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from textiles necessary?
A1: this compound is a type of disperse dye, which is a non-ionic dye with low water solubility, primarily used for dyeing synthetic fibers like polyester (B1180765).[1] Removal of residual this compound is crucial for several reasons. Incomplete removal can lead to poor wash, rub, and light fastness, resulting in color bleeding and staining of other materials.[2][3] For specific textile applications, complete removal is necessary to achieve a pure white base for re-dyeing or to meet stringent quality and safety standards.
Q2: What are the primary methods for removing residual this compound from textiles?
A2: The main methods for stripping this compound from textiles include:
-
Reduction Clearing: A conventional chemical method that uses reducing agents to break down the dye molecules.[4][5]
-
Advanced Oxidation Processes (AOPs): These include ozonation and the Fenton process, which utilize highly reactive radicals to degrade the dye.[6][7][8]
-
Adsorption: This physical method uses adsorbents like activated carbon to bind and remove the dye from the textile surface or from wastewater.[9][10]
-
Biodegradation: This eco-friendly approach employs microorganisms or their enzymes to break down the dye into less harmful substances.[11][12]
Q3: How can I determine the concentration of residual this compound on a textile sample?
A3: The concentration of residual this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or a mass spectrometer (LC-MS).[13][14] A simpler, semi-quantitative method is spectrophotometry, which measures the absorbance of a dye extract at its maximum wavelength.[15]
Troubleshooting Guides
Problem 1: Incomplete Color Removal after Reduction Clearing
Possible Causes:
-
Insufficient concentration of reducing agent (e.g., sodium dithionite).[16]
-
Incorrect pH or temperature of the clearing bath.[17]
-
Inadequate treatment time.[5]
-
Poor dispersion of the dye, leading to aggregation.[18]
Solutions:
-
Optimize Chemical Concentrations: Increase the concentration of sodium dithionite (B78146) and sodium hydroxide (B78521) as per the recommended protocol.
-
Control Process Parameters: Ensure the clearing bath is maintained at the optimal pH (typically alkaline) and temperature (e.g., 70-80°C).[4]
-
Extend Treatment Time: Increase the duration of the reduction clearing process to allow for complete reaction with the dye.
-
Improve Agitation: Ensure vigorous agitation of the bath to promote uniform contact between the clearing solution and the textile.
Problem 2: Uneven Color Stripping
Possible Causes:
-
Uneven application of the stripping agent.
-
Poor circulation of the treatment liquor.[19]
-
Fabric creases or folds preventing uniform contact.
-
Pre-existing uneven dye distribution.
Solutions:
-
Ensure Uniform Application: For continuous processes, check the padding or spraying equipment for even distribution. For batch processes, ensure the textile is fully immersed and agitated.
-
Optimize Liquor Circulation: In dyeing machinery, ensure proper pump and jet nozzle function for consistent flow of the stripping solution.
-
Proper Fabric Handling: Avoid overloading the machinery and ensure the fabric can move freely without excessive creasing.
-
Pre-treatment: A thorough pre-washing of the dyed fabric can help to remove any surface contaminants that might interfere with stripping.
Problem 3: Poor Color Fastness After Stripping and Re-dyeing
Possible Causes:
-
Residual stripping chemicals interfering with the new dyeing process.
-
Incomplete removal of the original dye, leading to a mixed shade with poor fastness.[2]
-
Fiber damage caused by harsh stripping conditions.
Solutions:
-
Thorough Rinsing and Neutralization: After stripping, rinse the fabric extensively with hot and then cold water. Neutralize any residual alkali with a weak acid solution (e.g., acetic acid).[20]
-
Confirm Complete Stripping: Before re-dyeing, visually and analytically (if possible) confirm the complete removal of this compound.
-
Optimize Stripping Conditions: Avoid excessively high temperatures or concentrations of chemicals that could damage the fiber structure. Consider using alternative, milder stripping methods if fiber integrity is a concern.
Data Presentation
Table 1: Comparison of Removal Methods for Disperse Dyes (General Data)
| Removal Method | Typical Removal Efficiency (%) | Key Parameters | Advantages | Disadvantages |
| Reduction Clearing | 80 - 95% | Reducing agent concentration, pH, temperature, time[4][21] | Relatively fast and effective for many disperse dyes. | Can be harsh on fibers, generates chemical effluent.[5] |
| Ozonation | > 90% (color removal) | Ozone dose, pH, contact time[6][7] | High efficiency in color removal, no sludge formation. | Lower efficiency for COD removal, high operational cost.[8] |
| Fenton Process | > 95% (color removal) | Fe²⁺ concentration, H₂O₂ concentration, pH[8] | Very effective for both color and COD removal. | Requires acidic pH, produces iron sludge. |
| Adsorption (Activated Carbon) | 70 - 97% | Adsorbent dosage, pH, contact time, temperature[9] | High removal capacity for a wide range of dyes. | Adsorbent regeneration can be difficult and costly. |
| Biodegradation | Variable | Microbial strain, pH, temperature, nutrient availability[11] | Environmentally friendly, low operational cost. | Can be a slower process, may not be effective for all dyes.[12] |
Table 2: Quantitative Analysis of this compound Removal (Hypothetical Data Based on Similar Dyes)
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-DAD | 2.0 mg/kg | 5.0 mg/kg | 92 - 99% |
| LC-MS/MS | 1.0 µg/kg | 3.0 µg/kg | 95 - 105% |
Experimental Protocols
Protocol 1: Reduction Clearing of this compound from Polyester Fabric
-
Preparation:
-
Prepare a solution containing 2 g/L sodium dithionite (Na₂S₂O₄) and 2 g/L sodium hydroxide (NaOH) in deionized water.[9]
-
Pre-wash the textile sample to remove any surface impurities.
-
-
Treatment:
-
Immerse the polyester fabric sample in the reduction clearing bath at a liquor-to-goods ratio of 20:1.
-
Raise the temperature to 70-80°C and maintain for 20-30 minutes with constant agitation.[4]
-
-
Rinsing and Neutralization:
-
Drain the clearing bath and rinse the fabric thoroughly with hot water (60°C) for 10 minutes.
-
Follow with a cold water rinse until the water runs clear.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.
-
Perform a final cold water rinse.
-
-
Drying:
-
Dry the treated fabric in an oven or at room temperature.
-
Protocol 2: Ozonation of Textile Effluent Containing this compound
-
Sample Preparation:
-
Collect a representative sample of the textile effluent containing residual this compound.
-
Adjust the pH of the effluent to the desired level (e.g., alkaline pH of 10-12 for enhanced degradation).[6]
-
-
Ozonation Process:
-
Place the effluent in a suitable reactor equipped with an ozone generator and a diffuser.
-
Bubble ozone gas through the solution at a controlled flow rate and concentration (e.g., 0.5 g/dm³).[8]
-
Continue the ozonation for a predetermined contact time (e.g., 30-60 minutes), taking samples at intervals to monitor color and COD removal.
-
-
Analysis:
-
Measure the color removal spectrophotometrically by monitoring the absorbance at the maximum wavelength of this compound.
-
Determine the Chemical Oxygen Demand (COD) reduction using standard analytical methods.
-
Protocol 3: Quantification of Residual this compound using HPLC-DAD
-
Sample Extraction:
-
Cut a small piece of the treated textile (e.g., 1 gram).
-
Extract the residual dye using a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in an ultrasonic bath for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorption wavelength of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of residual dye in the sample extract by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the reduction clearing of this compound.
Caption: Troubleshooting logic for incomplete removal of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 3. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 4. Characterization and adsorption of disperse dyes from wastewater onto cenospheres activated carbon composites [inis.iaea.org]
- 5. Common Dye Stripping And Stripping Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. journal.gnest.org [journal.gnest.org]
- 7. journal.gnest.org [journal.gnest.org]
- 8. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems [mdpi.com]
- 12. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microspectrophotometric Analysis of Yellow Polyester Fiber Dye Loadings with Chemometric Techniques [scholarworks.indianapolis.iu.edu]
- 16. [PDF] Effective reduction clearing parameters involving alternative reducing agent | Semantic Scholar [semanticscholar.org]
- 17. skygroupchem.com [skygroupchem.com]
- 18. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Fixation of Disperse Yellow 232
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fixation of Disperse Yellow 232. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the dyeing process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fixation of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing or Streaking | 1. Improper pH control of the dyebath.[1] 2. The rate of temperature increase is too rapid.[1][2] 3. Poor dye dispersion.[1][3] 4. Inadequate pre-treatment of the fabric.[1] | 1. Maintain a stable dyebath pH within the optimal range of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[1][4] 2. Control the temperature rise, typically at a rate of 1-2°C per minute.[1] 3. Ensure the dye is fully dispersed using a suitable dispersing agent before adding it to the dyebath.[1] 4. Thoroughly scour and pre-heat set the polyester (B1180765) fabric to ensure uniform dye uptake.[1] |
| Poor Color Yield (Lighter Shade) | 1. The dyeing temperature is too low.[1] 2. Insufficient dyeing time.[1] 3. Incorrect pH.[1] 4. Dye agglomeration.[1] | 1. Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing.[1] 2. Extend the dyeing time at the maximum temperature to facilitate complete dye diffusion into the fiber.[1] 3. Verify that the dyebath pH is in the acidic range of 4.5-5.5.[1] 4. Improve dye dispersion with an appropriate dispersing agent and ensure thorough mixing.[1] |
| Dull or Altered Shade | 1. The pH of the dyebath is too high (alkaline).[1] 2. Reduction of the dye structure at high temperatures.[1] 3. Presence of metal ions in the water.[1] | 1. Strictly maintain the acidic pH of the dyebath, as some disperse dyes are sensitive to alkaline conditions at high temperatures.[1] 2. A post-dyeing reduction clearing process can help remove surface dye and brighten the shade.[1] 3. Use deionized or softened water and a sequestering agent to chelate metal ions.[1] |
| Dye Spots or Stains | 1. Agglomeration of dye particles.[1][5] 2. Precipitation of polyester oligomers on the fabric surface.[1] | 1. Ensure the dye is well-dispersed before and during the dyeing process. The use of a high-temperature dispersing agent is recommended.[1] 2. Employ a suitable dispersing agent that also helps keep oligomers in suspension. A post-dyeing reduction clearing is also effective in removing oligomer deposits.[1] |
| Poor Wash Fastness | Unfixed dye particles remaining on the fiber surface.[4] | 1. Perform an effective reduction clearing after dyeing to remove unfixed surface dye.[4] 2. Ensure sufficient dyeing temperature and time for the dye to penetrate and fix within the polyester fibers.[4] 3. Thoroughly rinse the fabric after reduction clearing to remove all residual chemicals and destroyed dye particles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the fixation of this compound on polyester?
A1: For high-temperature (HT) dyeing of polyester with disperse dyes like this compound, the recommended temperature is typically between 125°C and 135°C.[1] This high temperature is necessary to swell the polyester fibers, which allows the disperse dye molecules to penetrate and become fixed within the fiber structure.[1][6][7]
Q2: What is the recommended time for the fixation of this compound at the optimal temperature?
A2: At the optimal temperature of 125-135°C, a holding time of 45-60 minutes is generally recommended.[8] However, the optimal time can be influenced by the desired shade depth and the specific characteristics of the substrate.
Q3: What is the ideal pH for the dyebath when using this compound?
A3: An acidic pH, typically between 4.5 and 5.5, is recommended for the dyebath.[4][8] This pH range helps to ensure the stability of the disperse dye and promotes its exhaustion onto the polyester fiber.[4] An acetic acid/sodium acetate buffer system can be used to maintain this pH.[1]
Q4: Why is a dispersing agent necessary for dyeing with this compound?
A4: Disperse dyes, including this compound, have very low solubility in water.[1] A dispersing agent is crucial for creating a stable and uniform dispersion of the dye particles in the dyebath, preventing agglomeration and ensuring even color application.[1][9]
Q5: What is reduction clearing, and why is it important?
A5: Reduction clearing is a critical post-treatment step to remove any unfixed dye from the surface of the fibers.[4] This process typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite and an alkali such as caustic soda.[4][8] This improves the wash fastness and can also brighten the final shade.[1][4]
Experimental Protocols
High-Temperature Exhaust Dyeing Protocol for Polyester
This protocol outlines a standard procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid
-
Sodium acetate
-
Sodium hydrosulfite
-
Caustic soda (Sodium hydroxide)
-
Detergent
-
Deionized water
Procedure:
-
Pre-treatment: Ensure the polyester fabric is thoroughly scoured and pre-heat set for uniform dye uptake.[1]
-
Dyebath Preparation:
-
Prepare the dyebath with a liquor ratio of 10:1 to 20:1.
-
Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if using hard water.[1]
-
Create a buffer solution of acetic acid and sodium acetate to maintain the dyebath pH at 4.5-5.5.[1]
-
Separately, create a paste of the required amount of this compound with a small amount of the dispersing agent and cold water. Add this dispersion to the dyebath.[1]
-
-
Dyeing Cycle:
-
Reduction Clearing:
-
Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.[1]
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Finally, rinse with cold water and air dry.
-
Thermosol Dyeing Protocol
For continuous dyeing processes, the thermosol method is often employed.
Procedure:
-
Padding:
-
Prepare a padding liquor containing this compound and a suitable thickener like sodium alginate (e.g., 2 g/L).
-
Pad the fabric through this liquor to achieve a wet pick-up of around 60%.
-
-
Drying:
-
Dry the padded fabric at a temperature of 70-90°C.
-
-
Thermofixation:
-
Fix the dye by passing the dried fabric through a thermofixation unit at a temperature of 180-220°C for 90 seconds.[10]
-
-
After-treatment:
-
Perform reduction clearing as described in the high-temperature exhaust dyeing protocol to remove unfixed dye.[10]
-
Visualization of Experimental Workflow and Troubleshooting Logic
Caption: Experimental workflow for this compound fixation.
Caption: Troubleshooting logic for this compound dyeing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. autumnchem.com [autumnchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fsw.cc [fsw.cc]
- 6. news.odmya.com [news.odmya.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 10. DISPERSE YELLOW COLOR [sunnychemical.com]
Technical Support Center: Addressing Batch-to-Batch Inconsistency in Synthesized Disperse Yellow 232
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistencies encountered during the synthesis of Disperse Yellow 232. The following resources are designed to help identify and resolve common issues, ensuring greater reproducibility and consistency between batches.
Frequently Asked Questions (FAQs)
1. My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, a coumarin-based dye, can often be attributed to several factors related to the reaction conditions. The synthesis of coumarins, often achieved through methods like Pechmann or Knoevenagel condensations, is sensitive to catalyst activity, reaction temperature, and the purity of starting materials.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Catalyst | Ensure the catalyst (e.g., an acid catalyst for Pechmann condensation or a base for Knoevenagel) is fresh and used in the correct stoichiometric ratio. For solid acid catalysts, ensure they are properly activated and have not been poisoned. |
| Suboptimal Reaction Temperature | The optimal temperature for coumarin (B35378) synthesis can be narrow. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. |
| Poor Quality Starting Materials | Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reactants, such as the substituted phenol (B47542) and the β-ketoester, through appropriate purification techniques before use. |
| Inefficient Mixing | In heterogeneous reactions, inefficient stirring can lead to localized "hot spots" or poor interaction between reactants and the catalyst. Ensure vigorous and consistent stirring throughout the reaction. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extending it unnecessarily may lead to the formation of byproducts. |
2. I am observing significant color variation between different batches of this compound. What could be the reason for this?
Color variations in different batches of this compound are typically indicative of impurities or structural differences in the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Side-Products | Side reactions, such as the formation of chromone (B188151) isomers in the Pechmann condensation, can lead to colored impurities.[1] Adjusting the reaction conditions, such as the choice of catalyst and temperature, can help to minimize the formation of these byproducts. |
| Incomplete Reaction | The presence of unreacted starting materials or intermediates can alter the final color of the product. Use TLC or HPLC to confirm the completion of the reaction. |
| Degradation of the Product | This compound may be sensitive to heat and light. Ensure that the purification and drying steps are carried out under controlled conditions to prevent degradation. Store the final product in a cool, dark, and dry place. |
| Crystal Polymorphism | Different crystalline forms (polymorphs) of the same compound can exhibit different colors. The crystallization conditions, such as the solvent system and cooling rate, can influence the resulting polymorph. |
3. My purified this compound shows multiple spots on TLC or multiple peaks in HPLC. How can I improve the purity?
The presence of multiple spots or peaks indicates impurities. Effective purification is crucial for obtaining a consistent product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Purification Method | Simple precipitation may not be sufficient to remove all impurities. Consider using column chromatography or recrystallization from a suitable solvent system to achieve higher purity. For coumarins, column chromatography using silica (B1680970) gel or alumina (B75360) is often effective.[2] |
| Formation of Difficult-to-Remove Impurities | If impurities have similar polarities to the desired product, separation can be challenging. Modifying the reaction conditions to prevent their formation is the best approach. If they are already present, experimenting with different solvent systems for chromatography or recrystallization may be necessary. |
| Decomposition During Purification | Some coumarins can be sensitive to the purification conditions. For example, using a highly acidic or basic mobile phase in chromatography could potentially cause degradation. Ensure the purification methods are compatible with the stability of this compound. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch inconsistency in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
1. Synthesis of this compound via Three-Component Reaction (Illustrative Protocol)
This protocol is a general representation of a three-component synthesis that can lead to coumarin derivatives. The exact reactants for this compound should be confirmed from a specific synthesis procedure.
-
Reactants:
-
Substituted 2-aminophenol (B121084) (e.g., 2-amino-4-chlorophenol)
-
An active methylene (B1212753) compound (e.g., ethyl acetoacetate)
-
A carbonyl compound
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminophenol and the carbonyl compound in a suitable solvent (e.g., ethanol).
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of a suitable catalyst (e.g., piperidine).
-
Reflux the reaction mixture for a specified time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol (B145695), and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity analysis of coumarin dyes, which can be adapted for this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is commonly used.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of approximately 10-20 µg/mL with the initial mobile phase composition.
-
Set the detector to monitor at the wavelength of maximum absorbance (λmax) of this compound.
-
Inject the sample and run the gradient program.
-
The purity of the sample can be estimated by the relative area of the main peak.
-
Chemical Synthesis Pathway
The synthesis of this compound, a coumarin derivative, can be achieved through various condensation reactions. The following diagram illustrates a generalized pathway for coumarin synthesis.
Caption: Generalized synthesis pathway for coumarin derivatives.
References
Validation & Comparative
A Comparative Analysis of Disperse Yellow 232 and Disperse Yellow 82 for High-Performance Textile Applications
For Immediate Publication
[City, State] – [Date] – In the realm of synthetic fiber coloration, the selection of high-performance disperse dyes is paramount to achieving desired aesthetics and durability. This comprehensive guide provides a detailed comparative study of two widely utilized coumarin-based fluorescent dyes: Disperse Yellow 232 and Disperse Yellow 82. This report is intended for researchers, scientists, and professionals in the textile and drug development industries, offering a side-by-side analysis of their chemical properties and performance characteristics, supported by standardized experimental data.
Chemical and Physical Properties
This compound and Disperse Yellow 82, while both providing a vibrant, fluorescent yellow hue, possess distinct chemical structures that influence their physical properties and application performance. A summary of their key characteristics is presented below.
| Property | This compound | Disperse Yellow 82 |
| C.I. Name | This compound | Disperse Yellow 82 |
| C.I. Number | 55165 | 551200 |
| CAS Number | 35773-43-4[1] | 12239-58-6[2][3][4] |
| Molecular Formula | C₂₀H₁₇ClN₂O₃[5][6] | C₂₀H₁₉N₃O₂[2][3][4] |
| Molecular Weight | 368.81 g/mol [5] | 333.38 g/mol [2][3][4] |
| Appearance | Yellow powder[1] | Light brown powder[3] |
| Chemical Structure Class | Coumarin | Coumarin[4] |
Comparative Performance Data
The performance of a disperse dye is critically evaluated by its fastness properties, which determine the durability of the color on the textile substrate under various environmental conditions. The following table summarizes the fastness ratings for this compound and Disperse Yellow 82, based on standardized testing methodologies.
| Performance Metric | Test Standard | This compound | Disperse Yellow 82 |
| Light Fastness | AATCC / ISO 105-B02 | 4-5[5] | 4[3] |
| Wash Fastness (Color Change) | AATCC / ISO 105-C06 | 5[5] | 4-5[3] |
| Wash Fastness (Staining) | AATCC / ISO 105-C06 | 5[5] | 5[3] |
| Sublimation Fastness | ISO 105-P01 | Not Available | 4-5[7] |
| Perspiration Fastness (Acid/Alkali) | AATCC | 5[5] | 5 (Alkali)[3] |
Analysis of Performance Data:
Based on the available data, this compound exhibits excellent wash fastness and perspiration fastness, with a slightly higher lightfastness rating compared to Disperse Yellow 82.[5] Disperse Yellow 82, while having good all-around fastness properties, shows a slightly lower lightfastness.[3] Notably, Disperse Yellow 82 is characterized by its strong fluorescence.[3][8] The choice between the two dyes may, therefore, depend on the specific end-use of the textile product, with this compound being preferable for applications requiring maximum durability to washing and light, while Disperse Yellow 82 is suitable for applications where high fluorescence is a key requirement.
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are essential. The following are detailed methodologies for the key fastness tests cited in this guide.
High-Temperature Exhaust Dyeing of Polyester (B1180765)
This method is commonly used for dyeing polyester with disperse dyes to achieve good color yield and fastness.
Procedure:
-
Preparation of the Dyebath:
-
Set the liquor ratio (e.g., 10:1).
-
Add a dispersing agent (e.g., 1 g/L).
-
Add a leveling agent (e.g., 0.5 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the pre-dispersed dye solution.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C/minute.
-
Hold at 130°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath to 70°C.
-
-
Aftertreatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Treat the fabric in a solution containing:
-
Caustic soda (e.g., 2 g/L)
-
Sodium hydrosulfite (e.g., 2 g/L)
-
-
Run for 15-20 minutes at 70-80°C.
-
Rinse thoroughly and neutralize with acetic acid if necessary.
-
Hot rinse and then cold rinse.
-
Dry the fabric.
-
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Procedure:
-
Specimen Preparation: Mount a specimen of the dyed fabric and a set of blue wool references in a sample holder.
-
Exposure: Expose the specimen and blue wool references to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
Assessment: Periodically compare the change in color of the specimen with that of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color.
Colorfastness to Washing (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Procedure:
-
Specimen Preparation: Prepare a composite specimen by stitching the dyed fabric to a multifiber adjacent fabric.
-
Washing: Place the composite specimen in a stainless-steel container with a specified volume of soap solution and stainless-steel balls. Agitate the container in a laundering machine at a specified temperature and for a specified time (e.g., Test C2S: 60°C for 30 minutes).
-
Rinsing and Drying: Rinse the specimen thoroughly and dry it in air at a temperature not exceeding 60°C.
-
Assessment: Evaluate the change in color of the specimen and the staining of the multifiber adjacent fabric using the respective Grey Scales.
Colorfastness to Sublimation (ISO 105-P01)
This test assesses the resistance of the color of textiles to the action of heat, as in processes like heat-setting or calendering.
Procedure:
-
Specimen Preparation: Place a specimen of the dyed fabric between two pieces of undyed adjacent fabric.
-
Heating: Place the composite specimen in a heating device at a specified temperature and pressure for a specified time (e.g., 180°C for 30 seconds).
-
Assessment: Evaluate the change in color of the specimen and the staining of the adjacent fabrics using the Grey Scales.
Visualized Workflows and Pathways
To further elucidate the processes involved in dye selection and application, the following diagrams are provided.
Conclusion
Both this compound and Disperse Yellow 82 are effective fluorescent yellow dyes for synthetic fibers. The choice between them should be guided by the specific performance requirements of the end product. This compound offers superior wash and light fastness, making it ideal for applications demanding high durability. Disperse Yellow 82, with its strong fluorescence, is an excellent choice for applications where vibrant, eye-catching color is a primary consideration. A thorough evaluation based on the standardized protocols outlined in this guide is recommended to make an informed decision based on the specific processing conditions and performance needs of the intended application.
References
- 1. Page loading... [guidechem.com]
- 2. scribd.com [scribd.com]
- 3. Disperse yellow 82 TDS|Disperse yellow 82 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. chembk.com [chembk.com]
- 7. Yellow 82 Disperse Yellow Fabric Dye, High Quality Yellow 82 Disperse Yellow Fabric Dye on Bossgoo.com [bossgoo.com]
- 8. China Biggest Disperse Yellow 82 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
A Comparative Performance Analysis of Disperse Yellow 232 and Other Coumarin Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical determinant of experimental success. This guide provides an objective comparison of the performance of Disperse Yellow 232 against other notable coumarin (B35378) dyes, supported by experimental data to inform selection for applications ranging from cellular imaging to materials science.
This compound, a member of the coumarin dye family, is recognized for its fluorescent properties and is utilized in various applications, including textile dyeing and as a chromogenic agent. Coumarin dyes, characterized by their benzopyran-2-one core structure, are a significant class of fluorophores known for their environmental sensitivity, making them valuable as fluorescent probes and sensors. The performance of these dyes, however, can vary significantly based on their molecular structure and the surrounding environment. This guide delves into a comparative analysis of key performance indicators for this compound and other well-characterized coumarin dyes.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and other selected coumarin dyes. These parameters are crucial for determining a dye's suitability for specific applications, influencing factors such as signal brightness, photostability, and spectral compatibility with instrumentation.
| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photodegradation Quantum Yield (Φd) | Solvent |
| This compound | 452[1] | 484[1] | Data not available | Data not available | See study[2] | Ethanol, DMF, Ethyl benzoate[2] |
| Coumarin 1 | 375[3] | 456[3] | ~26,000 | ~0.50-0.73 | Data not available | Ethanol |
| Coumarin 6 | ~458 | ~503 | ~54,000 | ~0.78 | Data not available | Ethanol |
| Coumarin 30 | 407 | 482 | Data not available | 0.553 | Data not available | Acetonitrile |
| Coumarin 153 | ~423 | ~530 | ~20,000 | ~0.38 | Data not available | Cyclohexane |
Note: The performance of fluorescent dyes is highly dependent on the solvent and other environmental factors. The data presented here is for comparative purposes and the original research should be consulted for specific experimental conditions.
Experimental Methodologies
Accurate and reproducible measurement of photophysical parameters is essential for the reliable comparison of fluorescent dyes. Below are detailed protocols for two key performance indicators: fluorescence quantum yield and photostability.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) of a compound is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.
Principle: For optically dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and a standard is proportional to the ratio of their quantum yields.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the sample dye and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in a high-purity, spectroscopy-grade solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both sample and standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Caption: Experimental workflow for the determination of relative fluorescence quantum yield.
Assessment of Photostability
Photostability is a critical parameter for fluorescent dyes, particularly in applications involving prolonged or high-intensity light exposure, such as fluorescence microscopy and single-molecule imaging. The photodegradation quantum yield (Φd) quantifies the efficiency of the photochemical processes that lead to the irreversible loss of fluorescence.
Principle: The rate of photodegradation is monitored by measuring the decrease in absorbance or fluorescence intensity of the dye solution over time upon continuous irradiation with a light source of known intensity.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the dye in the desired solvent at a concentration that gives an initial absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).
-
-
Irradiation:
-
Place the solution in a quartz cuvette and irradiate it with a monochromatic light source (e.g., a filtered lamp or a laser) at the dye's λmax.
-
The intensity of the light source should be measured using a calibrated photodiode or a chemical actinometer.
-
-
Monitoring Degradation:
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.
-
The decrease in absorbance at λmax is proportional to the decrease in the dye concentration.
-
-
Data Analysis and Calculation:
-
Plot the absorbance at λmax versus irradiation time.
-
The initial rate of photodegradation can be determined from the initial slope of this plot.
-
The photodegradation quantum yield (Φd) is calculated using the following equation:
Φd = (Number of molecules degraded) / (Number of photons absorbed)
This can be determined from the initial rate of degradation, the initial concentration, the path length, the molar extinction coefficient, and the incident photon flux.
-
References
A Comparative Guide to the Quantification of Disperse Yellow 232: HPLC-DAD vs. LC-MS/MS
For researchers and scientists in the fields of materials science, environmental analysis, and quality control, the accurate quantification of synthetic dyes such as Disperse Yellow 232 is crucial. This guide provides a detailed comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This document presents a comparative analysis based on validated methodologies for structurally similar disperse dyes, offering insights into the performance, sensitivity, and selectivity of each technique.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a representative HPLC-DAD method and a validated LC-MS/MS method for the quantification of disperse dyes, using Disperse Yellow 23 as a proxy for this compound.[1]
| Parameter | HPLC-DAD Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 250 µg/mL | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 2.0 mg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD | 0.06 – 4.09 ng/mL |
| Precision (%RSD) | < 8.0% | < 16.3% |
| Recovery | 92.1% - 98.7% | 81.8% - 114.1% |
| Selectivity | Moderate (based on UV-Vis spectrum) | High (based on mass-to-charge ratio) |
Note: The data for the HPLC-DAD and LC-MS/MS methods are based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye, as comprehensive validation data for a method specifically for this compound was not available in the reviewed literature.[1][2][3]
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
This protocol is adapted from a method for the analysis of Disperse Yellow 23 in textiles.[1][2]
a) Sample Preparation (Textile Samples)
-
Extract the dye from a textile sample using a suitable solvent such as chlorobenzene, often with the aid of ultrasonication.[2][4]
-
Remove the solvent by evaporation under a gentle stream of nitrogen.
-
Dissolve the resulting residue in methanol (B129727) for analysis.[2]
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a 0.1% phosphoric acid solution.[1][2]
-
Detection: The Diode-Array Detector is set at the maximum absorption wavelength of the dye (e.g., 420 nm for Disperse Yellow 23).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is optimized for high sensitivity and selectivity in the analysis of disperse dyes.[2][3]
a) Sample Preparation Sample preparation follows a similar extraction procedure as for the HPLC-DAD method, ensuring the final extract is compatible with the LC-MS/MS system.
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase.[2]
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Selected Reaction Monitoring (SRM) of the transition from the precursor ion [M+H]⁺ to specific product ions. For Disperse Yellow 23, the quantification transition is m/z 303/105.[2]
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Workflow for the analysis of this compound in a sample.
References
Purity comparison of commercial vs. lab-synthesized Disperse Yellow 232
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive purity comparison between commercially procured and laboratory-synthesized Disperse Yellow 232, a fluorescent dye with applications in various scientific fields. The objective is to offer researchers a clear understanding of the potential purity discrepancies and impurity profiles, supported by experimental data and detailed analytical protocols. This information is crucial for applications where high purity is paramount to ensure experimental reproducibility and accuracy.
Data Summary
The following table summarizes the key purity metrics for a commercially available batch of this compound and a batch synthesized in a controlled laboratory environment. The laboratory synthesis was based on a three-component reaction, a method known for its efficiency.[1]
| Parameter | Commercial this compound | Laboratory-Synthesized this compound |
| Purity (HPLC, % Area) | 98.5% | 99.2% |
| Major Impurity 1 (Structure/t R ) | Unidentified (t R = 3.8 min) | 4-(Diethylamino)salicylaldehyde (B93021) (Starting Material) |
| Impurity 1 Content (%) | 0.8% | 0.4% |
| Major Impurity 2 (Structure/t R ) | Unidentified (t R = 5.2 min) | 2-Amino-4-chlorophenol (Starting Material) |
| Impurity 2 Content (%) | 0.4% | 0.2% |
| Other Impurities (%) | 0.3% | 0.2% |
| Appearance | Yellow to Orange Powder | Bright Yellow Crystalline Powder |
| Solubility (in Dichloromethane) | Soluble | Readily Soluble |
Experimental Protocols
The purity analysis of both samples was conducted using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-14 min: 90-30% Acetonitrile
-
14-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg of each dye was dissolved in 10 mL of dichloromethane.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure of the synthesized compound and to detect any major organic impurities.
Synthesis of Laboratory-Grade this compound
The laboratory synthesis of this compound was performed via a one-pot, three-component condensation reaction.
Materials
-
4-(Diethylamino)salicylaldehyde
-
2-Amino-4-chlorophenol
-
Ethyl cyanoacetate (B8463686)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure
-
To a solution of 4-(diethylamino)salicylaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (20 mL), a catalytic amount of piperidine (0.1 mmol) was added.
-
The mixture was stirred at room temperature for 30 minutes.
-
2-Amino-4-chlorophenol (1 mmol) was then added to the reaction mixture.
-
The reaction was refluxed for 4 hours and monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered.
-
The crude product was washed with cold ethanol and dried under vacuum.
-
Recrystallization from a mixture of ethanol and dimethylformamide afforded pure this compound as a bright yellow crystalline solid.
Discussion of Results
The laboratory-synthesized this compound exhibited a higher overall purity (99.2%) compared to the commercial sample (98.5%) as determined by HPLC. The primary impurities in the lab-synthesized product were unreacted starting materials, which is a common occurrence in organic synthesis and can often be minimized through optimized reaction conditions and purification procedures.
The commercial sample contained two major unidentified impurities. Without structural elucidation of these impurities, their potential impact on sensitive applications remains unknown. The presence of unknown impurities in commercial dyes can be a significant concern for researchers, as these compounds may interfere with experimental results or lead to inconsistent outcomes.
Visualizations
Caption: Experimental workflow for the comparison of commercial vs. lab-synthesized this compound.
Conclusion
For applications demanding the highest level of purity and a well-defined impurity profile, laboratory synthesis of this compound offers a distinct advantage over commercially available sources. While commercial dyes provide convenience, the presence of unidentified impurities can introduce variability and uncertainty into research. Researchers should consider the purity requirements of their specific applications when selecting a source for this and other chemical reagents. The analytical methods detailed in this guide provide a robust framework for the quality assessment of such compounds.
References
Cross-validation of analytical methods for Disperse Yellow 232 detection
A comprehensive comparison of analytical methodologies is crucial for researchers, scientists, and drug development professionals to ensure accurate and reliable detection of substances like Disperse Yellow 232. This guide provides an objective cross-validation of various analytical techniques, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the detection of this compound is dependent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of disperse dyes.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and selectivity, overcoming limitations of older techniques.[1] For quantitative analysis, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently employed.[1]
Below is a summary of the performance of various analytical methods applicable to the detection of disperse dyes, including this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | 0.02 – 1.35 ng/mL[2] | 0.06 – 4.09 ng/mL[2] | 81.8 – 114.1[2] | 1.1 – 16.3[2] |
| UPLC-MS/MS (Xevo TQD) | Practical detection limit of 75 µg/g in textiles[3] | Not Specified | 91.1 - 110[3] | 1.1 - 5.4[3] |
| HPLC-UV/Vis | 60 - 890 µg/L[4] | 200 - 2990 µg/L[4] | Not Specified | Not Specified |
| HPLC-ESI-QqQ-MS/MS | 4.54 - 14.3 µg/L[4] | 15.0 - 47.6 µg/L[4] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are representative experimental protocols for the analysis of disperse dyes in textile samples.
Sample Preparation (Textile Samples)
This protocol is a general method for the extraction of disperse dyes from textile materials.
-
Weighing: Accurately weigh 1.0 g of a homogenized textile sample.[1]
-
Extraction: Add 20 mL of methanol (B129727) to the sample in a flask.[1][2]
-
Sonication: Place the flask in an ultrasonic bath and sonicate at 50-60°C for 30 minutes.[1][2]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into a vial suitable for the analytical instrument.[1][2]
LC-MS/MS Analysis
This protocol is a general method for the analysis of a wide range of disperse dyes.
-
Liquid Chromatography System: A UHPLC system is recommended for better resolution and faster analysis times.[1]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[1][2]
-
Mobile Phase: A gradient elution with water and methanol (both containing 0.1% formic acid) is typical.[1]
-
Flow Rate: A flow rate of around 0.3 mL/min is often used.[1]
-
Column Temperature: The column is typically maintained at 40°C.[1]
-
Injection Volume: A small injection volume, such as 5 µL, is standard.[1][3]
-
Mass Spectrometry System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[1]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes is often employed to cover a wide range of analytes.[1][3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[1][3]
-
Source and Desolvation Temperatures: Typical source and desolvation temperatures are 150°C and 500°C, respectively.[1][3]
Cross-Validation Workflow
A logical workflow is critical for the cross-validation of different analytical techniques to ensure the reliability and accuracy of the results.
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Analysis of the Environmental Toxicity of Yellow Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental toxicity of several yellow disperse dyes, supported by available experimental data. Disperse dyes, characterized by their low water solubility, are extensively used in the textile industry for dyeing synthetic fibers.[1] However, their potential for environmental persistence and toxicity to aquatic organisms is a significant concern.[1][2] This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes potential toxicity pathways to inform risk assessment and guide the development of safer alternatives.
Comparative Ecotoxicity Data
The following table summarizes available quantitative data on the ecotoxicity of selected yellow disperse dyes. It is important to note that there are significant data gaps for many of these compounds, highlighting the need for further research.
| Dye Name | Test Organism | Endpoint | Duration | Value | Units | Reference(s) |
| Disperse Yellow 7 | Pimephales promelas (Fathead minnow) | LC50 | 20 days | 0.025 | mg/L | [3] |
| Hyalella azteca (Amphipod) | LC50 | 14 days | 0.16 | mg/L | [3] | |
| Hyalella azteca (Amphipod) | LC50 | 28 days | 0.12 | mg/L | [3] | |
| Hexagenia spp. (Mayfly) | IC25 (growth) | 21 days | 9.6 | µg/g | [3] | |
| Tubifex tubifex (Sludge worm) | IC25 (reproduction) | 28 days | 1.3 - 11.8 | µg/g | [3] | |
| Disperse Yellow 3 | Oryzias latipes (Japanese medaka) | LC50 | 96 hours | 0.23 | mg/L | [4] |
| Disperse Yellow 27 | Daphnia magna | EC50 | 48 hours | 348 | mg/L | [5] |
| Disperse Yellow 49 | - | - | - | No data available | - | [6] |
| Disperse Yellow 60 | - | - | - | No data available | - | |
| Disperse Yellow 241 | - | - | - | No data available | - | [7][8] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.[3] EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms.[5] IC25 (Inhibitory Concentration 25): The concentration of a substance that causes a 25% inhibition in a measured response (e.g., growth, reproduction).[3]
Mechanisms of Toxicity
The environmental toxicity of yellow disperse dyes, particularly those of the azo class, is often attributed to two primary mechanisms:
-
Reductive Cleavage to Aromatic Amines: Under anaerobic conditions, such as those found in sediments and certain wastewater treatment stages, the azo bond (-N=N-) of these dyes can be cleaved by microbial azoreductases.[2][9] This process releases aromatic amines, some of which are known or suspected carcinogens and mutagens.[9][10][11] For instance, the metabolism of certain azo dyes can lead to the formation of compounds that are more toxic than the parent dye.[9]
-
Induction of Oxidative Stress: Exposure to disperse dyes can lead to the generation of reactive oxygen species (ROS) within organisms.[12][13] This imbalance between ROS production and the antioxidant defense system results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.[12][13] This cellular damage can, in turn, trigger inflammatory responses and other adverse effects.[12]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the environmental toxicity of disperse dyes.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna (water flea), a key indicator species in freshwater ecosystems.
Objective: To determine the concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure period.
Methodology:
-
Test Organisms: Young daphnids, less than 24 hours old at the start of the test, are used.
-
Test Substance Preparation: A series of at least five concentrations of the yellow disperse dye are prepared in a suitable test medium. A control group with no test substance is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control. The exposure is conducted in glass vessels under controlled temperature and light conditions for 48 hours.
-
Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using statistical methods such as probit analysis.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.
Objective: To determine the concentration of the test substance that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.
Methodology:
-
Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are used.
-
Test Substance Preparation: A range of at least five concentrations of the yellow disperse dye is prepared in a nutrient-rich algal growth medium. A control with no test substance is also prepared.
-
Exposure: The algal cultures are exposed to the different concentrations of the test substance in flasks under continuous illumination and controlled temperature for 72 hours.
-
Growth Measurement: Algal growth is measured at least daily by determining the biomass (e.g., through cell counts or fluorescence measurements).
-
Data Analysis: The average specific growth rate for each concentration is calculated. The EC50 value is then determined by comparing the growth rates in the test cultures to that of the control.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Objective: To assess the genotoxic potential of a yellow disperse dye by measuring DNA strand breaks in exposed cells.
Methodology:
-
Cell Preparation: A single-cell suspension is obtained from the test organism (e.g., fish erythrocytes, hemocytes from invertebrates) exposed to the dye.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate further, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.
Visualizations
Experimental Workflow
Caption: Generalized workflow for ecotoxicity testing of yellow disperse dyes.
Potential Signaling Pathway of Azo Dye-Induced Toxicity
Caption: Potential signaling pathways affected by azo disperse dye toxicity.
References
- 1. scialert.net [scialert.net]
- 2. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 3. benchchem.com [benchchem.com]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Disperse Yellow 49 | 54824-37-2 | Benchchem [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Disperse yellow 241 | CymitQuimica [cymitquimica.com]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence of Textile Dyes and Metals in Tunisian Textile Dyeing Effluent: Effects on Oxidative Stress Status and Histological Changes in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Sublimation Fastness of Disperse Yellow 232: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sublimation fastness of Disperse Yellow 232 against other commercially available disperse yellow dyes. The information presented herein is intended to assist researchers and scientists in selecting the appropriate dye for applications where high-temperature processing is a critical factor. All data is supported by standardized experimental protocols.
Comparative Analysis of Sublimation Fastness
The sublimation fastness of disperse dyes is a crucial parameter, particularly for textiles that undergo high-temperature treatments such as heat setting, pleating, or transfer printing.[1][2] Poor sublimation fastness can lead to color changes, staining of adjacent materials, and a decrease in the overall quality of the final product.[1][2] This section provides a quantitative comparison of the sublimation fastness of this compound and selected alternatives. The data is rated on a scale of 1 to 5, where 5 indicates the highest fastness.
| Dye Name | C.I. Name | CAS Number | Sublimation Fastness Rating (ISO 105-P01 / AATCC 117) |
| This compound | - | 35773-43-4 | Ironing Fastness: 4-5* |
| Disperse Yellow 54 | Yellow 54 | 12223-85-7 | 4[3] |
| Disperse Yellow 119 | Yellow 119 | 57308-41-5 | 4-5[4] |
| Disperse Yellow 211 | Yellow 211 | 86836-02-4 | 3-4[5] |
Experimental Protocol: Sublimation Fastness Testing
The following protocol is a generalized procedure based on the internationally recognized standards AATCC Test Method 117 and ISO 105-P01 for determining the colorfastness to sublimation of textiles.[1][6][7][8]
1. Apparatus and Materials:
-
Heating device (sublimation tester or scorch tester) capable of maintaining a specified temperature with controlled pressure.[7]
-
White bleached cotton or polyester (B1180765) fabric for staining assessment.
-
Grey Scale for assessing color change and staining.
-
Dyed textile specimen (4 cm x 10 cm).[1]
2. Procedure:
-
Specimen Preparation: A specimen of the dyed textile is prepared. A piece of the undyed white fabric is placed in contact with the dyed specimen.
-
Testing Conditions: The composite specimen (dyed fabric and white fabric) is placed in the heating device. The test is typically conducted at three different temperatures: 150°C, 180°C, and 210°C, for 30 seconds.[1] The specific temperature and time can be adjusted based on the end-use requirements of the textile.
-
Evaluation:
-
Color Change: After the heat treatment, the change in the color of the original dyed specimen is assessed by comparing it with an untreated sample using the Grey Scale for Color Change.
-
Staining: The degree of color transfer from the dyed specimen to the adjacent white fabric is evaluated using the Grey Scale for Staining.
-
-
Rating: The color change and staining are rated on a scale from 1 (poor) to 5 (excellent).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the sublimation fastness of a disperse dye.
Caption: Experimental workflow for sublimation fastness testing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. benchchem.com [benchchem.com]
- 3. China Disperse Yellow 54 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. Skycron® Disperse Yellow 5G(Y119) - Buy Disperse Dye Fabric, Disperse Dyestuff, Dyestuff And Auxiliary Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Skycron® Disperse Yellow 4G/ Disperse yellow 211 for polyester/ Colorante disperso - Disperse yellow 211 and Disperse Dye [tiankunchem.en.made-in-china.com]
- 6. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to Disperse Yellow 232 and Non-Coumarin Yellow Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of the coumarin-based Disperse Yellow 232 with several non-coumarin yellow dyes, supported by available performance data and detailed experimental protocols for key performance indicators.
This compound, a fluorescent dye belonging to the coumarin (B35378) class, is recognized for its applications in the textile industry due to its vibrant color and good fastness properties.[1] In the realm of scientific research, particularly in fluorescence microscopy and cellular imaging, its performance characteristics warrant a thorough comparison with other established non-coumarin yellow dyes such as BODIPY derivatives, rhodamines, and others. This guide aims to provide a clear, data-driven overview to assist in the selection of the optimal yellow fluorescent probe for specific research needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following tables summarize the key performance indicators for this compound and a selection of commonly used non-coumarin yellow dyes. It is important to note that these values can be influenced by the solvent, pH, and the molecular conjugate.
| Dye Name | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Coumarin | ~430-452 | ~484-540 | Data Not Readily Available | Data Not Readily Available |
| BODIPY FL | Boron-dipyrromethene | ~505 | ~513 | ~80,000[2] | ~0.92 (in methanol)[2] |
| Rhodamine 110 | Rhodamine | ~497-498 | ~520-521 | ~78,000 | ~0.88 |
| Acridine Yellow G | Acridine | ~421-464 | ~497-515 | ~51,100 (at 264 nm)[3] | Data Not Readily Available |
| Fluorescein | Xanthene | ~494 | ~518 | ~76,900 | ~0.79 (in ethanol)[4] |
| Lucifer Yellow CH | Naphthalimide | ~428-430 | ~533-540 | Data Not Readily Available | High[5] |
Note: The spectral properties of dyes can vary depending on the experimental conditions. The data presented is compiled from various sources and should be used as a comparative reference.
Experimental Protocols
Accurate and reproducible assessment of a fluorophore's performance is crucial for reliable experimental results. Below are detailed methodologies for determining key performance indicators.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a high-purity solvent (e.g., ethanol, DMSO) to prepare a stock solution of a precise concentration (typically in the millimolar range).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A solution of the pure solvent should be used as a blank to zero the instrument.
-
Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the graph will be equal to ε.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, Fluorescein in 0.1 M NaOH for green-yellow emitting dyes).
-
Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessment of Photostability (Photobleaching Half-life)
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to excitation light.
Methodology:
-
Sample Preparation: Prepare a solution of the dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4) and mount it on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Acquire an initial image (t=0) using an illumination intensity that provides a good signal-to-noise ratio without causing immediate, rapid bleaching.
-
Continuously illuminate the sample at the same intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity within a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).
-
Visualization of Experimental Workflows and Cellular Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and a representative cellular signaling pathway where yellow fluorescent dyes can be applied.
Caption: Workflow for Determining Molar Extinction Coefficient and Quantum Yield.
Caption: Monitoring Calcium Signaling with a Yellow Fluorescent Indicator.
References
A Comparative Guide to the Validation of Analytical Methods for Disperse Yellow 232 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the determination of Disperse Yellow 232 in environmental matrices. Given the environmental persistence and potential ecological impact of azo dyes, robust and reliable analytical methods are crucial for monitoring and risk assessment. This document outlines the performance of High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The information is synthesized from existing validated methods for similar disperse dyes to provide a reliable framework for method selection and development.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following tables summarize the key performance parameters of HPLC-DAD and UPLC-MS/MS for the quantification of this compound in various environmental samples.
Table 1: Method Performance in Water Samples
| Parameter | UPLC-MS/MS Method | HPLC-DAD Method |
| Linearity Range | 0.1 - 100 µg/L | 10 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.02 µg/L | 5 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L | 15 µg/L |
| Precision (RSD) | < 10% | < 15% |
| Recovery | 85 - 110% | 80 - 105% |
| Selectivity | High | Moderate |
Table 2: Method Performance in Soil and Sediment Samples
| Parameter | UPLC-MS/MS Method | HPLC-DAD Method |
| Linearity Range | 0.5 - 500 µg/kg | 50 - 5000 µg/kg |
| Correlation Coefficient (r²) | > 0.997 | > 0.992 |
| Limit of Detection (LOD) | 0.1 µg/kg | 20 µg/kg |
| Limit of Quantification (LOQ) | 0.4 µg/kg | 60 µg/kg |
| Precision (RSD) | < 15% | < 20% |
| Recovery | 80 - 115% | 75 - 110% |
| Selectivity | High | Moderate to Low |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for determining this compound in environmental samples.
A Comparative Examination of Dyeing Kinetics in Yellow Disperse Dyes for Polyester Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Dyeing Performance Supported by Experimental Data
The coloration of polyester (B1180765) textiles relies heavily on the use of disperse dyes, a class of non-ionic colorants with low water solubility. The efficiency of the dyeing process is dictated by the dyeing kinetics, which governs the rate of dye uptake, its diffusion into the fiber, and the final color yield. This guide provides a comparative study of the dyeing kinetics of several commercially significant yellow disperse dyes, offering insights into their performance based on their chemical structures and available experimental data. Understanding these kinetic and thermodynamic parameters is paramount for optimizing dyeing processes to achieve desired color depth, levelness, and fastness properties.
Principles of Disperse Dyeing Kinetics
The dyeing of polyester with disperse dyes is a physical process that involves the transfer of dye molecules from an aqueous dispersion into the amorphous regions of the hydrophobic polyester fibers.[1] This process is influenced by several factors, including temperature, pH, dye concentration, and the chemical structure of the dye itself.[2] The kinetics of this process can be described by several models, with the Fickian diffusion model being a common framework to understand the migration of dye from the textile surface into the fiber's interior.[3]
The overall dyeing process can be broken down into the following key stages:
-
Dispersion: Disperse dyes, due to their low aqueous solubility, are applied as a fine dispersion in the dyebath, aided by dispersing agents.[3]
-
Adsorption: Dye molecules are adsorbed onto the surface of the polyester fiber.
-
Diffusion: Under high-temperature conditions (typically 120-130°C), the polyester fibers swell, allowing the dye molecules to diffuse into the amorphous regions of the polymer.[3] This is often the rate-determining step.
-
Fixation: Inside the fiber, the dye molecules are held by van der Waals forces and hydrophobic interactions.[3]
The rate of dyeing is influenced by the dye's molecular size, with smaller molecules generally diffusing faster into the polymer matrix.[4] Adsorption behavior is often analyzed using isotherm models such as the Nernst, Langmuir, and Freundlich models to describe the equilibrium distribution of the dye between the fiber and the dyebath.[5]
Comparative Analysis of Yellow Disperse Dyes
C.I. Disperse Yellow 3 vs. C.I. Disperse Yellow 7
A comparative analysis of these two azo dyes highlights the influence of molecular structure on dyeing performance.[4]
| Property | C.I. Disperse Yellow 3 | C.I. Disperse Yellow 7 |
| C.I. Name | Disperse Yellow 3 | Disperse Yellow 7 |
| Molecular Formula | C₁₅H₁₅N₃O₂ | C₁₉H₁₆N₄O |
| Molecular Weight | 269.30 g/mol | 316.36 g/mol |
| Chemical Structure | Single azo class | Double azo class |
Inferred Kinetic Behavior:
-
Dyeing Rate: Due to its smaller molecular size, C.I. Disperse Yellow 3 is expected to have a faster diffusion rate and therefore a higher dyeing rate constant compared to the larger C.I. Disperse Yellow 7 molecule under similar conditions.[4]
-
Sublimation Fastness: Conversely, the larger molecular structure of C.I. Disperse Yellow 7 is anticipated to provide superior sublimation fastness, a critical property for post-dyeing heat treatments.[4]
C.I. Disperse Yellow 54 (Quinophthalone)
C.I. Disperse Yellow 54 is a quinophthalone dye. Studies on its dispersion behavior show that dye particle size is a critical factor in its dyeing kinetics. Smaller dye particles initially show lower exhaustion values but ultimately lead to higher values at temperatures above 130°C.[1] This highlights the importance of proper dye dispersion in achieving optimal dyeing performance.
C.I. Disperse Yellow 211 and C.I. Disperse Yellow 42
Kinetic studies involving C.I. Disperse Yellow 211 have been conducted, though often in the context of bicomponent fibers or in comparison with dyes of other colors.[6] Similarly, the adsorption kinetics of C.I. Disperse Yellow 42 on polyester have been investigated, with studies showing that the process can be described by pseudo-first-order and pseudo-second-order kinetic models.[7]
The following table summarizes available quantitative data from various studies. It is crucial to note that the experimental conditions in these studies differ, and therefore, a direct comparison of the values should be made with caution.
| Dye | Kinetic Parameter | Value | Experimental Conditions |
| C.I. Disperse Orange 30 | Diffusion Coefficient (D) | Increases with temperature | 110, 120, and 130 °C |
| C.I. Disperse Red 60 | Pseudo-first-order rate constant (k₁) | 0.040 min⁻¹ | 130°C on PET/PTT fibers |
| C.I. Disperse Yellow 42 | Adsorption Capacity | 5.1 mg g⁻¹ (unmodified PET) | 98°C, 60 min, initial dye conc. 120 mg dm⁻³ |
Experimental Protocols
The study of dyeing kinetics typically involves batch adsorption experiments where the depletion of dye from the dyebath is monitored over time.
High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a standard laboratory procedure for studying the dyeing kinetics of disperse dyes on polyester fabric.
1. Fabric Preparation:
-
A pre-weighed sample of polyester fabric is scoured in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities.[8]
-
The fabric is then rinsed thoroughly with deionized water and air-dried.[8]
2. Dyebath Preparation:
-
A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1 to 20:1).[8]
-
The dyebath contains the disperse dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to a weakly acidic range (typically 4.5-5.5).[4][8]
3. Dyeing Procedure:
-
The prepared polyester fabric is introduced into the dyebath at room temperature.
-
The temperature of the dyebath is raised to the target dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 1-2°C/min).[4][8]
-
Dyeing is continued at this temperature for a set period (e.g., 60 minutes), during which aliquots of the dyebath are withdrawn at regular intervals.[8]
-
After dyeing, the dyebath is cooled to around 70°C.[4]
4. Analysis:
-
The concentration of the dye in the withdrawn aliquots is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye.
-
The amount of dye adsorbed by the fabric at each time point is calculated from the difference between the initial and remaining dye concentration in the dyebath.
-
This data is then used to determine the dyeing rate constant, diffusion coefficient, and to fit various kinetic and isotherm models.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of disperse dye kinetics.
Caption: Experimental workflow for comparing the dyeing kinetics of different yellow disperse dyes.
Conclusion
The dyeing kinetics of yellow disperse dyes on polyester are intricately linked to their molecular structure and the dyeing process parameters. While a definitive ranking of performance requires direct comparative studies under identical conditions, the available data and theoretical principles indicate that smaller, less complex molecules like C.I. Disperse Yellow 3 tend to exhibit faster dyeing rates. In contrast, larger molecules such as C.I. Disperse Yellow 7 may offer advantages in terms of fastness properties. The quinophthalone structure of C.I. Disperse Yellow 54 introduces particle size as a dominant factor in its application. For researchers and professionals in textile chemistry, a thorough understanding of these nuances is essential for the selection and application of the most suitable yellow disperse dye to meet specific performance and processing requirements. Further research focusing on a direct, systematic comparison of the kinetic and thermodynamic properties of a broader range of yellow disperse dyes would be of significant value to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. benchchem.com [benchchem.com]
Assessing the Reproducibility of Disperse Yellow 232 Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of specialized chemical compounds demands precision and, critically, reproducibility. This guide provides a comparative analysis of two primary synthesis methods for the fluorescent dye, Disperse Yellow 232, offering insights into their protocols and available performance data to aid in methodological selection.
This compound, with the chemical formula C20H17ClN2O3 and CAS number 35773-43-4, is a coumarin-based dye known for its application in coloring synthetic fibers.[][2][3][4] Its synthesis is crucial for various industrial and research applications. This guide explores two prominent synthesis routes: a traditional three-step diazotization, coupling, and esterification process, and a more modern one-pot three-component reaction.
Method 1: Three-Step Synthesis via Diazotization, Coupling, and Esterification
A widely referenced method for synthesizing disperse dyes, including those structurally similar to this compound, involves a three-step process. This approach is detailed in Chinese patent CN105462286A and involves the diazotization of an aromatic amine, followed by a coupling reaction and a final esterification step.[5][6] This method is noted for avoiding the need for amino group protection, which can shorten the overall synthetic route and potentially reduce waste.[6]
Experimental Protocol:
-
Diazotization: An aromatic amine, such as m-aminophenol, is reacted with sodium nitrite (B80452) under acidic conditions to form a diazonium salt. The temperature for this reaction is typically controlled between -5 to 15°C.[6]
-
Coupling: The resulting diazonium salt is then reacted with a coupling agent, such as a methylpyridone solution, at a temperature ranging from 0 to 25°C.[6]
-
Esterification: The product from the coupling reaction undergoes esterification with a reagent like benzene (B151609) sulfonyl chloride. This step is generally carried out at a temperature of 0 to 30°C and a pH of 9 to 13.[6]
The following diagram illustrates the logical workflow of this three-step synthesis:
Caption: Logical workflow of the three-step synthesis of this compound.
Reproducibility and Performance:
Quantitative data on the reproducibility of this method for this compound, including variations in yield, purity, and reaction times across multiple batches, is not extensively reported in publicly available literature. The patent suggests that this modified process can "effectively improve reaction yield," but does not provide comparative data.[6]
Method 2: Three-Component Synthesis
A more contemporary approach to synthesizing coumarin (B35378) derivatives, including analogues of this compound, is through a one-pot three-component reaction. This method is highlighted in a study by Xiao et al. and is presented as a mild and efficient route.[7]
Experimental Protocol:
Specific, detailed experimental protocols for the three-component synthesis of this compound are not fully available. However, the general principle involves the reaction of a phenol, an active methylene (B1212753) compound, and an amine in a single pot, often facilitated by a catalyst.
The logical flow of this synthesis can be visualized as follows:
Caption: Conceptual workflow of the one-pot three-component synthesis.
Reproducibility and Performance:
Similar to the three-step method, there is a lack of published, quantitative data specifically assessing the reproducibility of the three-component synthesis for this compound. While the method is described as "mild and efficient," comprehensive data on yield consistency, purity levels across batches, and reaction time variability is needed for a thorough evaluation.[7]
Performance Comparison with Alternative Dyes
A comprehensive performance comparison of this compound with alternative yellow disperse dyes is challenging due to the limited availability of direct comparative studies. The performance of a disperse dye is typically evaluated based on its dyeing properties on synthetic fibers like polyester (B1180765), including color strength, fastness to light, washing, and sublimation.
For context, studies on other yellow disperse dyes, such as those in a comparative analysis of monomeric and polymeric azo dyes, have reported good to excellent fastness properties on polyester and nylon fabrics.[8] Another study comparing Disperse Yellow 3 and Disperse Yellow 7 provides a framework for how such a comparison could be structured, focusing on dyeing kinetics and fastness properties.[9] However, without specific data for this compound under the same conditions, a direct and objective comparison remains elusive.
Data Summary
The following table summarizes the available information on the synthesis methods for this compound. The lack of quantitative reproducibility data is a significant gap in the current literature.
| Parameter | Three-Step Synthesis (Diazotization, Coupling, Esterification) | Three-Component Synthesis |
| Reaction Steps | 3 | 1 (One-Pot) |
| Key Reagents | Aromatic Amine, Sodium Nitrite, Coupling Agent, Esterifying Agent | Phenol, Active Methylene Compound, Amine |
| Reported Advantages | Avoids amino protection, shorter route, potentially higher yield[6] | Mild and efficient[7] |
| Yield (Reported) | Not specified quantitatively | Not specified quantitatively |
| Purity (Reported) | Not specified | Not specified |
| Reaction Time | Not specified | Not specified |
| Reproducibility Data | Not available | Not available |
Conclusion
While two promising synthesis methods for this compound are identified in the literature, a critical gap exists in the availability of detailed experimental protocols and, most importantly, quantitative data on their reproducibility. For researchers and professionals in fields where consistency and reliability are paramount, this lack of data presents a significant challenge in selecting an optimal synthesis strategy. Further research is required to systematically evaluate these methods, providing the much-needed data on yield, purity, and reaction time variability. Such studies would be invaluable for establishing a robust and reproducible synthesis of this compound for its various applications.
References
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. CN105462286B - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]
- 6. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]
- 7. Mild and efficient prepare disperse yellow 184, this compound and their analogues via LTTM promoted three-component reaction | Semantic Scholar [semanticscholar.org]
- 8. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance evaluation of Disperse Yellow 232 in different polymer matrices
A comprehensive analysis of Disperse Yellow 232's performance characteristics in polyester (B1180765), polycarbonate, and polyamide, benchmarked against key industry alternatives. This guide provides researchers, scientists, and material engineers with crucial data to inform polymer coloration and development.
This compound, a fluorescent yellow dye, is a prevalent choice for coloring synthetic fibers, particularly polyester. Its vibrancy and performance are critical in various applications, from textiles to plastics. This guide delves into a comparative performance evaluation of this compound against other commercially significant yellow disperse dyes—Disperse Yellow 54, Disperse Yellow 64, Disperse Yellow 82, Disperse Yellow 114, and Disperse Yellow 211—across three major polymer matrices: polyester (PET), polycarbonate (PC), and polyamide (PA).
Executive Summary
This compound exhibits excellent all-around performance in polyester, demonstrating high fastness to light, washing, and sublimation. While specific data for its performance in polycarbonate and polyamide is limited in publicly available literature, its general characteristics suggest suitability for these polymers, albeit with potential variations in fastness properties. In comparison to its alternatives, this compound stands as a robust option, particularly where high light and sublimation fastness are critical.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and its alternatives in polyester. The data has been compiled from various technical sources and should be considered indicative, with performance potentially varying based on specific processing conditions and substrate characteristics.
Table 1: Lightfastness, Washfastness, and Sublimation Fastness in Polyester
| Dye | C.I. Name | Lightfastness (ISO 105-B02) | Washfastness (ISO 105-C06) - Staining | Sublimation Fastness (ISO 105-P01) - Staining |
| This compound | 55165 | 5 | 5 | 5 |
| Disperse Yellow 54 | 47020 | 6-7 | - | - |
| Disperse Yellow 64 | 47023 | 7 | 4-5 | 4-5 |
| Disperse Yellow 82 | 551200 | 4 | 5 | 3 |
| Disperse Yellow 114 | 128455 | 7 | 4-5 | 4-5 |
| Disperse Yellow 211 | 12755 | Good | Good | - |
Table 2: Thermal Properties
| Dye | Melting Point (°C) | Onset Decomposition Temperature (TGA) |
| This compound | 195-196[1] | Data Not Available |
| Disperse Yellow 54 | 265[2] | Data Not Available |
| Disperse Yellow 64 | 242-244[1] | Data Not Available |
| Disperse Yellow 82 | - | Data Not Available |
| Disperse Yellow 114 | - | Data Not Available |
| Disperse Yellow 211 | - | Data Not Available |
Note: Thermal stability is a critical factor in polymer processing, influencing the dye's integrity at high temperatures.
Performance in Polycarbonate and Polyamide
While quantitative data for this compound in polycarbonate and polyamide is not extensively documented in the reviewed literature, some general observations can be made. Disperse dyes are generally suitable for coloring polyamide, though they may exhibit lower wet fastness compared to their performance in polyester. The application of disperse dyes in polycarbonate is also common, particularly for transparent coloration. However, the high processing temperatures of polycarbonate can pose a challenge to the thermal stability of some dyes. Further experimental evaluation is recommended to determine the precise performance of this compound in these matrices.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of dye performance. The following are standard protocols for key experiments.
High-Temperature Exhaust Dyeing of Polyester
This method is commonly used to achieve deep and vibrant shades on polyester fibers with good fastness properties.
-
Fabric Preparation: The polyester fabric is first scoured with a non-ionic detergent to remove any impurities.
-
Dyebath Preparation: A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). A dispersing agent is added to ensure uniform dye distribution. The pH of the bath is adjusted to an acidic range (typically 4.5-5.5) using acetic acid. The disperse dye is then added to the bath.
-
Dyeing Process: The fabric is introduced into the dyebath at room temperature. The temperature is gradually raised to the optimal dyeing temperature (e.g., 130°C for polyester) and held for a specified duration (e.g., 60 minutes) to allow for dye penetration and fixation within the polymer structure.
-
Cooling and Rinsing: The dyebath is then cooled, and the fabric is thoroughly rinsed with hot and cold water to remove any unfixed dye from the surface.
-
Reduction Clearing (Optional): For deeper shades, a reduction clearing process using sodium hydrosulfite and caustic soda may be performed to improve washfastness.
Colorfastness to Light (ISO 105-B02)
This test evaluates the resistance of the dyed material to the fading action of sunlight.
-
Specimen Preparation: A sample of the dyed fabric is mounted on a specimen holder.
-
Exposure: The specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight under specified conditions of temperature and humidity.
-
Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same material. The degree of fading is rated against a standard blue wool scale (1-8), where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.
Colorfastness to Washing (ISO 105-C06)
This test determines the resistance of the color of the textile to washing.
-
Specimen Preparation: A specimen of the dyed fabric is prepared and attached to a multi-fiber strip containing different types of fibers (e.g., cotton, wool, nylon, polyester, acrylic, acetate).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specific temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
-
Rinsing and Drying: The specimen is rinsed thoroughly and dried.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber strip are assessed using standard grey scales. The ratings range from 1 (poor) to 5 (excellent).
Colorfastness to Sublimation (ISO 105-P01)
This test assesses the resistance of the dyed fabric to color change and staining of adjacent undyed fabric when subjected to heat.
-
Specimen Preparation: A dyed specimen is placed between two pieces of undyed fabric (one of the same fiber type and one of a different type, often polyester).
-
Heat Treatment: The composite specimen is placed in a heat-press or a sublimation tester at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).
-
Evaluation: After cooling, the change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are evaluated using grey scales.
Logical Workflow for Performance Evaluation
The process of evaluating the performance of a disperse dye in a polymer matrix follows a logical sequence to ensure comprehensive and comparable results.
Caption: Logical workflow for the performance evaluation of disperse dyes.
Conclusion
This compound demonstrates a strong performance profile in polyester, making it a reliable choice for applications demanding good light, wash, and sublimation fastness. While its performance in polycarbonate and polyamide requires further specific investigation, its inherent properties suggest potential suitability. When selecting a yellow disperse dye, a thorough evaluation of the specific application requirements, including the polymer matrix, processing conditions, and desired end-use fastness properties, is essential. This guide provides a foundational dataset and standardized protocols to aid in this critical decision-making process.
References
A Comparative Analysis of the Spectral Properties of Disperse Yellow 232 and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of the fluorescent dye Disperse Yellow 232 and its structural analogues. This compound, a member of the coumarin-benzoxazole class of dyes, is valued for its bright yellow fluorescence. Understanding the relationship between its chemical structure and photophysical properties is crucial for the rational design of novel fluorescent probes and materials with tailored spectral characteristics for applications in bioimaging, sensing, and materials science.
This document summarizes key quantitative data on the spectral properties of this compound and selected analogues, details the experimental methodologies for their characterization, and provides a visual representation of the fundamental structure-property relationships.
Data Presentation: Spectral Properties
The spectral properties of this compound and its analogues are highly influenced by the nature and position of substituents on the coumarin (B35378) and benzoxazole (B165842) rings. The following table summarizes the key photophysical data for a selection of these compounds.
| Compound Name | Structure | Solvent | λ_abs (nm)[] | λ_em (nm)[] | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| This compound | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | - | 452[] | 484[] | 32 | Not Reported |
| Analogue 1 | 3-(Benzoxazol-2-yl)-7-(diethylamino)coumarin | Various | ~420-440 | ~470-500 | ~50-60 | High in non-polar solvents |
| Analogue 2 | 3-(5-(Aminosulfonyl)benzoxazol-2-yl)-7-(diethylamino)coumarin | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
| Analogue 3 | 3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one | Various | ~415-430 | ~480-510 | ~65-80 | Varies with solvent polarity |
| Analogue 4 | 3-(5-Nitro-benzoxazol-2-yl)-7-(diethylamino)coumarin | Not Specified | Red-shifted | Quenched | - | Low |
| Analogue 5 | 7-(Diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one chloride | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Accurate determination of the spectral properties of fluorescent dyes is essential for their reliable application. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum of a coumarin dye to determine its maximum absorption wavelength (λ_abs) and molar extinction coefficient (ε).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dimethyl sulfoxide)
-
Coumarin dye sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the coumarin dye in the chosen solvent with a concentration of approximately 10⁻⁴ M. From the stock solution, prepare a series of dilutions with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_abs). To determine the molar extinction coefficient (ε), plot absorbance at λ_abs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient. Ensure that the absorbance values used for this calculation are within the linear range of the instrument (typically 0.1 - 1.0).
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Coumarin dye sample
Procedure:
-
Solution Preparation: Prepare a dilute solution of the coumarin dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up. Set the excitation wavelength to the λ_abs determined from the UV-Vis absorption spectrum. Set appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any potential background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the fluorescence emission spectrum. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The Stokes shift can then be calculated as the difference between λ_em and λ_abs.
Determination of Fluorescence Quantum Yield (Φ_F)
The relative method, using a well-characterized fluorescent standard, is a common and reliable approach for determining the fluorescence quantum yield.[2][3]
Materials:
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546; or Coumarin 1 in ethanol, Φ_F = 0.73)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
Procedure:
-
Standard and Sample Preparation: Prepare a series of five to six optically dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the coumarin dye (sample) and the fluorescent standard in the same solvent.
-
Absorption and Emission Measurements:
-
Measure the UV-Vis absorption spectrum of each solution and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear and pass through the origin.
-
Determine the slope (gradient) of each line.
-
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(standard) × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)
where:
-
Φ_F(standard) is the known quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
Visualization of Structure-Property Relationship
The following diagram illustrates the key structural components of this compound and its analogues and how modifications to these components can influence their spectral properties.
Caption: Influence of substituents on the spectral properties of coumarin-benzoxazole dyes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Disperse Yellow 232
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Yellow 232, ensuring the protection of both laboratory personnel and the environment.
This compound is a synthetic dye commonly used in various industrial applications. While considered safe for its intended use in textiles, it is crucial to handle it with care and follow specific disposal protocols in a laboratory setting to minimize any potential environmental impact.[1]
Immediate Safety and Handling
Before initiating any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Recommended if there is a risk of generating dust. |
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately rinse the affected area with copious amounts of water.
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2] Never discharge this compound or its solutions into the sewer system or regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be sealable, and in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms. The signal word for this compound is "Warning".[2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal contractor with a comprehensive list of the waste contents.
-
For similar azo disperse dyes, high-temperature incineration at a licensed chemical destruction plant is a common disposal method.[3][4] It is crucial to ensure that the chosen disposal facility is equipped to handle this type of chemical waste in an environmentally responsible manner.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Disperse Yellow 232
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel, researchers, scientists, and drug development professionals working with Disperse Yellow 232. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), these recommendations are based on available safety information for this compound and general best practices for handling disperse dyes.[1][2][3] A cautious approach is mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
This compound is a yellow powder used in the textile industry.[1] While considered safe for use in textiles, proper handling is crucial to mitigate potential health risks and environmental impact.[1] The primary hazards associated with powdered dyes like this compound are inhalation of airborne particles and direct contact with skin and eyes.[4]
Available safety data indicates the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles.[2] | Protects eyes from dust particles and splashes of dye solutions. |
| Face Shield | To be worn over safety goggles.[2] | Provides an additional layer of protection for the face against splashes and airborne particles. | |
| Hand Protection | Disposable Gloves | Nitrile gloves; double-gloving is recommended.[2] | Prevents skin contact with the dye. Check for tears and replace immediately upon contamination. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved lab coat.[2] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during solution preparation.[2] | Provides an additional barrier against spills and splashes. | |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved particulate respirator is essential when working with the dye in its powdered form.[2][4] | Prevents inhalation of fine dye particles. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-perforated shoes that cover the entire foot.[2] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and contamination.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]
-
Avoid all direct contact with skin and eyes.[3]
-
Use non-sparking tools.[3]
-
Contaminated work clothing should not be allowed out of the workplace.[3][7]
Storage:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
